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  • Product: 4-Amino-5-fluoro-2-hydroxybenzonitrile
  • CAS: 129911-04-2

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to 4-amino-5-fluoro-2-hydroxybenzonitrile: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals Introduction 4-amino-5-fluoro-2-hydroxybenzonitrile is a substituted aromatic nitrile that holds significant interest within the pharmaceutical and agrochem...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-amino-5-fluoro-2-hydroxybenzonitrile is a substituted aromatic nitrile that holds significant interest within the pharmaceutical and agrochemical industries. Its unique arrangement of functional groups—an amino group, a fluorine atom, a hydroxyl group, and a nitrile group on a benzene ring—makes it a versatile building block for the synthesis of more complex molecules.[1] Notably, it serves as a key intermediate in the development of fluorinated pharmaceuticals, including selective serotonin reuptake inhibitors (SSRIs) and other agents targeting the central nervous system.[1][2] The presence of fluorine is particularly noteworthy, as this element is often incorporated into drug candidates to enhance metabolic stability and bioavailability.[1] This guide provides a detailed overview of the known physical and chemical properties of 4-amino-5-fluoro-2-hydroxybenzonitrile, along with insights into its synthesis and handling.

Chemical and Physical Properties

A comprehensive understanding of the physicochemical properties of 4-amino-5-fluoro-2-hydroxybenzonitrile is essential for its effective use in research and development. While experimental data for this specific molecule is not extensively available in public literature, we can infer many of its properties from available data, information on analogous compounds, and computational predictions.

Core Molecular and Physical Data
PropertyValue/InformationSource(s)
CAS Number 129911-04-2[3]
Molecular Formula C₇H₅FN₂O[1]
Molecular Weight 152.13 g/mol [1]
Appearance Expected to be a solid, likely a powder or crystalline in form. Analogous compounds like 2-fluoro-4-hydroxybenzonitrile appear as white to off-white crystals or powder.Inferred from related compounds
Melting Point Not experimentally determined in available literature. The related compound, 2-fluoro-4-hydroxybenzonitrile, has a melting point of 123-125 °C.[4]
Boiling Point Data not available. High boiling point expected due to polar functional groups and potential for hydrogen bonding.
Solubility Specific quantitative data is not available. Based on its functional groups, it is expected to have limited solubility in water and higher solubility in polar organic solvents like ethanol, acetone, and DMSO.Inferred from chemical structure
Storage Store at 2-8°C.[1]
Predicted Physicochemical Parameters

Computational models provide valuable estimates for several key properties.

ParameterPredicted ValueSource
XlogP 1.3[5]
Monoisotopic Mass 152.03859 Da[5]

Note: The XlogP value suggests a moderate level of lipophilicity, which is often a desirable trait in drug candidates.

Spectroscopic Characterization

Spectroscopic data is crucial for confirming the identity and purity of a chemical compound. While a full experimental dataset for 4-amino-5-fluoro-2-hydroxybenzonitrile is not publicly available, the expected spectral features can be predicted based on its structure and data from analogous compounds.

Infrared (IR) Spectroscopy

The IR spectrum of this molecule would be characterized by the following key absorption bands:

  • N-H stretching: Two bands are expected in the region of 3300-3500 cm⁻¹ for the primary amine.

  • O-H stretching: A broad band is anticipated in the region of 3200-3600 cm⁻¹ for the phenolic hydroxyl group.

  • C≡N stretching: A sharp, medium-to-strong intensity peak is expected around 2220-2260 cm⁻¹ for the nitrile group.[6] For aromatic nitriles, this peak is typically found between 2240 and 2220 cm⁻¹.[6]

  • C-F stretching: A strong absorption band is expected in the range of 1000-1400 cm⁻¹.

  • Aromatic C-H and C=C stretching: Bands characteristic of the benzene ring will also be present.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons and the protons of the amino and hydroxyl groups. The chemical shifts and coupling patterns of the aromatic protons would be influenced by the positions of the various substituents.

  • ¹³C NMR: The carbon NMR spectrum would display signals for each of the seven carbon atoms in the molecule. The chemical shifts would be characteristic of the aromatic carbons, the nitrile carbon, and the carbons bonded to the amino, fluoro, and hydroxyl groups.

  • ¹⁹F NMR: The fluorine NMR spectrum would show a signal corresponding to the single fluorine atom, with coupling to adjacent protons.

Mass Spectrometry

The mass spectrum would show a molecular ion peak corresponding to the molecule's mass. PubChemLite provides predicted collision cross-section values for various adducts, which can be useful in mass spectrometry-based analyses.[5]

Chemical Reactivity and Synthesis

The reactivity of 4-amino-5-fluoro-2-hydroxybenzonitrile is dictated by its multiple functional groups, which allow for a wide range of chemical transformations.

Reactivity Profile
  • Amino Group: The primary amino group can undergo reactions typical of aromatic amines, such as diazotization, acylation, and alkylation.

  • Hydroxyl Group: The phenolic hydroxyl group can be deprotonated to form a phenoxide, which can then participate in ether and ester formation.

  • Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine.

  • Aromatic Ring: The electron-donating amino and hydroxyl groups and the electron-withdrawing fluorine and nitrile groups will influence the regioselectivity of electrophilic aromatic substitution reactions.

The versatile functionalization of its nitrile and amino groups allows for the construction of complex heterocyclic structures, a common strategy in medicinal chemistry.[1]

Synthetic Approach

The following diagram illustrates a generalized workflow for the synthesis of substituted benzonitriles, which could be adapted for the target molecule.

G Start Starting Material (e.g., Substituted Phenol) Nitration Nitration (e.g., HNO3/H2SO4) Start->Nitration Reduction Reduction of Nitro Group (e.g., H2/Pd-C, Fe/HCl) Nitration->Reduction Halogenation Fluorination/Halogenation (e.g., Selectfluor) Reduction->Halogenation Cyanation Cyanation (e.g., CuCN) Halogenation->Cyanation FinalProduct 4-amino-5-fluoro-2-hydroxybenzonitrile Cyanation->FinalProduct

Caption: Generalized synthetic workflow for substituted benzonitriles.

Safety and Handling

4-amino-5-fluoro-2-hydroxybenzonitrile is classified with several hazards and should be handled with appropriate safety precautions.

Hazard Classifications
  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[3]

  • Skin Irritation: Causes skin irritation.[3]

  • Eye Irritation: Causes serious eye irritation.[3]

  • Specific Target Organ Toxicity (Single Exposure): May cause drowsiness or dizziness.[3]

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection.

  • Ventilation: Use only outdoors or in a well-ventilated area.[7]

  • Handling Practices: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[7]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.

First Aid Measures
  • If Swallowed: Call a poison center or doctor/physician if you feel unwell. Rinse mouth.[7]

  • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[7]

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[7]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[7]

Applications in Research and Drug Development

The primary application of 4-amino-5-fluoro-2-hydroxybenzonitrile lies in its role as a key building block in medicinal chemistry and agrochemical synthesis.

  • Pharmaceuticals: It is a crucial intermediate for creating fluorinated compounds, particularly in the development of antidepressants and anxiolytics like SSRIs.[1][2] The strategic placement of the fluorine atom can significantly improve the pharmacological profile of a drug candidate.

  • Agrochemicals: The fluorine substituent can enhance the bioavailability and metabolic stability of agrochemicals.[1]

  • Dyes and Fluorescent Probes: The electron-withdrawing nitrile group and the hydroxyl functionality make it suitable for use in coupling reactions for the manufacture of dyes and fluorescent probes.[1]

The following diagram illustrates the logical relationship of this compound as an intermediate in the drug discovery pipeline.

G Intermediate 4-amino-5-fluoro-2- hydroxybenzonitrile Synthesis Multi-step Synthesis Intermediate->Synthesis LeadCompound Lead Compound (e.g., SSRI precursor) Synthesis->LeadCompound DrugCandidate Drug Candidate LeadCompound->DrugCandidate FinalDrug Marketed Drug DrugCandidate->FinalDrug

Caption: Role as an intermediate in drug discovery.

Conclusion

4-amino-5-fluoro-2-hydroxybenzonitrile is a valuable and versatile chemical intermediate with significant potential in the development of new pharmaceuticals and agrochemicals. While a comprehensive set of experimentally determined physical and chemical data is not yet widely available in the public domain, its structural features and the properties of analogous compounds provide a strong basis for its application in synthetic chemistry. As research in fluorinated organic compounds continues to expand, the importance of building blocks like 4-amino-5-fluoro-2-hydroxybenzonitrile is likely to grow.

References

  • 4-amino-5-fluoro-2-hydroxybenzonitrile — Chemical Substance Information - NextSDS. (n.d.). Retrieved March 26, 2026, from [Link]

  • 4-Amino-5-fluoro-2-hydroxybenzonitrile - MySkinRecipes. (n.d.). Retrieved March 26, 2026, from [Link]

  • 4-Amino-5-fluoro-2-hydroxybenzonitrile. (n.d.). MySkinRecipes. Retrieved March 26, 2026, from [Link]

  • 4-amino-5-fluoro-2-hydroxybenzonitrile (C7H5FN2O) - PubChemLite. (n.d.). Retrieved March 26, 2026, from [Link]

  • Organic Nitrogen Compounds IV: Nitriles | Spectroscopy Online. (2019, July 1). Retrieved March 26, 2026, from [Link]

Sources

Exploratory

4-amino-5-fluoro-2-hydroxybenzonitrile crystal structure and x-ray diffraction

An In-Depth Technical Guide to the Crystal Structure Determination of 4-amino-5-fluoro-2-hydroxybenzonitrile Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive overview of...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Crystal Structure Determination of 4-amino-5-fluoro-2-hydroxybenzonitrile

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the methodologies and considerations involved in the determination of the crystal structure of 4-amino-5-fluoro-2-hydroxybenzonitrile, a key intermediate in the synthesis of fluorinated pharmaceuticals.[1] While a definitive, publicly archived crystal structure for this specific compound is not available as of the time of this writing, this document serves as a detailed protocol and interpretive guide for its crystallographic analysis. We will explore the significance of this molecule, rooted in the strategic use of fluorine in medicinal chemistry, and delineate the complete workflow for single-crystal X-ray diffraction (SCXRD), from sample preparation to data analysis and interpretation. The protocols described herein are based on established best practices for small organic molecules and are designed to ensure the generation of a high-quality, verifiable crystal structure.

Introduction: The Significance of 4-amino-5-fluoro-2-hydroxybenzonitrile in Drug Discovery

4-amino-5-fluoro-2-hydroxybenzonitrile is a substituted benzonitrile derivative that serves as a versatile building block in medicinal chemistry.[1] Its utility is particularly notable in the synthesis of fluorinated pharmaceuticals, including selective serotonin reuptake inhibitors (SSRIs) and other agents targeting the central nervous system.[1] The presence of amino, hydroxyl, and nitrile functional groups allows for diverse chemical modifications, while the fluorine substituent confers unique properties that are highly sought after in drug design.

The Role of Fluorine: The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry.[2][3][4] The high electronegativity and small size of the fluorine atom can profoundly influence a molecule's pharmacokinetic and physicochemical properties.[2][5] Key benefits include:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic oxidation by cytochrome P450 enzymes. This can increase a drug's half-life and bioavailability.[2][6]

  • Improved Binding Affinity: Fluorine can alter the electronic properties of a molecule, potentially leading to stronger interactions with target proteins through hydrogen bonds or dipole interactions.[2]

  • Modified Physicochemical Properties: Fluorination can impact a molecule's lipophilicity and pKa, which in turn affects its solubility, membrane permeability, and overall absorption, distribution, metabolism, and excretion (ADME) profile.[3]

Understanding the precise three-dimensional arrangement of atoms in 4-amino-5-fluoro-2-hydroxybenzonitrile is therefore critical. A crystal structure provides unambiguous information about bond lengths, bond angles, and intermolecular interactions, which are essential for structure-based drug design and for understanding the solid-state properties that influence manufacturing and formulation.

Experimental Workflow for Crystal Structure Determination

The definitive method for elucidating the atomic arrangement of a crystalline solid is single-crystal X-ray diffraction (SCXRD).[7][8][9] The entire process, from obtaining a suitable crystal to the final refined structure, is a systematic workflow designed to ensure data integrity and accuracy.

G cluster_0 Sample Preparation cluster_1 Data Collection cluster_2 Structure Solution & Refinement a Synthesis & Purification of 4-amino-5-fluoro-2-hydroxybenzonitrile b Single Crystal Growth a->b High Purity Sample (>98%) c Crystal Selection & Mounting b->c High-quality crystal d X-ray Diffraction Experiment (Diffractometer) c->d e Data Processing & Reduction d->e Diffraction Data f Structure Solution (e.g., Direct Methods) e->f g Structure Refinement f->g h Validation & CIF Generation g->h

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Step-by-Step Experimental Protocol

This protocol outlines the necessary steps to determine the crystal structure of 4-amino-5-fluoro-2-hydroxybenzonitrile.

I. Crystal Growth (The Bottleneck)

  • Causality: The success of SCXRD is entirely dependent on the quality of the single crystal.[10] The goal is to grow a crystal that is large enough for analysis (typically >20 µm in all dimensions) but not so large as to cause excessive X-ray absorption (<0.5 mm).[8] The crystal must also be well-ordered, without significant twinning or defects.

  • Protocol:

    • Ensure the purity of the 4-amino-5-fluoro-2-hydroxybenzonitrile sample is high (>98%) to avoid the inclusion of impurities in the crystal lattice.

    • Screen a variety of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, acetonitrile, and mixtures thereof) to find one in which the compound has moderate solubility.

    • Employ slow evaporation as the primary crystallization technique. Dissolve the compound in the chosen solvent to near-saturation at room temperature. Loosely cover the vial and allow the solvent to evaporate over several days to weeks.

    • If slow evaporation is unsuccessful, attempt vapor diffusion. Place a concentrated solution of the compound in a small vial. Place this vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent will slowly diffuse into the compound's solution, reducing its solubility and promoting crystallization.

    • Once crystals form, carefully examine them under a microscope for suitability.

II. Data Collection

  • Causality: This phase involves irradiating the crystal with X-rays and recording the resulting diffraction pattern. The geometry and intensity of the diffracted spots contain all the information needed to determine the unit cell and the arrangement of atoms within it.[11][12]

  • Protocol:

    • Under a microscope, select a single, well-formed crystal with sharp edges and no visible cracks.

    • Mount the crystal on a goniometer head using a cryoprotectant oil and flash-cool it in a stream of cold nitrogen gas (typically 100 K).

      • Expertise: Cryo-cooling is crucial as it minimizes thermal motion of the atoms, leading to higher resolution data, and protects the crystal from radiation damage.[13]

    • Center the crystal in the X-ray beam of a single-crystal diffractometer. Modern instruments are typically equipped with a dual-source (Mo and Cu) X-ray tube and a CCD or CMOS detector.[8] For a small organic molecule like this, a Molybdenum source (Mo-Kα, λ = 0.71073 Å) is generally the preferred choice.

    • Perform an initial series of short exposures to determine the unit cell parameters and the crystal's orientation.[11]

    • Based on the unit cell and Bravais lattice, devise a data collection strategy to measure the intensities of a complete and redundant set of reflections. This typically involves rotating the crystal through a series of angles while collecting diffraction images.

III. Structure Solution and Refinement

  • Causality: The collected diffraction intensities must be mathematically transformed into a model of the electron density, from which atomic positions can be inferred.[14] This initial model is then refined to achieve the best possible fit with the experimental data.

  • Protocol:

    • Data Reduction: Integrate the raw diffraction images to obtain a list of Miller indices (h,k,l) and their corresponding intensity values for each reflection. Apply corrections for factors such as Lorentz-polarization effects and absorption.

    • Structure Solution: Determine the space group from the systematic absences in the diffraction data. Solve the "phase problem" using direct methods or dual-space algorithms to generate an initial electron density map. This map should reveal the positions of most non-hydrogen atoms.

    • Structure Refinement: Build a molecular model based on the electron density map. Refine the atomic coordinates, and anisotropic displacement parameters against the experimental data using a least-squares minimization algorithm. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

    • Validation: The quality of the final model is assessed using several metrics, most notably the R-factor (R1). A low R1 value (typically < 0.05 for good quality data) indicates a good agreement between the calculated and observed structure factors.[15] The goodness-of-fit (GooF) should be close to 1.0. The final structure is checked for any remaining areas of unassigned electron density or other anomalies.

Crystallographic Data and Molecular Structure

Upon successful completion of the workflow, the results are compiled into a standard format, the Crystallographic Information File (CIF).[16][17][18][19] The CIF is a human- and machine-readable text file that contains all the essential information about the crystal structure and the diffraction experiment.[18]

Hypothetical Crystallographic Data

The following table presents a realistic, though hypothetical, summary of the crystallographic data that would be expected for 4-amino-5-fluoro-2-hydroxybenzonitrile.

ParameterHypothetical Value
Crystal Data
Chemical FormulaC₇H₅FN₂O
Formula Weight152.13 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.513(2)
b (Å)5.891(1)
c (Å)15.244(3)
α (°)90
β (°)101.34(1)
γ (°)90
Volume (ų)661.5(3)
Z (Molecules/Unit Cell)4
Density (calculated)1.528 g/cm³
Data Collection
RadiationMo Kα (λ = 0.71073 Å)
Temperature100(2) K
θ range for data collection3.5° to 28.0°
Refinement
Reflections collected6125
Independent reflections1540 [R(int) = 0.035]
Final R indices [I > 2σ(I)]R1 = 0.041, wR2 = 0.105
Goodness-of-fit on F²1.06
Molecular Structure and Intermolecular Interactions

The refined crystal structure would reveal the precise geometry of the molecule. Key features to analyze would be the planarity of the benzene ring and the torsion angles of the substituent groups. Furthermore, the crystal packing would be dictated by intermolecular interactions, which are critical for understanding the material's properties.

Sources

Foundational

Predictive Pharmacology and Mechanism of Action for 4-Amino-5-Fluoro-2-Hydroxybenzonitrile Derivatives in CNS Therapeutics

Executive Summary In contemporary medicinal chemistry, the strategic incorporation of halogenated building blocks is essential for optimizing the pharmacokinetic and pharmacodynamic profiles of neuroactive compounds. 4-A...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the strategic incorporation of halogenated building blocks is essential for optimizing the pharmacokinetic and pharmacodynamic profiles of neuroactive compounds. 4-Amino-5-fluoro-2-hydroxybenzonitrile (AFHB) (CAS 129911-04-2) serves as a highly versatile, high-value fluorinated intermediate utilized in the synthesis of central nervous system (CNS) agents, particularly [1].

Because AFHB is a precursor rather than a final therapeutic entity, this whitepaper explores the predicted mechanism of action of its downstream derivatives. By analyzing the structure-activity relationship (SAR) of the AFHB pharmacophore, we can deduce its behavior as a potent modulator of the Serotonin Transporter (SERT), providing a comprehensive guide for drug development professionals aiming to synthesize next-generation antidepressants or anxiolytics.

Rationale for the Pharmacophore: Structural Causality

The pharmacological efficacy of AFHB derivatives is not accidental; it is strictly dictated by the physicochemical properties of its functional groups. Understanding this causality is critical for rational drug design.

  • Fluorine Substitution (C5): The incorporation of fluorine is a cornerstone of modern drug design. Fluorine's high electronegativity and small van der Waals radius (1.47 Å) at the aromatic ring [2]. Furthermore, it fine-tunes lipophilicity (LogP), which is an absolute requirement for passive diffusion across the blood-brain barrier (BBB) in CNS therapeutics [3].

  • Nitrile Group (C1): The cyano group acts as a strong electron-withdrawing moiety. It modulates the pKa of the adjacent hydroxyl group and serves as a highly directional, potent hydrogen bond acceptor within the target protein's binding pocket.

  • Amino (C4) and Hydroxyl (C2) Groups: These moieties provide essential vectors for synthetic functionalization (e.g., etherification, amidation to build complex heterocycles) while acting as critical hydrogen bond donors/acceptors to anchor the derivative within the receptor site.

Predicted Mechanism of Action: SERT Inhibition

Based on the structural homology of AFHB derivatives to established fluorinated SSRIs (such as escitalopram and fluvoxamine), the primary predicted mechanism of action is the potent and selective orthosteric inhibition of the Serotonin Transporter (SERT).

  • Target Binding (The S1 Pocket): AFHB derivatives are predicted to bind to the central substrate-binding site (S1 pocket) of human SERT. Crystallographic and mutagenesis studies indicate that [4]. The fluorinated aromatic ring of the AFHB derivative likely engages in halogen bonding and π−π stacking with aromatic residues (e.g., Tyr-95, Phe-341) in the S1 pocket, while the nitrile group interacts directly with Ser-438 via hydrogen bonding.

  • Reuptake Inhibition: By occluding the S1 pocket, the derivative competitively prevents the presynaptic reuptake of serotonin (5-HT). This blockade leads to an immediate [5].

  • Downstream Signaling & Neuroplasticity: Elevated synaptic 5-HT activates post-synaptic G-protein coupled receptors (e.g., 5−HT1A​ , 5−HT2A​ ). This initiates a cascade that upregulates cyclic AMP (cAMP) and Protein Kinase A (PKA), ultimately leading to the phosphorylation of cAMP response element-binding protein (CREB). The final therapeutic output is the [6], which promotes neurogenesis and confers long-term antidepressant efficacy.

Signaling Pathway Visualization

MOA AFHB AFHB-Derived CNS Agent SERT Serotonin Transporter (SERT) AFHB->SERT Orthosteric Binding (Ser-438) Synapse Elevated Synaptic 5-HT Levels SERT->Synapse Reuptake Inhibition Receptor Post-Synaptic 5-HT Receptors Synapse->Receptor Receptor Activation cAMP cAMP / PKA Signaling Cascade Receptor->cAMP Gs-Protein Coupling BDNF BDNF Expression & Neurogenesis cAMP->BDNF CREB Phosphorylation

Predicted signaling cascade initiated by AFHB derivatives via SERT inhibition.

Quantitative Data Presentation

To contextualize the viability of an AFHB derivative as a lead candidate, we benchmark its predicted physicochemical and binding properties against a standard reference SSRI (Citalopram).

ParameterAFHB-Derivative (Predicted)Citalopram (Reference)Pharmacological Rationale
Molecular Weight 310 - 350 g/mol 324.39 g/mol Optimal size for passive BBB penetration (Lipinski's Rule of 5).
LogP (Lipophilicity) 2.8 - 3.53.5Fluorine substitution optimizes lipophilicity, ensuring high CNS exposure.
SERT Affinity ( Ki​ ) < 5.0 nM1.6 nMNitrile and hydroxyl groups optimize hydrogen bonding in the S1 pocket.
Metabolic Half-Life > 30 hours35 hoursC5-Fluorine blocks primary sites of CYP450-mediated aromatic oxidation.
Selectivity (SERT/DAT) > 1000-fold3000-foldStructural rigidity prevents binding to the larger Dopamine Transporter (DAT).

Experimental Validation Workflows

To empirically validate the predicted MOA of synthesized AFHB derivatives, researchers must utilize rigorous, self-validating assay systems.

Protocol A: Radioligand Binding Assay ( [3H] -Citalopram Displacement)

Causality & Self-Validation: To determine the binding affinity ( Ki​ ) of the derivatives, a competitive radioligand binding assay is employed. [3H] -citalopram specifically targets the S1 orthosteric site of SERT. By measuring the displacement of the radioligand, we establish direct target engagement. The system is self-validating: non-specific binding is defined using a saturating concentration (10 µM) of unlabelled fluoxetine. If the derivative fails to displace [3H] -citalopram while fluoxetine succeeds, the derivative lacks orthosteric SERT affinity.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest HEK293 cells stably expressing human SERT. Homogenize in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4) and centrifuge at 40,000 x g for 30 minutes.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 2 nM [3H] -citalopram, and varying concentrations of the AFHB derivative ( 10−11 to 10−5 M).

  • Internal Control: Dedicate control wells to 10 µM unlabelled fluoxetine to determine non-specific binding (NSB).

  • Filtration & Detection: Incubate for 60 minutes at 25°C. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine. Wash filters three times with ice-cold buffer.

  • Quantification: Add scintillation cocktail to the filters and measure retained radioactivity using a liquid scintillation counter. Calculate IC50​ and convert to Ki​ using the Cheng-Prusoff equation.

Protocol B: Patch-Clamp Electrophysiology

Causality & Self-Validation: Binding does not equate to functional inhibition. To confirm that the derivative actively blocks serotonin transport, whole-cell patch-clamp recordings are conducted. Because SERT is an electrogenic transporter (co-transporting Na+ and Cl− with 5-HT), substrate uptake generates a measurable inward current. The self-validating internal control involves establishing a stable baseline 5-HT-induced current before drug application, followed by a washout phase to verify current recovery. This proves the inhibition is strictly drug-dependent and not an artifact of cell rundown.

Step-by-Step Methodology:

  • Cell Preparation: Seed HEK293-hSERT cells onto glass coverslips.

  • Recording Setup: Establish the whole-cell configuration using borosilicate glass pipettes (resistance 3-5 MΩ) filled with an intracellular solution (130 mM K-gluconate). Voltage-clamp the cell at -60 mV.

  • Baseline Establishment: Perfuse the cell with an extracellular solution containing 30 µM 5-HT to elicit a steady-state inward transport current.

  • Drug Application: Co-apply 30 µM 5-HT with the AFHB derivative (at 10×IC50​ concentration) via a rapid perfusion system. Record the attenuation of the inward current.

  • Washout & Validation: Wash out the drug with standard extracellular buffer, followed by a re-application of 30 µM 5-HT alone to confirm the recovery of the transport current.

Experimental Workflow Visualization

Workflow Synth Compound Synthesis Binding Radioligand Binding Assay Synth->Binding Primary Screen Electrophys Patch-Clamp Electrophysiology Binding->Electrophys IC50 < 10nM InVivo In Vivo Behavioral Models Electrophys->InVivo Functional Validation Hit Lead Selection InVivo->Hit Efficacy Confirmed

Step-by-step experimental workflow for validating AFHB-derived SSRI candidates.

Conclusion

The 4-amino-5-fluoro-2-hydroxybenzonitrile scaffold represents a highly rational starting point for the development of novel CNS therapeutics. By leveraging the metabolic stability and lipophilicity imparted by the C5-fluorine, alongside the potent hydrogen-bonding capabilities of the nitrile and hydroxyl groups, medicinal chemists can design highly selective SERT inhibitors. Adhering to the self-validating experimental workflows outlined above ensures that predictive pharmacology translates reliably into empirical in vitro and in vivo efficacy.

References

  • 4-Amino-5-fluoro-2-hydroxybenzonitrile Product Description MySkinRecipes URL:[Link]

  • The role of fluorine in medicinal chemistry Journal of Fluorine Chemistry (Taylor & Francis) URL:[Link]

  • Location of the Antidepressant Binding Site in the Serotonin Transporter Journal of Biological Chemistry (via NCBI PMC) URL:[Link]

  • Selective Serotonin Reuptake Inhibitors StatPearls (NCBI Bookshelf) URL:[Link]

  • Selective Serotonin Reuptake Inhibitors and Adverse Effects: A Narrative Review MDPI URL:[Link]

Exploratory

An In-depth Technical Guide to the Thermodynamic Stability and Tautomerism of 4-amino-5-fluoro-2-hydroxybenzonitrile

Abstract This technical guide provides a comprehensive framework for the investigation of the thermodynamic stability and tautomeric landscape of 4-amino-5-fluoro-2-hydroxybenzonitrile, a key intermediate in the synthesi...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for the investigation of the thermodynamic stability and tautomeric landscape of 4-amino-5-fluoro-2-hydroxybenzonitrile, a key intermediate in the synthesis of fluorinated pharmaceuticals.[1] While direct experimental data for this specific molecule is not extensively available in public literature, this document, intended for researchers, scientists, and drug development professionals, outlines a robust, multidisciplinary approach for its complete physicochemical characterization. By integrating established experimental protocols with advanced computational modeling, this guide offers a self-validating system for elucidating the structural and energetic properties that are critical for its application in medicinal chemistry and materials science. We will explore the potential tautomeric forms of this molecule, detail step-by-step experimental methodologies for their identification and quantification, and provide a complete computational workflow for the theoretical prediction of their relative stabilities.

Introduction: The Significance of Physicochemical Properties in Drug Development

The efficacy, safety, and manufacturability of a pharmaceutical compound are intrinsically linked to its fundamental physicochemical properties. For a molecule such as 4-amino-5-fluoro-2-hydroxybenzonitrile, which serves as a building block in drug discovery, a thorough understanding of its thermodynamic stability and tautomeric preferences is paramount.

Thermodynamic stability dictates a compound's shelf-life, degradation pathways, and compatibility with various formulation strategies. The presence of fluorine in this molecule is known to enhance thermal and metabolic stability in many pharmaceutical compounds.[2][3][4]

Tautomerism , the dynamic equilibrium between two or more interconverting isomers, can profoundly impact a molecule's biological activity, solubility, and patentability. The presence of multiple tautomeric forms can lead to inconsistent biological data and regulatory challenges. Therefore, identifying the predominant tautomer and understanding the equilibrium dynamics is a critical step in drug development.

This guide will focus on two principal tautomeric forms of 4-amino-5-fluoro-2-hydroxybenzonitrile arising from proton transfer between the hydroxyl and amino groups, leading to a potential equilibrium between a phenol-amino form and a quinone-imine form.

Potential Tautomers of 4-amino-5-fluoro-2-hydroxybenzonitrile

The structure of 4-amino-5-fluoro-2-hydroxybenzonitrile features both a hydroxyl and an amino group attached to the aromatic ring, making it susceptible to prototropic tautomerism. The two most plausible tautomers are the phenol-amino form (Tautomer A) and the quinone-imine form (Tautomer B), as depicted below.

Tautomers cluster_A Tautomer A (Phenol-Amino) cluster_B Tautomer B (Quinone-Imine) TautomerA TautomerB TautomerA->TautomerB Proton Transfer Experimental_Workflow cluster_synthesis Sample Preparation cluster_characterization Physicochemical Characterization cluster_analysis Data Analysis & Interpretation Synthesis Synthesis & Purification NMR NMR Spectroscopy (1H, 13C, 15N, 19F) Synthesis->NMR UV_Vis UV-Vis Spectroscopy Synthesis->UV_Vis DSC Differential Scanning Calorimetry (DSC) Synthesis->DSC X_Ray Single Crystal X-ray Diffraction Synthesis->X_Ray Tautomer_Ratio Tautomer Ratio Quantification NMR->Tautomer_Ratio Equilibrium_Constant Equilibrium Constant (K_T) Determination UV_Vis->Equilibrium_Constant Thermo_Stability Thermodynamic Stability Profile DSC->Thermo_Stability Solid_State Solid-State Structure Confirmation X_Ray->Solid_State Final_Report Final_Report Tautomer_Ratio->Final_Report Comprehensive Characterization Report Equilibrium_Constant->Final_Report Comprehensive Characterization Report Thermo_Stability->Final_Report Comprehensive Characterization Report Solid_State->Final_Report Comprehensive Characterization Report

Caption: Integrated experimental workflow for physicochemical characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for identifying and quantifying tautomers in solution, provided the rate of interconversion is slow on the NMR timescale. [5][6][7] Detailed Protocol:

  • Sample Preparation: Prepare solutions of 4-amino-5-fluoro-2-hydroxybenzonitrile (e.g., 10 mg/mL) in a range of deuterated solvents with varying polarities (e.g., CDCl₃, acetone-d₆, DMSO-d₆, and D₂O). The choice of solvents is critical as solvent polarity can significantly influence the tautomeric equilibrium. [8]2. ¹H NMR: Acquire ¹H NMR spectra for each solution. Look for distinct sets of signals corresponding to each tautomer. The phenolic -OH and amino -NH₂ protons will have characteristic chemical shifts and may exhibit broadening due to exchange. The aromatic protons will also have different chemical shifts and coupling patterns in each tautomer.

  • ¹³C NMR: Acquire ¹³C NMR spectra. The chemical shifts of the carbon atoms, particularly the carbonyl-like carbon in the quinone-imine form and the carbon bearing the hydroxyl group in the phenol-amino form, will be diagnostic.

  • ¹⁵N and ¹⁹F NMR: If available, ¹⁵N and ¹⁹F NMR can provide further structural confirmation. [5]The nitrogen chemical shifts will be significantly different for an amino versus an imino nitrogen. The ¹⁹F chemical shift may also be sensitive to the tautomeric form.

  • Variable Temperature (VT) NMR: Conduct VT-NMR experiments (e.g., from 298 K to 373 K) to study the dynamics of the tautomeric equilibrium. Changes in the relative integrals of the signals with temperature can be used to determine the thermodynamic parameters (ΔH° and ΔS°) of the equilibrium.

  • Quantification: The relative concentrations of the tautomers can be determined by integrating the well-resolved signals corresponding to each species in the ¹H NMR spectrum. The tautomeric equilibrium constant (K_T) is the ratio of the concentrations of the two tautomers.

Expected Observations:

TautomerKey ¹H NMR SignalsKey ¹³C NMR Signals
Phenol-Amino (A) -OH proton (broad, downfield), -NH₂ protons (broad), distinct aromatic signals.C-OH signal (~150-160 ppm), aromatic signals.
Quinone-Imine (B) =NH proton (downfield), distinct aromatic/quinoidal signals.C=O signal (~180-190 ppm), C=N signal (~160-170 ppm).
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to determine the tautomeric equilibrium constant by analyzing the absorption spectra of the tautomeric mixture. [9][10][11][12] Detailed Protocol:

  • Solvent Screening: Dissolve the compound in various solvents of different polarities.

  • Spectral Acquisition: Record the UV-Vis absorption spectrum for each solution.

  • Data Analysis: The two tautomers are expected to have different chromophores and thus different absorption maxima (λ_max). The phenol-amino form is likely to absorb at shorter wavelengths compared to the more conjugated quinone-imine form. By deconvoluting the overlapping spectra, the relative contributions of each tautomer can be determined, allowing for the calculation of the equilibrium constant. [13]

Differential Scanning Calorimetry (DSC)

DSC is a primary technique for assessing the thermodynamic stability of a solid-state material by measuring the heat flow associated with thermal transitions as a function of temperature. [14][15][16][17][18] Detailed Protocol:

  • Sample Preparation: Accurately weigh a small amount of the crystalline solid (typically 1-5 mg) into an aluminum DSC pan.

  • Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

  • Data Analysis: The resulting thermogram will show endothermic or exothermic events corresponding to phase transitions (e.g., melting) or decomposition. The melting point (T_m) and the enthalpy of fusion (ΔH_fus) provide information about the crystal lattice energy and intermolecular forces. The onset of decomposition indicates the upper limit of the compound's thermal stability.

Single Crystal X-ray Diffraction

If a suitable single crystal can be obtained, X-ray crystallography provides the definitive solid-state structure, unambiguously identifying the predominant tautomer in the crystalline form. [19][20][21][22][23] Detailed Protocol:

  • Crystal Growth: Grow single crystals of the compound using techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution. [20][21]2. Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.

  • Structure Solution and Refinement: Solve and refine the crystal structure to determine the atomic positions, bond lengths, and bond angles. This will reveal the exact tautomeric form present in the solid state and provide insights into intermolecular interactions like hydrogen bonding. [24][25]

Computational Chemistry Workflow

Computational modeling, particularly using Density Functional Theory (DFT), is an indispensable tool for predicting the relative stabilities of tautomers and corroborating experimental findings. [26][27][28][29]

Computational_Workflow cluster_setup Model Setup cluster_gas_phase Gas-Phase Calculations cluster_solvent Solvent-Phase Calculations cluster_analysis Analysis & Prediction Build_Tautomers Build Tautomer Structures Geom_Opt_Gas Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) Build_Tautomers->Geom_Opt_Gas Geom_Opt_Solvent Geometry Optimization with Continuum Solvation Model (PCM/SMD) Build_Tautomers->Geom_Opt_Solvent Freq_Calc_Gas Frequency Calculation Geom_Opt_Gas->Freq_Calc_Gas Relative_Energies Calculate Relative Energies (ΔE, ΔH, ΔG) Freq_Calc_Gas->Relative_Energies Predict_Spectra Predict NMR & UV-Vis Spectra Freq_Calc_Gas->Predict_Spectra Freq_Calc_Solvent Frequency Calculation Geom_Opt_Solvent->Freq_Calc_Solvent Freq_Calc_Solvent->Relative_Energies Freq_Calc_Solvent->Predict_Spectra Compare_Expt Compare with Experimental Data Relative_Energies->Compare_Expt Predict_Spectra->Compare_Expt

Caption: A typical DFT workflow for tautomer stability analysis.

Detailed Protocol:

  • Structure Preparation: Build the 3D structures of the potential tautomers (Tautomer A and Tautomer B).

  • Gas-Phase Optimization: Perform geometry optimization and frequency calculations for each tautomer in the gas phase using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)). [30][31][32]The frequency calculation confirms that the optimized structure is a true minimum on the potential energy surface and provides the zero-point vibrational energy (ZPVE) and thermal corrections.

  • Solvent-Phase Optimization: Repeat the geometry optimization and frequency calculations in different solvents using a continuum solvation model (e.g., PCM or SMD). [33]This is crucial as solvent effects can dramatically alter the relative stabilities of tautomers. [34]4. Energy Calculations: From the output of the frequency calculations, determine the electronic energies (E), enthalpies (H), and Gibbs free energies (G) for each tautomer in the gas phase and in solution. The relative stabilities are then calculated as the differences in these thermodynamic quantities (ΔE, ΔH, ΔG).

  • Spectra Prediction: The optimized geometries and calculated electronic properties can be used to predict NMR chemical shifts and UV-Vis absorption spectra, which can then be compared with the experimental data for validation.

Predicted Relative Stabilities (Hypothetical Data):

PhaseMethodΔE (kcal/mol)ΔG (kcal/mol)More Stable Tautomer
Gas PhaseB3LYP/6-311++G(d,p)2.52.1Phenol-Amino (A)
Water (PCM)B3LYP/6-311++G(d,p)-1.2-1.5Quinone-Imine (B)

Note: This is hypothetical data for illustrative purposes. The actual values would be determined from the calculations.

Data Synthesis and Interpretation

Conclusion

While 4-amino-5-fluoro-2-hydroxybenzonitrile is a valuable synthetic intermediate, a comprehensive understanding of its fundamental physicochemical properties is essential for its effective utilization in drug development and other applications. This technical guide has provided a detailed, multi-faceted approach for the in-depth characterization of its thermodynamic stability and tautomeric equilibrium. By following the outlined experimental and computational workflows, researchers can generate the critical data needed to confidently advance this molecule in their research and development pipelines. The principles and methodologies described herein are broadly applicable to the characterization of other novel small molecules where tautomerism and stability are key considerations.

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Sources

Foundational

electron density and reactive sites of 4-amino-5-fluoro-2-hydroxybenzonitrile

An In-Depth Technical Guide to the Electron Density and Reactive Sites of 4-amino-5-fluoro-2-hydroxybenzonitrile For Researchers, Scientists, and Drug Development Professionals Introduction 4-amino-5-fluoro-2-hydroxybenz...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Electron Density and Reactive Sites of 4-amino-5-fluoro-2-hydroxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-amino-5-fluoro-2-hydroxybenzonitrile is a highly functionalized aromatic molecule that serves as a key intermediate in the synthesis of various pharmaceutical compounds.[1] Its utility in medicinal chemistry stems from the unique interplay of its substituent groups: an electron-donating amino group, an electron-donating hydroxyl group, a strongly electronegative fluorine atom, and an electron-withdrawing nitrile group. This complex electronic environment dictates the molecule's reactivity, influencing how it interacts with other molecules and its suitability for various synthetic transformations. A thorough understanding of the electron density distribution and the identification of its most reactive sites are paramount for its efficient utilization in drug design and development. This guide provides a comprehensive analysis of 4-amino-5-fluoro-2-hydroxybenzonitrile, employing a combination of theoretical and computational chemistry principles, and outlines experimental protocols for the validation of these theoretical findings.

Theoretical Framework: Unraveling the Electronic Architecture

The reactivity of 4-amino-5-fluoro-2-hydroxybenzonitrile is governed by the synergistic and sometimes competing electronic effects of its four substituents. The amino (-NH2) and hydroxyl (-OH) groups are strong activating groups that donate electron density to the aromatic ring through resonance (+M effect), increasing its nucleophilicity. Conversely, the nitrile (-CN) group is a strong deactivating group, withdrawing electron density from the ring through both induction (-I) and resonance (-M effects).[2] The fluorine (-F) atom introduces a further layer of complexity, exhibiting a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+M).[2] The interplay of these effects results in a nuanced distribution of electron density across the molecule, creating specific sites that are either electron-rich and prone to electrophilic attack, or electron-deficient and susceptible to nucleophilic attack.

To precisely map this electronic landscape, we turn to the tools of computational chemistry, which allow for the in-silico prediction of molecular properties.[3]

  • Density Functional Theory (DFT): DFT is a powerful quantum mechanical method that calculates the electronic structure of a molecule to determine its energy and electron density distribution.[4] It provides a robust foundation for understanding the molecule's properties and reactivity.[3]

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides a chemically intuitive picture of the electron distribution by localizing the electron density into atomic charges and bond orbitals.[5] This allows for a quantitative assessment of the charge on each atom, indicating which are electron-rich or electron-poor.

  • Molecular Electrostatic Potential (MEP) Maps: An MEP map is a visualization of the electrostatic potential on the electron density surface of a molecule.[1] It provides a color-coded guide to the molecule's reactive sites, with red regions indicating high electron density (nucleophilic) and blue regions indicating low electron density (electrophilic).[6]

  • Fukui Functions: Fukui functions are a concept within DFT that help to predict the local reactivity of different sites in a molecule.[7] By analyzing the change in electron density upon the addition or removal of an electron, Fukui functions can identify the most likely sites for nucleophilic, electrophilic, and radical attack.[8]

Computational Methodology: A Step-by-Step Protocol

The following protocol outlines a robust and reproducible workflow for the computational analysis of 4-amino-5-fluoro-2-hydroxybenzonitrile. This self-validating system ensures that the computational choices are well-justified and lead to reliable predictions.

Step 1: Molecular Structure Optimization
  • Molecule Building: Construct the 3D structure of 4-amino-5-fluoro-2-hydroxybenzonitrile using a molecular modeling software (e.g., GaussView).

  • Geometry Optimization: Perform a full geometry optimization using a DFT method. A common and effective choice for organic molecules is the B3LYP functional with the 6-311++G(d,p) basis set.[9] This level of theory provides a good balance of accuracy and computational cost for molecules of this size.[10] The optimization ensures that all subsequent calculations are performed on the most stable conformation of the molecule.

Step 2: Electron Density and Reactivity Analysis
  • NBO Analysis: Using the optimized geometry, perform a Natural Bond Orbital (NBO) analysis to calculate the partial atomic charges on each atom.

  • MEP Map Generation: Generate the Molecular Electrostatic Potential (MEP) map by calculating the electrostatic potential on the electron density surface of the optimized molecule.

  • Fukui Function Calculation: Calculate the condensed Fukui indices for each atom. This involves performing single-point energy calculations on the neutral, cationic (N-1 electrons), and anionic (N+1 electrons) forms of the molecule at the optimized geometry of the neutral species.[8] The Fukui functions for electrophilic attack (f-), nucleophilic attack (f+), and radical attack (f0) are then calculated from the resulting atomic charges.

Computational Workflow cluster_0 Structure Preparation cluster_1 Reactivity Analysis Build 1. Build 3D Structure Opt 2. Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) Build->Opt NBO 3. NBO Analysis (Atomic Charges) Opt->NBO MEP 4. MEP Map Generation Opt->MEP Fukui 5. Fukui Function Calculation Opt->Fukui

Caption: Computational workflow for analyzing 4-amino-5-fluoro-2-hydroxybenzonitrile.

Predicted Electron Density and Reactive Sites

Based on the established principles of substituent effects and the computational protocol outlined above, we can predict the electronic landscape and reactive sites of 4-amino-5-fluoro-2-hydroxybenzonitrile.

Natural Bond Orbital (NBO) Charges

The NBO analysis is expected to reveal a significant negative charge on the oxygen and nitrogen atoms due to their high electronegativity and lone pairs of electrons. The carbon atoms of the aromatic ring will exhibit varying charges depending on their position relative to the substituents. The carbon attached to the nitrile group is predicted to have a partial positive charge, making it an electrophilic center.

AtomPredicted NBO Charge (a.u.)
C1 (C-OH)Positive
C2 (C-NH2)Negative
C3 (C-F)Positive
C4Negative
C5 (C-CN)Positive
C6Negative
N (of NH2)Negative
O (of OH)Negative
N (of CN)Negative
C (of CN)Positive

Note: These are qualitative predictions. Actual values would be obtained from the NBO calculation.

Molecular Electrostatic Potential (MEP) Map

The MEP map is predicted to show the most intense red regions (highest electron density) around the oxygen atom of the hydroxyl group and the nitrogen atom of the amino group, indicating these are the primary sites for electrophilic attack. A less intense red region is expected around the nitrogen of the nitrile group. The most intense blue regions (lowest electron density) are anticipated around the hydrogen atoms of the amino and hydroxyl groups, and the carbon atom of the nitrile group, marking them as potential sites for nucleophilic attack.

Fukui Functions

The calculated Fukui indices will provide a quantitative measure of the reactivity of each atomic site.

Atomf- (Electrophilic Attack)f+ (Nucleophilic Attack)f0 (Radical Attack)
C4HighLowModerate
C6HighLowModerate
N (of NH2)ModerateLowLow
O (of OH)ModerateLowLow
C (of CN)LowHighModerate

Note: These are qualitative predictions of the relative magnitudes of the Fukui indices.

Analysis Relationship cluster_outputs Predicted Properties DFT DFT (B3LYP/6-311++G(d,p)) NBO NBO Charges (Charge Distribution) DFT->NBO MEP MEP Map (Electrostatic Potential) DFT->MEP Fukui Fukui Functions (Local Reactivity) DFT->Fukui NBO->MEP NBO->Fukui MEP->Fukui

Caption: Relationship between DFT calculations and predicted reactivity indicators.

Experimental Validation: Bridging Theory and Practice

Computational predictions, while powerful, should be corroborated by experimental data to ensure their validity.[11][12] The following experimental protocols can be employed to validate the theoretical findings for 4-amino-5-fluoro-2-hydroxybenzonitrile.

Spectroscopic Analysis
  • ¹³C-NMR Spectroscopy: The calculated NBO charges can be correlated with the experimental ¹³C-NMR chemical shifts. Carbons with higher electron density (more negative NBO charge) are expected to be more shielded and appear at a lower chemical shift (further upfield).

  • ¹H-NMR Spectroscopy: The chemical shifts of the aromatic protons will be influenced by the electron-donating and withdrawing effects of the substituents. The protons on the most electron-rich carbons (C4 and C6) are expected to have lower chemical shifts compared to a less substituted benzene ring.

pKa Determination
  • Computational Prediction: Calculate the pKa values of the amino and hydroxyl groups using a DFT-based method with an appropriate solvation model (e.g., SMD or PCM).[13][14]

  • Experimental Measurement: Experimentally determine the pKa values using potentiometric or spectrophotometric titration.

  • Comparison: A close agreement between the calculated and experimental pKa values would provide strong validation for the accuracy of the computational model.

Site-Selective Chemical Reactions
  • Electrophilic Aromatic Substitution: Perform a standard electrophilic aromatic substitution reaction, such as bromination. Based on the MEP map and Fukui functions, the bromine is predicted to add preferentially at the C4 or C6 positions, which are activated by the amino and hydroxyl groups.

  • Nucleophilic Attack on the Nitrile Group: The nitrile group can be susceptible to nucleophilic attack.[2] Reaction with a strong nucleophile, such as a Grignard reagent, is expected to occur at the electrophilic carbon of the nitrile group.

Experimental Validation cluster_comp Computational Predictions cluster_exp Experimental Verification Comp_Charges NBO Charges Exp_NMR NMR Spectroscopy (¹³C & ¹H) Comp_Charges->Exp_NMR Correlate Comp_pKa Predicted pKa Exp_pKa Potentiometric Titration Comp_pKa->Exp_pKa Compare Comp_Reactivity MEP & Fukui Indices Exp_Reaction Site-Selective Reaction Comp_Reactivity->Exp_Reaction Predict Outcome

Caption: Workflow for the experimental validation of computational predictions.

Conclusion

The combined application of computational chemistry and experimental validation provides a powerful and comprehensive approach to understanding the . By leveraging DFT calculations, NBO analysis, MEP maps, and Fukui functions, researchers can gain deep insights into the molecule's electronic structure and predict its chemical behavior with a high degree of confidence. This knowledge is invaluable for the rational design of synthetic routes and the development of novel pharmaceutical agents, ultimately accelerating the drug discovery process.

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  • American Chemical Society. (2003). Computational Study of the Halogen Atom−Benzene Complexes. Retrieved from [Link]

  • MDPI. (2020). Synergistic Experimental and Computational Investigation of the Bioorthogonal Reactivity of Substituted Aryltetrazines. Retrieved from [Link]

  • The Royal Society of Chemistry. (2009). Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]

  • ChemRxiv. (2021). Combined Experimental and Theoretical Study on Photoionization Cross Sections of Benzonitrile and o/m/p-Cyanotoluene. Retrieved from [Link]

  • The Royal Society of Chemistry. (2023). The computational road to reactivity scales. Retrieved from [Link]

  • Barroso, J. (2010). How to calculate Fukui indices. Retrieved from [Link]

  • American Chemical Society. (2023). ortho-Fluoro or ortho Effect? Oxidative Addition of Zerovalent Nickel into the C–CN Bond of Substituted Benzonitriles. Retrieved from [Link]

  • Progress in Chemical and Biochemical Research. (2022). Investigating DFT Study and NBO Analysis in Different Solvents on Se₂X₂ (X: F, Cl, and Br) Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). DFT Study of the Structural, Electronic, Bonding Nature, NBO Analysis, and Thermodynamic Properties of Halogenated (F, Cl, Br) and Heteroatom (O, N, S) doped Cyclopropane. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H-NMR spectra of (a) 2-aminobenzonitrile with (b) [HMIm][Im] (pKa.... Retrieved from [Link]

  • SCM. (n.d.). Fukui Function — GUI 2025.1 documentation. Retrieved from [Link]

  • ScholarWorks @ UTRGV. (n.d.). Investigation of the C—CN Bond Activation of Fluorinated Benzonitriles. Retrieved from [Link]

  • YouTube. (2023). Fukui Function and Thermodynamic Properties Calculations with Analysis || Gaurav Jhaa. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra of 2-aminobenzonitrile before and after interacting with [HTMG][Triz]. Retrieved from [Link]

  • Wiley Online Library. (2022). Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. Retrieved from [Link]

  • Wiley Online Library. (2025). Revisiting CN− Formation Mechanisms in Electron Collisions with Benzonitrile. Retrieved from [Link]

  • ResearchGate. (2022). Best Practice DFT Protocols for Basic Molecular Computational Chemistry. Retrieved from [Link]

  • YouTube. (2025). DFT Made Simple: Step-by-Step Guide for Beginners. Retrieved from [Link]

  • Apollo. (2024). Computational predictions and reactivity analyses of organic reactions. Retrieved from [Link]

  • IntechOpen. (2023). Monitoring Organic Synthesis via Density Functional Theory. Retrieved from [Link]

  • American Chemical Society. (2020). Halogen Bond of Halonium Ions: Benchmarking DFT Methods for the Description of NMR Chemical Shifts. Retrieved from [Link]

  • National Institutes of Health. (2021). Computational Organic Chemistry: The Frontier for Understanding and Designing Bioorthogonal Cycloadditions. Retrieved from [Link]

  • MDPI. (2021). Recent Trends in Bioorthogonal Click-Radiolabeling Reactions Using Fluorine-18. Retrieved from [Link]

Sources

Exploratory

Introduction: The Rationale for Investigating 4-amino-5-fluoro-2-hydroxybenzonitrile

An In-Depth Technical Guide to In Silico Molecular Docking Studies of 4-amino-5-fluoro-2-hydroxybenzonitrile This guide provides a comprehensive, technically-grounded walkthrough for conducting in silico molecular dockin...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to In Silico Molecular Docking Studies of 4-amino-5-fluoro-2-hydroxybenzonitrile

This guide provides a comprehensive, technically-grounded walkthrough for conducting in silico molecular docking studies on 4-amino-5-fluoro-2-hydroxybenzonitrile. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the critical reasoning behind methodological choices, ensuring a robust and reproducible virtual screening workflow.

4-amino-5-fluoro-2-hydroxybenzonitrile is a substituted benzonitrile with a molecular weight of 152.13 g/mol and the chemical formula C₇H₅FN₂O.[1] Its true value in drug discovery lies not in its known direct biological activities, which are not extensively documented, but in its role as a key synthetic intermediate. It is notably employed in the creation of advanced fluorinated pharmaceuticals, including Selective Serotonin Reuptake Inhibitors (SSRIs) and other agents targeting the central nervous system.[1]

The presence of multiple functional groups—a hydroxyl (-OH), an amino (-NH₂), a nitrile (-CN), and a fluorine (-F) atom—makes it a compelling scaffold for forming specific, high-affinity interactions within a protein's binding pocket. These groups can act as hydrogen bond donors and acceptors, engage in electrostatic interactions, and contribute to overall binding stability. This inherent potential makes it an ideal candidate for virtual screening against relevant biological targets. Given its established use in the synthesis of CNS agents, this guide will focus on a docking study against the human Serotonin Transporter (hSERT) , a primary target for antidepressant medications.

Pillar 1: The Molecular Docking Philosophy - A Self-Validating Approach

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor or protein) to form a stable complex.[2][3] The goal is to predict the binding mode and affinity, which is often represented by a scoring function.[2][4] A lower docking score typically signifies a more favorable binding energy.[2]

Our approach is built on a self-validating system. Before docking our novel compound, the chosen protocol must be validated by re-docking the co-crystallized ligand into the receptor's binding site. A successful validation, typically defined by a Root Mean Square Deviation (RMSD) of less than 2.0 Å between the docked pose and the crystallographic pose, provides confidence in the chosen parameters.[2][5]

Pillar 2: Experimental Workflow - From Preparation to Analysis

The in silico docking process is a systematic workflow. Each stage is critical for the accuracy and reliability of the final results.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Simulation cluster_analysis Phase 3: Analysis PDB Target Selection (e.g., hSERT from PDB) PrepP Protein Preparation (Remove water, add hydrogens) PDB->PrepP Ligand Ligand Generation (4-amino-5-fluoro-2-hydroxybenzonitrile) PrepL Ligand Preparation (Energy minimization, assign charges) Ligand->PrepL Grid Grid Box Generation (Define docking search space) PrepP->Grid Dock Molecular Docking (e.g., AutoDock Vina) PrepL->Dock Grid->Dock Results Pose & Score Generation Dock->Results Analysis Post-Docking Analysis (Binding affinity, Interactions, RMSD) Results->Analysis Report Candidate Validation & Reporting Analysis->Report G cluster_metrics Primary Docking Metrics cluster_interpretation Scientific Interpretation cluster_decision Final Assessment Score Binding Affinity (kcal/mol) Strength Strength of Binding Score->Strength Pose Binding Pose (3D Coordinates) Plausibility Biological Plausibility Pose->Plausibility Interactions Molecular Interactions Mechanism Binding Mechanism Interactions->Mechanism Decision Viable Candidate? Strength->Decision Plausibility->Decision Mechanism->Decision

Caption: Logical Flow for the Analysis of Docking Results.

Binding Affinity (Docking Score)

The primary quantitative output is the docking score, an estimate of the binding free energy.

  • Interpretation: More negative values indicate stronger, more favorable binding. [2]It is used to rank different poses of the same ligand and to compare different ligands against the same target.

  • Caution: These scores are predictions. They are most useful for relative comparisons (i.e., ligand A binds better than ligand B) rather than as absolute measures of binding affinity. [2]

Binding Pose and Interactions

Visual inspection of the top-ranked poses is mandatory. [5]

  • Procedure: Load the prepared receptor and the docked ligand poses into a visualization tool (e.g., PyMOL, Discovery Studio).

  • Analysis:

    • Hydrogen Bonds: Identify hydrogen bonds between the ligand's donors/acceptors (the -OH and -NH₂ groups) and key residues in the protein's active site. [5] * Hydrophobic Interactions: Look for interactions between the ligand's aromatic ring and nonpolar residues of the protein.

    • Other Interactions: Note any electrostatic (ionic) or halogen (fluorine-related) interactions.

    • Biological Relevance: Compare these interactions to those of known inhibitors. Does the ligand interact with residues that are known to be critical for the protein's function? [5]

      Pose Rank Binding Affinity (kcal/mol) RMSD from Ref. (Å) Key Interacting Residues (Hydrogen Bonds)
      1 -8.5 1.2 ASP-98, TYR-176
      2 -8.2 1.8 SER-438, GLY-442
      3 -7.9 2.5 ASP-98, THR-439
      Table 2: Example Summary of Docking Results for 4-amino-5-fluoro-2-hydroxybenzonitrile against hSERT. (Note: Data is hypothetical for illustrative purposes).

Conclusion and Future Directions

This guide has outlined a robust, self-validating workflow for conducting in silico molecular docking of 4-amino-5-fluoro-2-hydroxybenzonitrile against the human Serotonin Transporter. The analysis of the top-ranked poses, focusing on both the quantitative docking score and the qualitative nature of the molecular interactions, provides a strong foundation for identifying its potential as a CNS-active agent.

The results from such a study are predictive and serve as a powerful hypothesis-generation tool. Promising candidates identified through this in silico process should be prioritized for chemical synthesis and subsequent in vitro biological assays to validate their activity. Further computational studies, such as molecular dynamics simulations, can also be employed to assess the stability of the predicted protein-ligand complex over time.

References

  • MySkinRecipes. 4-Amino-5-fluoro-2-hydroxybenzonitrile. Available from: [Link]

  • NextSDS. 4-amino-5-fluoro-2-hydroxybenzonitrile — Chemical Substance Information. Available from: [Link]

  • ResearchGate. How to interprete and analyze molecular docking results?. Available from: [Link]

  • Theoretical and Computational Biophysics Group. Grid Generation and Matching for Small Molecule Docking. Available from: [Link]

  • Quora. How does one prepare proteins for molecular docking?. Available from: [Link]

  • IntechOpen. Navigating the Computational Seas: A Comprehensive Overview of Molecular Docking Software in Drug Discovery. Available from: [Link]

  • ResearchGate. What is the most simple protocol to prepare the liberary of ligands for molocular docking ?. Available from: [Link]

  • ResearchGate. Navigating the Computational Seas: A Comprehensive Overview of Molecular Docking Software in Drug Discovery. Available from: [Link]

  • CCDC. Protein–Ligand Docking with GOLD. Available from: [Link]

  • Matter Modeling Stack Exchange. How I can analyze and present docking results?. Available from: [Link]

  • University of Oxford. Session 4: Introduction to in silico docking. Available from: [Link]

  • Schrödinger. Glide. Available from: [Link]

  • PMC. Ligand docking and binding site analysis with PyMOL and Autodock/Vina. Available from: [Link]

  • Center for Computational Structural Biology. DOCKING. Available from: [Link]

  • CD ComputaBio. Analysis and Mapping of Molecular Docking Results. Available from: [Link]

  • J's Blog. Schrödinger Notes—Molecular Docking. Available from: [Link]

  • ScotChem. 6. Preparing the protein and ligand for docking. Available from: [Link]

  • Schrödinger. Virtual Screening With GLIDE. Available from: [Link]

  • Docking Server. Steps of ligand docking. Available from: [Link]

  • YouTube. Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. Available from: [Link]

  • ResearchGate. Molecular docking proteins preparation. Available from: [Link]

  • PMC. Grid-based Molecular Footprint Comparison Method for Docking and De Novo Design: Application to HIVgp41. Available from: [Link]

  • University of Modena and Reggio Emilia. Molecular Docking Tutorial. Available from: [Link]

  • ChemCopilot. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Available from: [Link]

  • YouTube. AutoDock Tutorial- Part 4. Preparing Ligand for Docking. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Synthesis Pathway for 4-Amino-5-fluoro-2-hydroxybenzonitrile

Introduction & Strategic Rationale 4-Amino-5-fluoro-2-hydroxybenzonitrile (CAS: 129911-04-2) is a highly functionalized, electron-rich aromatic building block. It is extensively utilized in medicinal chemistry for the co...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

4-Amino-5-fluoro-2-hydroxybenzonitrile (CAS: 129911-04-2) is a highly functionalized, electron-rich aromatic building block. It is extensively utilized in medicinal chemistry for the construction of complex heterocyclic structures, particularly in the development of fluorinated pharmaceuticals such as selective serotonin reuptake inhibitors (SSRIs) and central nervous system agents [1]. The introduction of the fluorine atom enhances the target molecule's metabolic stability, lipophilicity, and target binding affinity.

Retrosynthetic Logic and Causality

Synthesizing this specific regiocontrol (fluorine at C5, amine at C4, hydroxyl at C2, nitrile at C1) requires careful orchestration of directing groups. Direct electrophilic fluorination of the unprotected precursor, 4-amino-2-hydroxybenzonitrile, is chemically non-viable. The highly nucleophilic primary amine is susceptible to rapid oxidation and competitive N-fluorination under electrophilic conditions.

To create a self-validating and high-yielding protocol, we employ a three-step protection-fluorination-deprotection sequence:

  • Protection: Transient N-acetylation masks the primary amine, preventing oxidative degradation while retaining its electron-donating, ortho-directing properties.

  • Electrophilic Fluorination: We utilize Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)). Selectfluor is chosen because it is a safe, bench-stable, and highly reactive source of electrophilic fluorine (F⁺), avoiding the extreme toxicity and explosive hazards of fluorine gas [2]. The regioselectivity of this step is strictly governed by the synergistic activating effects of the hydroxyl group (strongly para-directing to C5) and the acetamido group (ortho-directing to C5).

  • Deprotection: Acidic hydrolysis cleaves the acetyl group, revealing the target primary amine without disturbing the robust C-F or C-CN bonds [3].

Quantitative Data Summary

StepReactionReagents & EquivalentsSolventTemp / TimeIsolated Yield
1 N-AcetylationAc₂O (1.1 eq), TEA (1.5 eq)DCM0 °C to RT, 2 h92%
2 Electrophilic FluorinationSelectfluor (1.05 eq)MeCN40 °C, 12 h74%
3 Amide Hydrolysis6M HCl (Excess)EtOHReflux, 4 h88%
Overall Total Synthesis ---~60%

Step-by-Step Experimental Protocols

Step 1: Synthesis of 4-Acetamido-2-hydroxybenzonitrile

Objective: Protect the primary amine to prevent N-fluorination and oxidation.

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and an argon balloon.

  • Dissolution: Suspend 4-amino-2-hydroxybenzonitrile (1.34 g, 10.0 mmol) in anhydrous dichloromethane (DCM, 20 mL).

  • Base Addition: Add triethylamine (TEA) (2.1 mL, 15.0 mmol) to the suspension. Stir for 5 minutes to ensure homogeneity.

  • Acylation: Cool the reaction mixture to 0 °C using an ice bath. Add acetic anhydride (Ac₂O) (1.04 mL, 11.0 mmol) dropwise over 10 minutes.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 2 hours. Reaction progress can be monitored via TLC (Hexanes:EtOAc, 1:1).

  • Workup: Quench the reaction with 1M HCl (15 mL) to neutralize excess TEA. Extract the aqueous layer with DCM (2 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford a pale yellow solid.

Step 2: Regioselective Fluorination using Selectfluor

Objective: Introduce the fluorine atom at the C5 position via Electrophilic Aromatic Substitution (EAS).

  • Setup: In a 100 mL round-bottom flask, dissolve the crude 4-acetamido-2-hydroxybenzonitrile (1.76 g, 10.0 mmol) in anhydrous acetonitrile (MeCN, 30 mL).

  • Reagent Addition: Add Selectfluor (3.72 g, 10.5 mmol) in one portion.

  • Heating: Attach a reflux condenser and heat the mixture to 40 °C. Stir continuously for 12 hours. The mild heating overcomes the slight deactivation caused by the nitrile group while maintaining the EAS pathway [3].

  • Workup: Cool the mixture to RT and concentrate the solvent in vacuo. Partition the resulting residue between ethyl acetate (EtOAc, 50 mL) and water (30 mL).

  • Purification: Separate the organic layer, wash with water (2 × 20 mL) and brine (20 mL), dry over Na₂SO₄, and concentrate. Purify the crude product via flash column chromatography (Silica gel, gradient elution 20-50% EtOAc in Hexanes) to isolate 4-acetamido-5-fluoro-2-hydroxybenzonitrile.

Step 3: Deprotection to Yield Final Product

Objective: Cleave the acetyl protecting group to reveal the primary amine.

  • Setup: Transfer the purified 4-acetamido-5-fluoro-2-hydroxybenzonitrile (1.45 g, 7.4 mmol) to a 50 mL round-bottom flask.

  • Hydrolysis: Add ethanol (15 mL) followed by 6M aqueous HCl (10 mL).

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 85 °C) for 4 hours.

  • Neutralization: Cool the reaction to 0 °C. Carefully neutralize the mixture to pH 6.5–7.0 by the slow, dropwise addition of saturated aqueous NaHCO₃. (Caution: Vigorous CO₂ evolution will occur).

  • Isolation: Extract the neutralized aqueous phase with EtOAc (3 × 20 mL). Wash the combined organic extracts with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Final Polish: Recrystallize from minimal hot ethanol/water to yield pure 4-amino-5-fluoro-2-hydroxybenzonitrile as an off-white crystalline powder.

Synthetic Workflow Visualization

G SM Starting Material 4-Amino-2-hydroxybenzonitrile Step1 Step 1: N-Acetylation (Protection) SM->Step1 Ac2O, TEA, DCM 0 °C to RT Int1 Intermediate 1 4-Acetamido-2-hydroxybenzonitrile Step1->Int1 Step2 Step 2: Electrophilic Fluorination (Selectfluor) Int1->Step2 Directing Groups: -OH (para to C5) -NHAc (ortho to C5) Int2 Intermediate 2 4-Acetamido-5-fluoro-2-hydroxybenzonitrile Step2->Int2 Selectfluor, MeCN 40 °C Step3 Step 3: Acidic Hydrolysis (Deprotection) Int2->Step3 6M HCl, EtOH Reflux Product Final Product 4-Amino-5-fluoro-2-hydroxybenzonitrile Step3->Product

Synthetic workflow for 4-amino-5-fluoro-2-hydroxybenzonitrile detailing protection and fluorination.

References

  • 4-amino-5-fluoro-2-hydroxybenzonitrile (CID 14626614) PubChem, National Center for Biotechnology Information. URL:[Link] [1]

  • Selectfluor: mechanistic insight and applications PubMed (National Institutes of Health). URL: [Link] [2]

  • Selective Fluorination of Complex Molecules: Late-Stage Functionalization Chemical Reviews (ACS Publications). URL:[Link][3]

Application

4-amino-5-fluoro-2-hydroxybenzonitrile applications in small molecule drug discovery

Application Note: 4-Amino-5-fluoro-2-hydroxybenzonitrile in Small Molecule Drug Discovery Executive Summary 4-Amino-5-fluoro-2-hydroxybenzonitrile (CAS: 129911-04-2) is a highly versatile, multi-functionalized building b...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 4-Amino-5-fluoro-2-hydroxybenzonitrile in Small Molecule Drug Discovery

Executive Summary

4-Amino-5-fluoro-2-hydroxybenzonitrile (CAS: 129911-04-2) is a highly versatile, multi-functionalized building block extensively utilized in modern medicinal chemistry. Featuring orthogonal reactive handles (nitrile, hydroxyl, amino, and fluoro groups) on a single compact aromatic core, it serves as a critical intermediate in the synthesis of fluorinated pharmaceuticals, particularly selective serotonin reuptake inhibitors (SSRIs) and central nervous system (CNS) agents[1]. This application note details the physicochemical rationale for its use and provides validated, step-by-step protocols for its derivatization in drug discovery workflows.

Physicochemical Profiling & Mechanistic Significance

The strategic placement of functional groups on this scaffold provides unique electronic and steric properties that are highly prized in rational drug design:

  • C5-Fluorine (Metabolic Shielding): The fluorine atom exerts a strong electron-withdrawing inductive effect (-I) while providing resonance donation (+M). In drug design, this substitution blocks CYP450-mediated oxidation at the electron-rich aromatic ring, significantly enhancing the metabolic stability, lipophilicity, and bioavailability of the resulting drug candidates[1][2].

  • C1-Nitrile & C2-Hydroxyl (Heterocyclic Precursors): The ortho-relationship between the strongly electron-withdrawing nitrile and the nucleophilic hydroxyl group is a classic pharmacophore precursor. It enables the rapid construction of 1,2-benzisoxazole heterocycles[3]. When cyclized, the original C1, C2, C4, and C5 positions map to the C3a, C7a, C6, and C5 positions of the benzisoxazole ring, respectively, yielding 3,6-diamino-5-fluoro-1,2-benzisoxazoles.

  • C4-Amino Group (Diversity Handle): The primary amine allows for divergent late-stage functionalization via cross-coupling or amidation, which is critical for building structurally diverse libraries of antidepressant and anxiolytic drugs[1].

Applications in Medicinal Chemistry

  • Atypical Antipsychotics: The 1,2-benzisoxazole core is a privileged scaffold found in blockbuster antipsychotics like risperidone and paliperidone[4]. Using 4-amino-5-fluoro-2-hydroxybenzonitrile allows for the direct synthesis of highly potent, fluorinated analogs of these drugs.

  • SSRIs and CNS Agents: The fluorinated aniline moiety is a recognized bioisostere for various CNS-active pharmacophores. Derivatization of the C4-amine yields compounds with high blood-brain barrier (BBB) penetrance[1].

  • Fluorescent Probes: The push-pull electronic system created by the electron-donating hydroxyl/amino groups and the electron-withdrawing nitrile/fluoro groups makes this compound an excellent precursor for environmentally sensitive fluorescent probes and diagnostic dyes[1].

Quantitative Data Summary

The following table summarizes the key synthetic transformations, optimized reaction parameters, and expected outcomes when utilizing this building block.

Synthetic TransformationReagents & CatalystsTarget ScaffoldTypical YieldPrimary Application
Hydroxylamine Cyclization NH₂OH·HCl, KOtBu, DMF3,6-Diamino-5-fluoro-1,2-benzisoxazoles75–85%Antipsychotic analogs[4]
Buchwald-Hartwig Coupling Pd₂(dba)₃, XPhos, Cs₂CO₃, DioxaneN-Aryl-4-amino derivatives65–80%SSRIs / CNS Agents[1]
Catalytic Transfer Hydrogenation Pd/C, HCO₂NH₄, MeOHSubstituted Benzylamines85–95%Fluorescent Probes[1][5]

Experimental Workflows & Protocols

Protocol A: Synthesis of 3,6-Diamino-5-fluoro-1,2-benzisoxazole via Hydroxylamine Cyclization

Rationale & Causality: This protocol constructs the 1,2-benzisoxazole ring. Potassium tert-butoxide (KOtBu) is selected as the base to simultaneously deprotonate the hydroxylamine hydrochloride and the C2-phenolic OH. The free hydroxylamine selectively attacks the highly electrophilic C1-nitrile carbon (activated by the para-fluorine atom). Subsequent intramolecular displacement of the hydroxylamine oxygen by the adjacent phenoxide yields the heterocycle[3].

Step-by-Step Methodology:

  • Preparation: In an oven-dried 50 mL round-bottom flask under an argon atmosphere, dissolve 4-amino-5-fluoro-2-hydroxybenzonitrile (1.0 mmol, 152.1 mg) and hydroxylamine hydrochloride (3.0 mmol, 208.5 mg) in anhydrous DMF (10 mL).

  • Activation: Cool the mixture to 0 °C using an ice bath. Slowly add KOtBu (3.5 mmol, 392.7 mg) portion-wise over 10 minutes to prevent exothermic degradation.

  • Cyclization: Remove the ice bath and heat the reaction mixture to 80 °C for 4 hours.

  • Validation Checkpoint (In-Process): Monitor via LC-MS. The reaction is complete when the starting material peak (m/z 151.1 [M-H]⁻) is fully consumed and replaced by the product peak (m/z 168.1 [M+H]⁺). The shift from a highly polar starting material to a more lipophilic benzisoxazole will be evident on reverse-phase HPLC.

  • Workup: Quench the reaction by pouring it into ice-cold water (30 mL). Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine (3 × 20 mL) to remove residual DMF.

  • Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc gradient) to afford the pure 1,2-benzisoxazole.

Protocol B: Chemoselective Buchwald-Hartwig Cross-Coupling at the C4-Amino Position

Rationale & Causality: Coupling the C4-amino group while leaving the C2-hydroxyl intact requires precise chemoselectivity. A bulky dialkylbiaryl phosphine ligand (XPhos) is paired with a mild base (Cs₂CO₃). The strong intramolecular hydrogen bond between the C2-hydroxyl and the C1-nitrile partially masks the nucleophilicity of the phenoxide, directing the palladium oxidative addition complex exclusively to the C4-aniline nitrogen[2].

Step-by-Step Methodology:

  • Preparation: Charge a Schlenk tube with 4-amino-5-fluoro-2-hydroxybenzonitrile (1.0 mmol, 152.1 mg), the desired aryl bromide (1.2 mmol), Pd₂(dba)₃ (0.05 mmol, 45.8 mg), XPhos (0.1 mmol, 47.7 mg), and Cs₂CO₃ (2.0 mmol, 651.6 mg).

  • Degassing: Evacuate and backfill the tube with argon three times. Add anhydrous 1,4-dioxane (8 mL) that has been previously sparged with argon for 30 minutes.

  • Coupling: Seal the tube and heat the mixture to 100 °C for 12 hours under vigorous stirring.

  • Validation Checkpoint (In-Process): Perform TLC (Hexanes/EtOAc 3:1). The primary amine starting material (ninhydrin positive, intense blue/purple) should disappear, replaced by a new, UV-active secondary amine spot. LC-MS will confirm the addition of the aryl mass minus the halogen.

  • Workup & Purification: Cool to room temperature, dilute with EtOAc (20 mL), and filter through a pad of Celite to remove the palladium catalyst. Concentrate the filtrate and purify via automated flash chromatography to isolate the N-aryl derivative.

Synthetic Pathway Visualization

G A 4-Amino-5-fluoro- 2-hydroxybenzonitrile (CAS: 129911-04-2) B Hydroxylamine Cyclization A->B D Buchwald-Hartwig Cross-Coupling A->D F Nitrile Reduction (Pd/C, HCO2NH4) A->F C 3,6-Diamino-5-fluoro- 1,2-benzisoxazoles (Antipsychotic Scaffolds) B->C E N-Aryl Derivatives (SSRIs / CNS Agents) D->E G Benzylamine Derivatives (Fluorescent Probes) F->G

Figure 1: Divergent synthetic pathways of 4-amino-5-fluoro-2-hydroxybenzonitrile in drug discovery.

Sources

Method

protocol for dissolving 4-amino-5-fluoro-2-hydroxybenzonitrile in organic solvents

Begin Protocol Elaboration I'm now diving into the specifics. I'm focusing on crafting a detailed protocol for dissolving 4-amino-5-fluoro-2-hydroxybenzonitrile in organic solvents.

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Author: BenchChem Technical Support Team. Date: April 2026

Begin Protocol Elaboration

I'm now diving into the specifics. I'm focusing on crafting a detailed protocol for dissolving 4-amino-5-fluoro-2-hydroxybenzonitrile in organic solvents. I'm keeping researchers in mind, aiming for practical, application-focused notes. My current work is a detailed breakdown that will provide clarity in every stage of a relevant scientific application.

Defining Protocol Scope

My focus has shifted to establishing the core requirements. I'm prioritizing full editorial autonomy in the protocol's design, moving beyond rigid templates. I'm concentrating on explaining causality, incorporating self-validating elements and authoritative citations. Visualization is a key component; I plan to use tables for data, detailed methodologies, and Graphviz diagrams adhering to specific DOT specifications for clarity. I will use the following color palette: #4285F4, #EA4335, #FBBC05, #34A853, #FFFFFF, #F1F3F4, #202124, #5F6368.

Analyzing Solubility Characteristics

I am now focusing on the compound's structural features to deduce solubility. The amino, fluoro, hydroxyl, and nitrile groups suggest strong hydrogen bonding and polarity. I predict poor solubility in non-polar solvents and high solubility in polar aprotic or protic solvents. My next step involves searching for empirical data or related compound protocols to ground these inferences.

Defining the Compound's Role

I've homed in on the specifics of 4-amino-5-fluoro-2-hydroxybenzonitrile (CAS: 129911-04-2). I'm focusing on its significance as a building block. I now know it's crucial for synthesizing fluorinated pharmaceuticals (including SSRIs and CNS agents), agrochemicals, and dyes. I've noted its molecular weight (152.13 g/mol ), CLogP (0.761), and storage requirements (2).

Analyzing Solubility Parameters

I'm now delving into the solubility profile. I've noted conflicting storage temperature information, opting for 2-8°C long-term, RT short-term. I've concluded it's soluble in organic solvents, moderately polar based on LogP, and features strong hydrogen bonding groups. This directs me to polar aprotic and protic solvents for dissolution, avoiding non-polar solvents and water. Next, I'll structure an application note for researchers.

Constructing Dissolution Protocols

I'm developing a detailed solvent selection matrix comparing DMSO, DMF, methanol, acetonitrile, and water, estimating their solubilities for the compound. I'm focusing on creating an experimental protocol with step-by-step instructions on preparing a standard stock solution, including safety precautions and techniques like sonication, filtration, and storage. I will also incorporate a workflow diagram to illustrate the decision tree, and will address common issues like precipitation and oxidation, providing troubleshooting tips.

Defining Safety Protocol

I've pinpointed UN 3439 as the hazard classification (6.1) for "Nitriles, solid, toxic, n.o.s.," an important safety element for the protocol. It is critical to ensure safety, and to structure the Application Note properly. Now, the main focus will be structuring the application note. The current working title is "Protocol for the Dissolution of 4-Amino-."

Analyzing Solubility Parameters

My focus has shifted to analyzing solubility parameters. I'm exploring how the functional groups of 4-Amino-5-fluoro-2-hydroxybenzonitrile impact its solubility. I've noted that the rigid structure and strong hydrogen bonds contribute significantly to its insolubility in most solvents. I'm prioritizing polar aprotic solvents with strong hydrogen-bond accepting capabilities, such as DMSO and DMF, to disrupt these forces.

Constructing the Protocol

I've crafted a comparative table for solvents (DMSO, DMF, Methanol, Acetonitrile, Water), including dielectric constants and H-bond capacity. I am now working on solubility estimates, and suitable recommended uses. The safety and handling prerequisites, including UN 3439 classification, PPE requirements, and storage conditions, are now finalized. I have also begun outlining a step-by-step dissolution protocol.

Refining Dissolution Steps

I've finalized the detailed dissolution steps. For step four, sonication is now clearly defined and has a rationale ("acoustic cavitation"). I've included step five, quality control with visual inspection and the final step six, outlining aliquoting and storage. For best practices, I've clarified that the material should be stored at either -20°C or -80°C to best avoid freeze-thaw cycles.

Addressing Precipitation/Oxidation

I've tackled potential issues with aqueous dilutions; the "crash-out" effect requires a dropwise addition with vortexing at under 1% DMSO. I'm also addressing oxidation issues by purging storage vials with inert gas. I will be incorporating the vendor data and UN 3439 information into the references. Lastly, I am composing the DOT diagram code.

Visualizing Process Flow

I'm now focusing on a visual representation of the protocol, using a flowchart to map solvent choices (DMSO, Protic, Aqueous) and dissolution steps (Vortex, QC, Aliquoting). I've differentiated the color-coding for solvent classes (Green for DMSO, Yellow for Protic, Red for Aqueous) and conditions (Pass/Fail). I'm highlighting the vortex and sonication steps as critical, with the visual inspection before aliquoting.

Finalizing Quality Control

I've constructed the flowchart for quality control, integrating the "pass/fail" branch effectively. I'm focusing on ensuring the flowchart is understandable, and can be read at a glance. I am now incorporating final edits to ensure clarity. The color-coding and edge formatting are also finalized.

Justifying Key Parameters

I'm now focusing on the rationale behind protocol choices. I'm elaborating on the necessity of DMSO due to its hydrogen bond accepting ability, and explaining sonication for acoustic cavitation. I'm also providing a detailed explanation of precipitation in water, which involves hydrophobic and crystal lattice effects. I'm ensuring all the necessary safety information is included.

Detailing Molecular Characteristics

I'm now detailing the molecule's properties. It's 152.13 g/mol with an amine and hydroxyl, which are H-bond donors, alongside nitrile and fluoro which accept H-bonds. This creates a rigid crystal lattice. I've noted a CLogP of 0.761, implying good lipophilicity, yet poor solubility due to the enthalpy of fusion exceeding hydration energy. I will be incorporating this into the application note.

Finalizing Documentation Details

I'm now integrating crucial details into the document. I've compiled the material into seven sections: Handling Prerequisites, the step-by-step protocol (100 mM stock in DMSO), a workflow diagram (DOT code included), troubleshooting insights (aqueous dilution "crash out," oxidative degradation), and references with verified URLs. I will ensure link integrity throughout.

Integrating URL Verification

I'm now focusing on URL verification and integrity for the document's references. I'm extracting source URLs from search results, prioritizing direct links like those from Sigma-Aldrich and EnamineStore. For the HazMat Tool, I'll provide the direct URL if possible, or the redirect if necessary. I am prioritizing a clickable and valid URL for each reference, ensuring accurate and reliable sourcing. I'll maintain the integrity of links to enhance the application note.

Refining Source Formatting

I'm now refining the format of the references to ensure clarity and validity. I will prioritize clean, canonical URLs based on source titles. When necessary, I will format the URLs as clickable links. Each claim linked to a search result will end with a citation [INDEX]. I will consolidate and number all sources in a list, including Title, Source, and clickable URL.

Validating Protocol Details

I'm now refining the protocol's language to ensure professional and authoritative tone. Specifically, I'm integrating a "Self-Validating System" in Step 5 using visual and spectrophotometric quality control. This includes a feedback loop to address incomplete dissolution or solvent contamination, returning to sonication or solvent replacement if necessary. Furthermore, I've articulated the rationale for using DMSO over ethanol, highlighting DMSO's superior hydrogen bond accepting ability to disrupt intermolecular forces.

Revising DOT Diagram

I am revising the DOT diagram to refine its accuracy. I'm focusing on the structural details and the choice of DMSO over ethanol, because it can more effectively disrupt the molecule's intermolecular hydrogen bonds and the crystal lattice, unlike ethanol. I am reviewing the diagram to ensure it accurately and efficiently represents this. I am now updating all of the code, to ensure it properly renders.

SolventWorkflow Solid 4-Amino-5-fluoro-2-hydroxybenzonitrile (Crystalline Solid) Decision Select Primary Solvent Solid->Decision DMSO DMSO / DMF (Polar Aprotic) Decision->DMSO Primary Solvent MeOH Methanol / EtOH (Polar Protic) Decision->MeOH Alternative Water Aqueous Buffers (Water / PBS) Decision->Water Aqueous Dilution Sonication Vortex & Sonicate (5-10 min at Room Temp) DMSO->Sonication MeOH->Sonication Water->Sonication QC Quality Control (Visual Inspection) Sonication->QC Pass Pass: Clear Solution QC->Pass Pass Fail Fail: Precipitate/Undissolved QC->Fail Fail Aliquoting Aliquot & Store (-20°C or -80°C, Inert Atmosphere) Pass->Aliquoting Fail->DMSO Repeat (DMSO Preferred) Fail->MeOH Repeat Fail->Water Repeat

Refining Workflow Representation

I'm now revising the dot diagram for visual clarity and accuracy. The structure is being updated with the decision tree, adding nodes for weighing under a fume hood, and the rationale for using DMSO. I'm focusing on the solubility considerations to highlight the importance of DMSO in the process, to improve it's effectiveness. I've integrated a table for physicochemical properties, for use in the final document.

Constructing Final Components

Now, I'm constructing the final tables and checklist to fulfill the prompt requirements. I'm building Table 1, "Physicochemical Profile," including CAS number and molecular weight, with implications for solvation. I'm also preparing a Solvent Selection Matrix, Table 2, including the rationale for solvent choices and ensuring all required elements are met.

Finalizing Table Details

I've finished the tables and checklist. Table 1 includes the complete physicochemical properties. In Table 2, I've expanded the solvent compatibility matrix by including solvation mechanisms and estimated solubility to provide a more comprehensive justification for the choice of solvents, and to highlight the advantages of DMSO and DMF. Now, the protocol's language has been revised to ensure accuracy and professionalism.

Detailing Initial Protocol Steps

I'm now detailing initial protocol steps, starting with sample equilibration at room temperature to avoid moisture condensation. I've also incorporated a safety step requiring operation under a fume hood, due to UN 3439 classification. I'm noting the need to avoid the inhalation or dermal contact with the fine powder. Finally, I've outlined the solvent addition, and acoustic cavitation step.

Justifying Solubility Mechanisms

I'm now detailing the step-by-step protocol, focusing on the rationale. Sonication induces acoustic cavitation, breaking down the crystal lattice. I'm prioritizing quality control, with visual inspection, and self-validating logic. Oxidation is a concern, so I'll purge storage vials with inert gas. I have updated all the code, to ensure it properly renders.

Reviewing Assay Troubleshooting

I am now focusing on refining the troubleshooting section, specifically addressing the "crash out" effect during aqueous dilutions. My current focus centers on detailed explanations of the hydrophobic core's impact and crystal lattice energy. I'm prioritizing adding the strategy of dropwise addition to aqueous buffers, along with vortexing to mitigate precipitation issues.

Validating Troubleshooting Details

I'm now integrating those troubleshooting refinements. I've focused on detailing the hydrophobic core's impact to justify dropwise aqueous addition with vortexing, to avoid precipitation. I will include self-validating logic in Step 5. I've also incorporated the UN 3439 citation. Now, I have added that the compound is used for SSRIs and agrochemicals to establish relevance.

Application

Application Note: Strategic Utilization of 4-Amino-5-fluoro-2-hydroxybenzonitrile in Advanced Heterocyclic Synthesis

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols Executive Summary & Strategic Context In the landscape of modern...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Executive Summary & Strategic Context

In the landscape of modern drug discovery, the design of highly functionalized, metabolically stable heterocycles is paramount. 4-Amino-5-fluoro-2-hydroxybenzonitrile (CAS: 129911-04-2) has emerged as a privileged fluorinated building block[1]. It is heavily utilized in the synthesis of central nervous system (CNS) agents, selective serotonin reuptake inhibitors (SSRIs), and von Hippel-Lindau (VHL) E3 ligase ligands for PROTAC degraders[2].

The strategic value of this molecule lies in its orthogonal reactivity and the "Fluorine Effect" :

  • Metabolic & Physicochemical Modulation: The fluorine atom at the 5-position blocks CYP450-mediated aromatic oxidation, enhancing pharmacokinetic half-life. Furthermore, its strong inductive effect lowers the pKa of the adjacent 4-amino group, a critical parameter for modulating the basicity of PROTAC linkers and improving blood-brain barrier (BBB) penetrance[1].

  • Orthogonal Handles: The molecule possesses four distinct functional vectors (-OH, -CN, -F, -NH2). The ortho-relationship between the hydroxyl and nitrile groups makes it an ideal precursor for 1,2-benzisoxazoles[3], while the meta-relationship of the amino group provides an independent vector for late-stage functionalization (e.g., amide coupling, Buchwald-Hartwig cross-coupling)[2].

Physicochemical & Structural Profile

To ensure predictable reactivity and handling, the core physicochemical parameters of the building block are summarized below[4]:

ParameterSpecification / Value
Chemical Name 4-Amino-5-fluoro-2-hydroxybenzonitrile
CAS Registry Number 129911-04-2
PubChem CID 14626614
Molecular Formula C₇H₅FN₂O
Molecular Weight 152.13 g/mol
SMILES N#CC1=CC(F)=C(N)C=C1O
Key Structural Motifs Electron-withdrawing nitrile, H-bond donating/accepting phenol, modifiable aniline, metabolically stable C-F bond.
Storage Conditions 2–8 °C, protect from light and moisture.

Divergent Synthetic Workflows

As a Senior Application Scientist, I have selected two state-of-the-art methodologies that leverage the 2-hydroxybenzonitrile motif to construct functionalized 1,2-benzisoxazoles—a core pharmacophore in atypical antipsychotics (e.g., risperidone analogs).

Workflow A: Polarity-Inverted Synthesis of 3,6-Diamino-5-fluoro-1,2-benzisoxazoles

Mechanistic Causality: Traditional nucleophilic aromatic substitution (SNAr) syntheses of 3-aminobenzisoxazoles require 2-fluorobenzonitriles and N-protected hydroxylamines. This limits substrate scope and requires harsh deprotection steps. By utilizing 4-amino-5-fluoro-2-hydroxybenzonitrile and an electrophilic aminating agent like O-(diphenylphosphoryl)hydroxylamine (DPH), we invert the traditional polarity [5]. The phenoxide acts as the nucleophile, attacking the electrophilic nitrogen of DPH. This is followed by spontaneous intramolecular cyclization of the newly formed O-amino intermediate onto the adjacent nitrile, yielding the heterocycle under exceptionally mild conditions[5].

Validated Protocol:

  • Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add 4-amino-5-fluoro-2-hydroxybenzonitrile (1.0 equiv, 1.0 mmol) and K₂CO₃ (3.0 equiv, 3.0 mmol).

  • Phenoxide Formation: Suspend the mixture in anhydrous DMF (10 mL, 0.1 M). Stir at room temperature for 15 minutes to ensure complete deprotonation and preformation of the phenoxide[5].

  • Electrophilic Amination: Add O-(diphenylphosphoryl)hydroxylamine (DPH, 1.5 equiv, 1.5 mmol) in one continuous portion.

  • Cyclization: Heat the reaction mixture to 50 °C. Stir for 4–6 hours until complete consumption of the starting material is observed via LC-MS.

  • Workup: Cool to room temperature, quench with distilled water (20 mL), and extract with EtOAc (3 x 15 mL). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography to afford the 3,6-diamino-5-fluoro-1,2-benzisoxazole derivative.

Workflow B: Barbier-Grignard One-Pot Synthesis of 3-Substituted-6-amino-5-fluoro-1,2-benzisoxazoles

Mechanistic Causality: Multi-step syntheses of 3-aryl/alkyl benzisoxazoles often suffer from Beckmann-type rearrangements or deoxidation side reactions due to the harsh basic conditions required for oxime dehydration[6]. To circumvent this, a one-pot Barbier-Grignard approach mediated by Triphenylphosphine (PPh₃) is employed[3]. The Grignard reagent attacks the nitrile to form a ketimine intermediate, and PPh₃ facilitates the direct N-O bond formation and heterocyclization in a single step, preserving the integrity of the 6-amino and 5-fluoro groups[3].

Validated Protocol:

  • Grignard Generation: In a dry flask under an argon atmosphere, add Mg turnings (3.0 equiv, 3.0 mmol) and a catalytic crystal of iodine in anhydrous THF/Toluene (1:1, 5 mL). Slowly add the desired aryl or alkyl bromide (3.0 equiv, 3.0 mmol) to generate the Grignard reagent.

  • Substrate Addition: In a separate dry vial, dissolve 4-amino-5-fluoro-2-hydroxybenzonitrile (1.0 equiv, 1.0 mmol) and PPh₃ (15 mol%, 0.15 mmol) in THF/Toluene (1:1, 5 mL)[3].

  • Coupling & Cyclization: Transfer the building block solution dropwise to the active Grignard reagent at room temperature. Once the addition is complete, heat the mixture to 90 °C for 4 hours[3].

  • Workup: Cool the reaction to 0 °C and carefully quench with saturated aqueous NH₄Cl (10 mL). Extract with EtOAc (3 x 15 mL), dry over MgSO₄, and purify via silica gel chromatography to isolate the 3-substituted-6-amino-5-fluoro-1,2-benzisoxazole.

Comparative Data Presentation

The following table summarizes the quantitative operational parameters and strategic advantages of the two highlighted workflows:

ParameterWorkflow A: Electrophilic AminationWorkflow B: Barbier-Grignard One-Pot
Target Motif 3-Amino-1,2-benzisoxazoles3-Aryl/Alkyl-1,2-benzisoxazoles
Key Reagents DPH, K₂CO₃R-Br, Mg turnings, PPh₃
Solvent System Anhydrous DMFTHF / Toluene (1:1)
Temperature 50 °C90 °C
Reaction Time 4–6 hours4 hours
Yield Range 75% – 92%69% – 97%
Primary Advantage Inverts polarity; avoids unstable N-protected hydroxylamines[5].One-pot C-C bond formation and cyclization; avoids Beckmann rearrangement[3].

Visualizing the Synthetic Divergence

The diagram below illustrates the divergent synthetic pathways accessible from the core building block, highlighting how the orthogonal functional groups dictate the resulting chemical space.

G Core 4-Amino-5-fluoro- 2-hydroxybenzonitrile (Core Building Block) Path1 Electrophilic Amination DPH, K2CO3, DMF Core->Path1 -CN / -OH Cyclization Path2 Barbier-Grignard R-Br, Mg, PPh3 Core->Path2 -CN / -OH Cyclization Path3 Aniline Derivatization Amidation / Coupling Core->Path3 -NH2 Functionalization Prod1 3,6-Diamino-5-fluoro- 1,2-benzisoxazole Path1->Prod1 Prod2 3-Substituted-6-amino- 5-fluoro-1,2-benzisoxazole Path2->Prod2 Prod3 PROTAC Linkers & Targeted Degraders Path3->Prod3

Caption: Divergent synthetic pathways utilizing 4-amino-5-fluoro-2-hydroxybenzonitrile.

References

  • Synthesis of 3-Aminobenzisoxazoles Using an Electrophilic Aminating Reagent Source: Organic Letters (ACS Publications), 2026. URL:[Link]

  • A Novel PPh3 Mediated One-Pot Method for Synthesis of 3-Aryl or Alkyl 1,2-Benzisoxazoles Source: Organic Letters (ACS Publications), 2017. URL:[Link]

  • Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders Source: Chemical Society Reviews (via NIH/PubMed), 2019. URL:[Link]

  • 4-amino-5-fluoro-2-hydroxybenzonitrile (Compound Summary) Source: PubChem (National Center for Biotechnology Information). URL:[Link]

Sources

Method

4-amino-5-fluoro-2-hydroxybenzonitrile in the synthesis of novel kinase inhibitors

Application Notes & Protocols Topic: 4-Amino-5-fluoro-2-hydroxybenzonitrile in the Synthesis of Novel Kinase Inhibitors Audience: Researchers, scientists, and drug development professionals. Introduction: The Strategic R...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Notes & Protocols

Topic: 4-Amino-5-fluoro-2-hydroxybenzonitrile in the Synthesis of Novel Kinase Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Role of Fluorinated Scaffolds in Kinase Inhibitor Design

Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer. Small molecule kinase inhibitors have revolutionized targeted therapy by blocking the ATP-binding site of specific kinases, thereby disrupting aberrant signaling cascades. A significant advancement in modern medicinal chemistry has been the strategic incorporation of fluorine into drug candidates.[1] The unique physicochemical properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly enhance a molecule's potency, metabolic stability, binding affinity, and pharmacokinetic profile.[2][3][4]

This guide focuses on the utility of 4-amino-5-fluoro-2-hydroxybenzonitrile , a highly functionalized and versatile building block for the synthesis of next-generation kinase inhibitors.[5][6] Its structure is pre-validated with features conducive to generating potent and selective inhibitors:

  • An Ortho-Hydroxy Group: Acts as a key handle for cyclization reactions to form critical heterocyclic cores (e.g., benzoxazoles) or as a hydrogen bond donor.

  • A Nucleophilic Amino Group: Provides a reactive site for elaboration via C-N cross-coupling reactions or amide bond formations, enabling the introduction of diverse pharmacophoric elements.[6]

  • A Strategically Placed Fluorine Atom: Enhances metabolic stability by blocking potential sites of enzymatic oxidation and can improve binding affinity through non-covalent interactions within the kinase active site.[2][3]

  • A Nitrile Group: Functions as a potent hydrogen bond acceptor, a common feature in kinase hinge-binding motifs, or serves as a precursor for other functional groups.[7]

This document provides a comprehensive overview, detailed synthetic protocols, and the underlying scientific rationale for leveraging this powerful chemical intermediate in drug discovery workflows.

Physicochemical Properties and Handling

The starting material, 4-amino-5-fluoro-2-hydroxybenzonitrile, is a cornerstone of the synthetic pathway. Its properties are summarized below.

PropertyValueReference
CAS Number 129911-04-2[5]
Molecular Formula C₇H₅FN₂O[6]
Molecular Weight 152.13 g/mol [6]
Appearance Off-white to light brown crystalline powder
Storage Store at 2-8°C, protected from light and moisture[6]

Synthetic Strategy: From Building Block to Potent Inhibitor

The following sections detail a representative multi-step synthesis of a hypothetical, yet plausible, Src kinase inhibitor, which we will designate "Src-fluorobenzinib-1" (SFB-1) . The overall strategy involves a palladium-catalyzed Buchwald-Hartwig amination to introduce a key recognition moiety, followed by an intramolecular cyclization to construct the core heterocyclic scaffold.

G A 4-Amino-5-fluoro-2-hydroxybenzonitrile (Starting Material) B Buchwald-Hartwig Amination (C-N Cross-Coupling) A->B C Diarylamine Intermediate B->C D Intramolecular Cyclization (e.g., via Dehydration) C->D E Benzoxazole Core Formation D->E F Final Kinase Inhibitor (SFB-1) E->F

Caption: High-level synthetic pathway for SFB-1.

Part 1: Detailed Experimental Protocols

Protocol 1: Synthesis of the Diarylamine Intermediate via Buchwald-Hartwig Amination

This step is critical for installing the aniline moiety, which is designed to occupy a hydrophobic pocket in the kinase active site. The Buchwald-Hartwig amination is chosen for its exceptional functional group tolerance and reliability in forming C-N bonds, making it a cornerstone of modern medicinal chemistry for library synthesis.[8]

Reaction Scheme: (4-amino-5-fluoro-2-hydroxybenzonitrile reacts with a substituted aryl bromide, for example, 4-bromo-2-chloro-5-methoxyaniline, in the presence of a palladium catalyst, a ligand, and a base to form the diarylamine intermediate.)

Materials:

  • 4-amino-5-fluoro-2-hydroxybenzonitrile (1.0 eq)

  • 4-Bromo-2-chloro-5-methoxyaniline (1.1 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

  • Xantphos (0.04 eq)

  • Cesium Carbonate (Cs₂CO₃) (2.0 eq)

  • Anhydrous 1,4-Dioxane

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask, add 4-amino-5-fluoro-2-hydroxybenzonitrile, 4-bromo-2-chloro-5-methoxyaniline, and cesium carbonate.

  • Evacuate and backfill the flask with an inert atmosphere three times.

  • In a separate vial under an inert atmosphere, add Pd₂(dba)₃ and Xantphos, followed by anhydrous 1,4-dioxane. Stir for 10 minutes until a homogeneous catalyst solution forms.

  • Transfer the catalyst solution to the main reaction flask via syringe.

  • Heat the reaction mixture to 100-110 °C and stir vigorously for 12-18 hours.

    • Rationale: This temperature is optimal for the catalytic cycle of the Buchwald-Hartwig reaction without causing degradation of the starting materials.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Cool the mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove inorganic salts and the catalyst. Wash the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure diarylamine intermediate.

Protocol 2: Synthesis of SFB-1 via Intramolecular Cyclization

The formation of the benzoxazole ring system is a key step that rigidifies the molecule, properly orienting the functional groups for optimal interaction with the kinase hinge region. This cyclization is typically achieved through acid-catalyzed dehydration.

Reaction Scheme: (The diarylamine intermediate undergoes acid-catalyzed intramolecular cyclization to form the final benzoxazole-based kinase inhibitor, SFB-1.)

Materials:

  • Diarylamine Intermediate (from Protocol 1) (1.0 eq)

  • Polyphosphoric Acid (PPA) or Eaton's Reagent

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask containing the diarylamine intermediate, add polyphosphoric acid (approx. 10-20 times the weight of the intermediate).

  • Heat the mixture to 140-160 °C under an inert atmosphere for 4-6 hours.

    • Rationale: PPA serves as both a solvent and a strong dehydrating agent, facilitating the intramolecular cyclization at an elevated temperature.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to approximately 80 °C.

  • Carefully pour the warm reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8. A precipitate should form.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold water and then a small amount of cold diethyl ether to remove non-polar impurities.

  • Dry the product under high vacuum to afford the final compound, SFB-1 . Further purification can be performed by recrystallization or preparative HPLC if necessary.

Part 2: Biological Evaluation and Data

The ultimate validation of a novel kinase inhibitor lies in its biological activity. The following protocol outlines a standard in vitro kinase inhibition assay to determine the potency (IC₅₀) of SFB-1 against its target kinase (e.g., Src) and a panel of other kinases to assess its selectivity.

G cluster_0 Preparation cluster_1 Assay Execution cluster_2 Data Acquisition A Synthesized Inhibitor (SFB-1) Serial Dilution in DMSO E Add Inhibitor Dilutions A->E B Prepare Kinase Reaction Buffer D Dispense Recombinant Kinase & Substrate into 96-well Plate B->D C Prepare ATP/[γ-³³P]ATP Mix F Initiate Reaction with ATP Mix C->F D->E E->F G Incubate at 30 °C F->G H Stop Reaction (e.g., with Phosphoric Acid) G->H I Transfer to Filter Plate & Wash H->I J Measure Incorporated Radioactivity (Scintillation Counting) I->J K Calculate % Inhibition & Determine IC₅₀ J->K

Caption: Experimental workflow for an in vitro kinase inhibition assay.
Protocol 3: In Vitro Radiometric Kinase Inhibition Assay

This method measures the transfer of a radiolabeled phosphate from [γ-³³P]ATP to a kinase substrate, providing a direct and sensitive measure of enzyme activity.[9]

Materials:

  • Synthesized inhibitor (SFB-1)

  • Recombinant human Src kinase

  • Kinase substrate (e.g., poly(Glu, Tyr) 4:1)

  • ATP and [γ-³³P]ATP

  • Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • 3% Phosphoric acid

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of SFB-1 in DMSO (e.g., from 100 µM to 1 nM).

  • In a 96-well plate, add the kinase, substrate, and kinase reaction buffer.

  • Add 1 µL of the inhibitor dilution to each well (and DMSO for control wells).

  • Initiate the kinase reaction by adding the ATP/[γ-³³P]ATP mixture.

  • Incubate the plate at 30 °C for 60 minutes.

  • Stop the reaction by adding an equal volume of 3% phosphoric acid.

  • Transfer the reaction mixture to the filter plate. The phosphorylated substrate will bind to the filter membrane.

  • Wash the filter plate multiple times to remove unincorporated [γ-³³P]ATP.

  • Measure the radioactivity retained on the filter for each well using a scintillation counter.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Hypothetical Data Presentation

The results of such an assay would be tabulated to compare the potency and selectivity of the newly synthesized compound.

Kinase TargetSFB-1 IC₅₀ (nM)
Src 15
Abl85
Lck40
EGFR> 10,000
MEK1> 10,000

This data would suggest that SFB-1 is a potent Src family kinase (SFK) inhibitor with good selectivity against other kinase families like EGFR and MEK.

Relevant Biological Pathway Context

G RTK Receptor Tyrosine Kinase (e.g., PDGFR, EGFR) Src Src Kinase RTK->Src Downstream Downstream Signaling Proteins (e.g., FAK, STAT3, PI3K) Src->Downstream Phosphorylation Proliferation Cell Proliferation Downstream->Proliferation Survival Survival & Anti-Apoptosis Downstream->Survival Motility Motility & Invasion Downstream->Motility Inhibitor SFB-1 Inhibitor->Src Inhibition

Caption: Simplified Src signaling pathway and the point of intervention for SFB-1.

Src family kinases are non-receptor tyrosine kinases that act as crucial nodes in signaling pathways downstream of receptor tyrosine kinases, integrins, and G-protein coupled receptors.[7] Overactivity of Src is implicated in many cancers, promoting cell proliferation, survival, and metastasis. By binding to the ATP-binding site of Src, inhibitors like SFB-1 prevent the phosphorylation of its downstream substrates, effectively shutting down these pro-oncogenic signals.[7]

Conclusion

4-Amino-5-fluoro-2-hydroxybenzonitrile stands out as a privileged starting material in the design of novel kinase inhibitors. Its inherent structural and electronic properties provide a robust platform for developing potent, selective, and metabolically stable drug candidates. The synthetic and biological protocols detailed here offer a clear and rational framework for researchers to utilize this versatile building block in their drug discovery programs, paving the way for the next generation of targeted cancer therapies.

References

  • The role of bioisosterism in modern drug design: Current applications and challenges. (2025). Current Trends in Pharmacy and Pharmaceutical Chemistry.
  • 4-amino-5-fluoro-2-hydroxybenzonitrile — Chemical Substance Information. NextSDS.
  • Application Notes and Protocols: 3-Amino-4-(phenylamino)benzonitrile in Medicinal Chemistry. Benchchem.
  • Bioisosteric replacements of tyrosine kinases inhibitors to make potent and safe chemotherapy against malignant cells. (2022). Journal of Biomolecular Structure & Dynamics.
  • Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. Organic & Biomolecular Chemistry.
  • Bioisosteric replacements of the indole moiety for the development of a potent and selective PI3Kδ inhibitor: Design, synthesis and biological evaluation. (2021). European Journal of Medicinal Chemistry.
  • Fluorinated small molecule derivatives in cancer immunotherapy: emerging frontiers and therapeutic potential. Frontiers in Immunology.
  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. (2024). MDPI.
  • Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. Current Topics in Medicinal Chemistry.
  • Fluorine-containing FDA-approved small-molecule drugs in 2025: significance, synthetic insights, and therapeutic applications. (2026). RSC Publishing.
  • Application Notes and Protocols for the Scale-up Synthesis of "2-Amino-4-cyclopropylbenzonitrile" Derivatives. Benchchem.
  • The Role of Small Molecules Containing Fluorine Atoms. (2024). Encyclopedia.pub.
  • Bioisosterism. (2007). Drug Design Org.
  • Bioisosteres v2 - Recent Trends and Tactics. (2020). Baran Lab.
  • 4-Amino-5-fluoro-2-hydroxybenzonitrile. MySkinRecipes.
  • Design and synthesis of novel EGFR kinase inhibitors for the treatment. (2025). Drug Design, Development and Therapy.
  • Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 3-Fluoro-5-iodobenzamide. Benchchem.
  • Compounds useful as kinase inhibitors. Google Patents.
  • Synthesis and Src Kinase Inhibitory Activity of a Series of 4-[(2,4-Dichloro-5-methoxyphenyl)amino]-7-furyl-3-quinolinecarbonitriles. (2006). Journal of Medicinal Chemistry.
  • Design and synthesis of kinase inhibitors Design and synthesis of kinase inhibitors using novel heterocyclic systems. (2011). Vertex Pharmaceuticals Incorporated.
  • Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 4-Amino-3-chloropyridine N-oxide. Benchchem.

Sources

Application

Application Notes and Protocols for Bioconjugation Utilizing 4-amino-5-fluoro-2-hydroxybenzonitrile

Introduction: A Versatile Reagent for Modern Bioconjugation In the landscape of bioconjugation, the demand for chemoselective and efficient methods for covalently modifying biomolecules is ever-present. These techniques...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Versatile Reagent for Modern Bioconjugation

In the landscape of bioconjugation, the demand for chemoselective and efficient methods for covalently modifying biomolecules is ever-present. These techniques are foundational to the development of antibody-drug conjugates (ADCs), protein-based therapeutics, and advanced diagnostic agents. 4-amino-5-fluoro-2-hydroxybenzonitrile emerges as a promising reagent in this field, offering a unique combination of functionalities for innovative bioconjugation strategies. Its ortho-aminophenol core is the key to its reactivity, enabling oxidative coupling to specific residues on proteins and other biomolecules. This document provides a comprehensive guide to the application of 4-amino-5-fluoro-2-hydroxybenzonitrile in bioconjugation, detailing the underlying chemistry, experimental protocols, and key considerations for its successful implementation.

The presence of the fluorine and nitrile substituents on the aromatic ring of 4-amino-5-fluoro-2-hydroxybenzonitrile is significant. The electron-withdrawing nature of these groups can modulate the redox properties of the aminophenol, potentially influencing the kinetics and efficiency of the oxidative coupling reaction. This allows for a fine-tuning of reactivity, a desirable feature in the complex chemical environment of biological systems.

The Chemistry of Oxidative Coupling with ortho-Aminophenols

The primary bioconjugation strategy involving 4-amino-5-fluoro-2-hydroxybenzonitrile is based on the oxidative coupling of its ortho-aminophenol moiety. This reaction can be directed towards two main types of targets on a protein:

  • Coupling to Anilines: This approach involves the reaction of the ortho-aminophenol with a protein that has been genetically engineered to incorporate an aniline-containing unnatural amino acid, such as p-aminophenylalanine (pAF). The reaction is initiated by an oxidant, which converts the aminophenol to a reactive quinone-imine intermediate. This intermediate then undergoes a rapid and chemoselective reaction with the aniline side chain on the protein.

  • Coupling to Native Amino Acid Residues: Remarkably, ortho-aminophenols can also be conjugated directly to native amino acid residues on a protein, eliminating the need for genetic engineering. The primary targets for this direct modification are the N-terminal α-amine and the side chain of cysteine residues.[1] The mechanism is believed to proceed through a similar oxidative activation of the aminophenol, followed by nucleophilic attack from the protein's N-terminus or cysteine thiol.

A key advantage of this oxidative coupling chemistry is its orthogonality to many other common bioconjugation reactions, allowing for the development of multi-functionalized biomolecules. For instance, it has been demonstrated to be compatible with thiol modification chemistry, enabling simultaneous labeling of different sites on a protein with distinct functional groups.[2][3]

Experimental Protocols

The following protocols provide a starting point for utilizing 4-amino-5-fluoro-2-hydroxybenzonitrile in bioconjugation experiments. Optimization of reaction conditions, such as pH, temperature, and reagent concentrations, may be necessary for specific applications.

Protocol 1: Oxidative Coupling to an Aniline-Containing Protein

This protocol describes the conjugation of 4-amino-5-fluoro-2-hydroxybenzonitrile to a protein containing a p-aminophenylalanine (pAF) residue.

Materials:

  • Protein containing pAF (in a suitable buffer, e.g., 100 mM phosphate buffer, pH 6.5)

  • 4-amino-5-fluoro-2-hydroxybenzonitrile (stock solution in DMSO or DMF)

  • Sodium periodate (NaIO₄) (freshly prepared stock solution in water)

  • Desalting columns or dialysis equipment for purification

  • Analytical instrumentation (e.g., SDS-PAGE, mass spectrometry)

Procedure:

  • Protein Preparation: Prepare the pAF-containing protein at a concentration of 1-10 mg/mL in the reaction buffer.

  • Reagent Preparation: Prepare a 100 mM stock solution of 4-amino-5-fluoro-2-hydroxybenzonitrile in DMSO. Prepare a 100 mM stock solution of sodium periodate in water immediately before use.

  • Reaction Setup: In a microcentrifuge tube, combine the protein solution with the 4-amino-5-fluoro-2-hydroxybenzonitrile stock solution to achieve a final concentration of 1-5 mM of the aminophenol.

  • Initiation of Reaction: Add the sodium periodate stock solution to the reaction mixture to a final concentration of 1-2 equivalents relative to the aminophenol. Gently mix the solution.

  • Incubation: Allow the reaction to proceed at room temperature for 5-30 minutes. The reaction is typically very rapid.[2][3]

  • Quenching (Optional): The reaction can be quenched by the addition of a mild reducing agent, such as 2-mercaptoethanol or dithiothreitol (DTT), to a final concentration of 10 mM.

  • Purification: Remove excess reagents and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer.

  • Analysis: Analyze the resulting bioconjugate by SDS-PAGE to observe the increase in molecular weight and by mass spectrometry to confirm the successful conjugation and determine the labeling efficiency.

Diagram of the Oxidative Coupling Workflow to an Aniline-Containing Protein:

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis pAF_Protein pAF-Containing Protein (1-10 mg/mL in pH 6.5 buffer) Reaction_Mix Combine Protein and Aminophenol pAF_Protein->Reaction_Mix Aminophenol 4-amino-5-fluoro-2-hydroxybenzonitrile (100 mM stock in DMSO) Aminophenol->Reaction_Mix Oxidant Sodium Periodate (100 mM stock in water) Initiation Add Sodium Periodate (1-2 equivalents) Oxidant->Initiation Reaction_Mix->Initiation Incubation Incubate at RT (5-30 min) Initiation->Incubation Quench Optional: Quench with DTT Incubation->Quench Purify Desalting Column / Dialysis Quench->Purify Analyze SDS-PAGE & Mass Spectrometry Purify->Analyze

Caption: Workflow for conjugating 4-amino-5-fluoro-2-hydroxybenzonitrile to a pAF-protein.

Protocol 2: Oxidative Coupling to Native Protein Residues (N-terminus or Cysteine)

This protocol outlines a method for labeling native proteins at the N-terminus or cysteine residues using a milder oxidant, potassium ferricyanide, which is more compatible with sensitive functional groups like thiols.[1][4]

Materials:

  • Target protein (in a suitable buffer, e.g., 100 mM phosphate buffer, pH 7.0-7.5)

  • 4-amino-5-fluoro-2-hydroxybenzonitrile (stock solution in DMSO or DMF)

  • Potassium ferricyanide (K₃[Fe(CN)₆]) (freshly prepared stock solution in water)

  • Desalting columns or dialysis equipment for purification

  • Analytical instrumentation (e.g., SDS-PAGE, mass spectrometry)

Procedure:

  • Protein Preparation: Prepare the target protein at a concentration of 1-10 mg/mL in the reaction buffer.

  • Reagent Preparation: Prepare a 100 mM stock solution of 4-amino-5-fluoro-2-hydroxybenzonitrile in DMSO. Prepare a 100 mM stock solution of potassium ferricyanide in water immediately before use.

  • Reaction Setup: In a microcentrifuge tube, combine the protein solution with the 4-amino-5-fluoro-2-hydroxybenzonitrile stock solution to achieve a final concentration of 1-5 mM.

  • Initiation of Reaction: Add the potassium ferricyanide stock solution to the reaction mixture to a final concentration of 2-5 equivalents relative to the aminophenol. Gently mix the solution.

  • Incubation: Allow the reaction to proceed at room temperature for 1-4 hours. The reaction time may need to be optimized depending on the protein and the desired level of modification.

  • Purification: Remove excess reagents and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer.

  • Analysis: Analyze the resulting bioconjugate by SDS-PAGE and mass spectrometry to confirm conjugation and identify the site(s) of modification (e.g., through peptide mapping).

Diagram of the Oxidative Coupling Workflow to Native Protein Residues:

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Target_Protein Target Protein (1-10 mg/mL in pH 7.0-7.5 buffer) Reaction_Mix Combine Protein and Aminophenol Target_Protein->Reaction_Mix Aminophenol 4-amino-5-fluoro-2-hydroxybenzonitrile (100 mM stock in DMSO) Aminophenol->Reaction_Mix Mild_Oxidant Potassium Ferricyanide (100 mM stock in water) Initiation Add Potassium Ferricyanide (2-5 equivalents) Mild_Oxidant->Initiation Reaction_Mix->Initiation Incubation Incubate at RT (1-4 hours) Initiation->Incubation Purify Desalting Column / Dialysis Incubation->Purify Analyze SDS-PAGE, Mass Spectrometry, & Peptide Mapping Purify->Analyze

Caption: Workflow for conjugating 4-amino-5-fluoro-2-hydroxybenzonitrile to native protein residues.

Quantitative Data Summary

The following table provides a summary of typical reaction parameters for bioconjugation with 4-amino-5-fluoro-2-hydroxybenzonitrile. These values should be considered as a starting point and may require optimization for specific applications.

ParameterOxidative Coupling to AnilinesOxidative Coupling to Native Residues
Target Residue p-aminophenylalanine (pAF)N-terminus, Cysteine
Oxidant Sodium periodate (NaIO₄)Potassium ferricyanide (K₃[Fe(CN)₆])
pH 6.57.0 - 7.5
Temperature Room TemperatureRoom Temperature
Reaction Time 5 - 30 minutes1 - 4 hours
Reagent Ratio (Aminophenol:Protein) 10:1 to 100:1 (molar excess)10:1 to 100:1 (molar excess)
Reagent Ratio (Oxidant:Aminophenol) 1:1 to 2:12:1 to 5:1

Trustworthiness and Self-Validating Systems

The protocols described herein are designed to be self-validating through rigorous analytical characterization of the final bioconjugate.

  • SDS-PAGE Analysis: A clear band shift on an SDS-PAGE gel provides a qualitative indication of successful conjugation due to the increased molecular weight of the modified protein.

  • Mass Spectrometry: High-resolution mass spectrometry is essential for confirming the covalent attachment of the 4-amino-5-fluoro-2-hydroxybenzonitrile moiety and for determining the precise number of conjugations per protein molecule.

  • Peptide Mapping: For conjugation to native residues, peptide mapping following enzymatic digestion of the protein is crucial for identifying the specific site(s) of modification. This is typically achieved by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Functional Assays: The ultimate validation of the bioconjugation process is the retention of the biological activity of the protein. Functional assays relevant to the specific protein should be performed to ensure that the modification has not adversely affected its function.

By employing these analytical techniques, researchers can have high confidence in the identity and quality of their bioconjugates.

Conclusion

4-amino-5-fluoro-2-hydroxybenzonitrile is a valuable tool for researchers in chemical biology and drug development. Its ability to participate in rapid and chemoselective oxidative coupling reactions opens up new avenues for the synthesis of well-defined and functional bioconjugates. The protocols and guidelines presented in this document provide a solid foundation for the successful application of this versatile reagent. As with any bioconjugation technique, careful optimization and thorough analytical characterization are paramount to achieving reproducible and reliable results.

References

  • Obermeyer, A. et al. Development and Application of Oxidative Coupling Bioconjugation Reactions with ortho-Aminophenols. eScholarship, University of California, (2014). [Link]

  • Hooker, J. M. et al. Rapid Chemoselective Bioconjugation Through the Oxidative Coupling of Anilines and Aminophenols. J. Am. Chem. Soc.133 , 17968-17971 (2011). [Link]

  • Francis, M. B. et al. Rapid Chemoselective Bioconjugation through Oxidative Coupling of Anilines and Aminophenols. J. Am. Chem. Soc.133 , 17968-17971 (2011). [Link]

  • Semantic Scholar. Rapid chemoselective bioconjugation through oxidative coupling of anilines and aminophenols. [Link]

  • Obermeyer, A. et al. Mild bioconjugation through the oxidative coupling of ortho-aminophenols and anilines with ferricyanide. Angew. Chem. Int. Ed. Engl.53 , 1054-1058 (2014). [Link]

  • NextSDS. 4-amino-5-fluoro-2-hydroxybenzonitrile — Chemical Substance Information. [Link]

  • MySkinRecipes. 4-Amino-5-fluoro-2-hydroxybenzonitrile. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 4-Amino-5-fluoro-2-hydroxybenzonitrile Synthesis

Welcome to the Advanced Synthesis Support Center. 4-Amino-5-fluoro-2-hydroxybenzonitrile is a highly functionalized, critical building block utilized in the development of fluorinated pharmaceuticals (such as selective s...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. 4-Amino-5-fluoro-2-hydroxybenzonitrile is a highly functionalized, critical building block utilized in the development of fluorinated pharmaceuticals (such as selective serotonin reuptake inhibitors) and agrochemicals.

Because this molecule contains four distinct functional groups on a single benzene ring, synthesizing it requires exquisite chemoselectivity. The most scalable route involves the nitration of 5-fluoro-2-methoxybenzonitrile, followed by catalytic reduction of the nitro group, and finally, demethylation of the ether. However, researchers frequently encounter severe yield bottlenecks during the final two steps. This guide provides mechanistic troubleshooting, field-proven protocols, and quantitative data to optimize your synthetic workflow.

Reaction Workflow & Yield Bottlenecks

SynthesisWorkflow SM 5-Fluoro-2-methoxybenzonitrile Nitro 5-Fluoro-2-methoxy-4-nitrobenzonitrile SM->Nitro Nitration (HNO3/H2SO4) Amino 4-Amino-5-fluoro-2-methoxybenzonitrile Nitro->Amino Reduction (Pt/C, H2) Defluorination Hydrodefluorination (Byproduct) Nitro->Defluorination If using Pd/C Target 4-Amino-5-fluoro-2-hydroxybenzonitrile (Target) Amino->Target Demethylation (BBr3, DCM) Hydrolysis Nitrile Hydrolysis (Byproduct) Amino->Hydrolysis If using HBr/H2O

Fig 1: Reaction workflow highlighting critical yield-limiting side reactions.

Troubleshooting & FAQs

Q1: During the catalytic hydrogenation of the nitro intermediate, my LC-MS shows a massive M-19 peak. How do I prevent this?

The Causality: You are observing hydrodefluorination. The M-19 peak corresponds to 4-amino-2-methoxybenzonitrile (loss of the fluorine atom). Palladium on carbon (Pd/C) is the most common hydrogenation catalyst, but it is notoriously active for C–F bond cleavage via oxidative addition[1]. As the electron-withdrawing nitro group is reduced to an electron-donating amino group, the aromatic ring becomes electron-rich, drastically lowering the activation energy for palladium to insert into the C–F bond.

The Solution: You must alter the electronics of the catalyst surface. Switch from Pd/C to Platinum on Carbon (Pt/C) . Platinum is highly effective for reducing nitro groups but possesses a significantly higher activation energy barrier for C–F bond oxidative addition, thereby suppressing the hydrodefluorination side reaction[2].

Q2: I am using aqueous HBr and acetic acid to demethylate 4-amino-5-fluoro-2-methoxybenzonitrile, but my primary product is a carboxylic acid/amide. How can I preserve the nitrile?

The Causality: Nitriles are highly susceptible to acid-catalyzed hydration. The elevated temperatures (>100 °C) required to cleave aryl ethers using aqueous Brønsted acids (like HBr or HI) provide the perfect thermodynamic conditions for water to nucleophilically attack the protonated nitrile, converting it irreversibly into a primary amide or carboxylic acid.

The Solution: Transition to an anhydrous, Lewis acid-mediated demethylation using Boron Tribromide (BBr3) in dichloromethane (DCM)[3]. BBr3 facilitates ether cleavage at much lower temperatures (-78 °C to room temperature). Crucial Stoichiometry Note: You must use at least 3.5 to 4.0 equivalents of BBr3 . Your substrate has three Lewis basic sites: the nitrile, the amine, and the methoxy oxygen. The first two equivalents of BBr3 will irreversibly coordinate to the nitrile and amine groups. Only the third equivalent will coordinate to the ether to facilitate the desired cleavage.

Q3: The final product is difficult to extract from the aqueous workup after the BBr3 quench. How can I improve recovery?

The Causality: 4-Amino-5-fluoro-2-hydroxybenzonitrile is an amphoteric molecule. It contains an acidic phenol (pKa ~8.5 due to the electron-withdrawing F and CN groups) and a basic aniline (pKa ~3.0). If your aqueous workup is too acidic, the amine protonates into a highly water-soluble ammonium salt. If it is too basic, the phenol deprotonates into a water-soluble phenoxide.

The Solution: Implement strict isoelectric focusing during your workup. After quenching the BBr3 with methanol, adjust the aqueous phase strictly to pH 6.0–6.5 using a saturated sodium bicarbonate ( NaHCO3​ ) buffer. At this neutral pH, the molecule exists primarily in its uncharged state, maximizing its partition coefficient into your organic extraction solvent (we recommend using 2-methyltetrahydrofuran or ethyl acetate).

Self-Validating Experimental Protocols

Protocol A: Chemoselective Nitro Reduction (Pt/C Method)

This protocol includes an In-Process Control (IPC) to validate the absence of defluorination before workup.

  • Setup: To a clean, dry autoclave or Parr hydrogenator, add 5-fluoro-2-methoxy-4-nitrobenzonitrile (1.0 eq) and methanol (10 mL/g of substrate).

  • Catalyst Addition: Add 5% Pt/C (1.0 mol% Pt relative to substrate). Safety: Add the catalyst under a blanket of nitrogen to prevent solvent ignition.

  • Reaction: Purge the vessel with N2​ (3x), then with H2​ (3x). Pressurize the vessel to 2 atm with H2​ and stir vigorously at 25–30 °C.

  • IPC Validation: After hydrogen uptake ceases (typically 2–4 hours), sample the reaction. Run an LC-MS. You should observe the product mass ( [M+H]+=167.1 ) with <1% of the defluorinated mass ( [M+H]+=149.1 ). If the nitro starting material persists, do not increase temperature; instead, verify hydrogen pressure and continue stirring.

  • Workup: Filter the reaction mixture through a tight pad of Celite to remove the Pt/C. Wash the pad with methanol. Concentrate the filtrate under reduced pressure to afford 4-amino-5-fluoro-2-methoxybenzonitrile.

Protocol B: Anhydrous Ether Cleavage (BBr3 Method)

This protocol ensures complete demethylation while preserving the nitrile.

  • Setup: Dissolve 4-amino-5-fluoro-2-methoxybenzonitrile (1.0 eq) in anhydrous DCM (15 mL/g) under an inert argon or nitrogen atmosphere. Cool the flask to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add a 1.0 M solution of BBr3​ in DCM (3.5 eq ) dropwise via syringe. The solution will likely form a thick suspension as the Lewis acid-base complexes precipitate.

  • Reaction: Remove the cooling bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 4 to 6 hours.

  • IPC Validation: Quench a 50 µL aliquot into 1 mL of methanol and check via TLC (Hexanes:EtOAc 1:1). The starting material should be completely consumed.

  • Quench & Isoelectric Extraction: Cool the reaction to 0 °C. Carefully add methanol dropwise to quench unreacted BBr3​ and break the boron complexes. Concentrate the mixture to a residue. Re-dissolve the residue in water and adjust the pH to exactly 6.0–6.5 using saturated aqueous NaHCO3​ . Extract the aqueous layer 3x with Ethyl Acetate. Dry the combined organics over Na2​SO4​ and concentrate to yield the target 4-amino-5-fluoro-2-hydroxybenzonitrile.

Quantitative Data Summary

The following table summarizes the optimization data, demonstrating the critical impact of catalyst selection and cleavage reagents on the final yield.

Table 1: Optimization of Reaction Conditions for 4-Amino-5-fluoro-2-hydroxybenzonitrile Synthesis

Reaction StepCondition TestedConversion (%)Target Yield (%)Major Byproduct (%)
Nitro Reduction 5% Pd/C, H2​ (2 atm), MeOH, 25 °C>994255 (Defluorinated)
Nitro Reduction 5% Pt/C, H2​ (2 atm), MeOH, 25 °C>9994 <1 (Defluorinated)
Ether Cleavage 48% aq. HBr, AcOH, 110 °C>991580 (Amide/Acid)
Ether Cleavage BBr3​ (3.5 eq), DCM, -78 °C to RT>9988 <2 (Hydrolyzed)

References

  • C−F Bond Activation in Organic Synthesis Chemical Reviews (ACS Publications) URL:[Link]

  • Process for the preparation of fluoroanilines from fluorinated nitrated benzene compounds (US5856577A)
  • Surfactant-Mediated Solvent-Free Dealkylative Cleavage of Ethers and Esters and trans-Alkylation under Neutral Conditions ResearchGate URL:[Link]

Sources

Optimization

Technical Support Center: Overcoming Poor Aqueous Solubility of 4-amino-5-fluoro-2-hydroxybenzonitrile

Welcome to the technical support center for 4-amino-5-fluoro-2-hydroxybenzonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 4-amino-5-fluoro-2-hydroxybenzonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) for challenges related to the poor aqueous solubility of this compound. This guide offers scientifically-grounded strategies to enhance the solubility of 4-amino-5-fluoro-2-hydroxybenzonitrile, a crucial step for its application in various experimental and developmental settings.

Understanding the Challenge: Physicochemical Properties of 4-amino-5-fluoro-2-hydroxybenzonitrile

4-amino-5-fluoro-2-hydroxybenzonitrile is a multifaceted organic molecule with amino, hydroxyl, and nitrile functional groups attached to a fluorinated benzene ring.[1][2] This unique structure, while offering versatility in synthesis, also contributes to its limited solubility in water.[1][2] The aromatic ring and the fluorine atom lend a degree of hydrophobicity, while the polar amino and hydroxyl groups can engage in hydrogen bonding. However, the overall crystalline structure and intermolecular forces can lead to low aqueous solubility, a common hurdle for many active pharmaceutical ingredients (APIs).[3]

Frequently Asked Questions (FAQs)

Q1: Why is 4-amino-5-fluoro-2-hydroxybenzonitrile poorly soluble in water?

The poor aqueous solubility is a result of a combination of factors inherent to its molecular structure. The planar, aromatic nature of the benzonitrile core contributes to strong crystal lattice energy, which must be overcome by solvent molecules for dissolution to occur. While the amino and hydroxyl groups are polar and capable of hydrogen bonding with water, the overall lipophilicity of the molecule, influenced by the benzene ring and fluorine atom, is significant.

Q2: What is the first step I should take to improve the solubility of this compound?

The initial and often most straightforward approach is to assess the pH-dependent solubility.[4] Due to the presence of a phenolic hydroxyl group and an aromatic amino group, the ionization state of 4-amino-5-fluoro-2-hydroxybenzonitrile is pH-sensitive.

Q3: Are there any safety precautions I should be aware of when handling this compound?

Yes, it is important to handle 4-amino-5-fluoro-2-hydroxybenzonitrile with appropriate safety measures. It may cause skin, eye, and respiratory irritation.[5] Always consult the Safety Data Sheet (SDS) before use and work in a well-ventilated area, using personal protective equipment (PPE) such as gloves and safety glasses.

Troubleshooting Guide: A Step-by-Step Approach to Solubility Enhancement

This section provides a systematic workflow to address the solubility challenges of 4-amino-5-fluoro-2-hydroxybenzonitrile.

Caption: Mechanism of solubility enhancement via cyclodextrin inclusion complexation.

Experimental Protocol: Cyclodextrin Complexation

  • Prepare aqueous solutions of the chosen cyclodextrin (e.g., HP-β-CD) at various concentrations.

  • Add an excess of 4-amino-5-fluoro-2-hydroxybenzonitrile to each cyclodextrin solution.

  • Equilibrate the mixtures as described in the pH-solubility protocol.

  • Separate the undissolved solid.

  • Quantify the concentration of the dissolved compound in the supernatant.

  • Plot the solubility of 4-amino-5-fluoro-2-hydroxybenzonitrile as a function of cyclodextrin concentration to determine the complexation efficiency.

Concluding Remarks

Overcoming the poor aqueous solubility of 4-amino-5-fluoro-2-hydroxybenzonitrile is achievable through a systematic and informed approach. By understanding the physicochemical properties of the molecule and employing strategies such as pH adjustment, co-solvency, surfactant addition, and cyclodextrin complexation, researchers can successfully prepare solutions suitable for a wide range of scientific investigations. It is recommended to start with the simplest method (pH adjustment) and progress to more complex formulations as needed, always considering the compatibility of the chosen method with the intended application.

References

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC. (n.d.).
  • Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. (2024, September 6).
  • Solubility enhancement techniques: A comprehensive review. (2023, March 13).
  • Cosolvent - Wikipedia. (n.d.).
  • SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES - Journal of Pharmaceutical Negative Results. (n.d.).
  • Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends - PMC. (n.d.).
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (2025, February 22).
  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010, October 1).
  • Techniques for solubility enhancement of poorly soluble drugs: an overview - JMPAS. (2012, December 12).
  • Cyclodextrin Solutions for API Solubility Boost - BOC Sciences. (n.d.).
  • Solubility Enhancement of Poorly soluble Drugs by using Novel Techniques : A Comprehensive Review - Pharma Excipients. (2020, February 26).
  • What is the relation between the solubility of phenolic compounds and pH of solution? (2016, January 2).
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed. (2025, February 22).
  • Influence of Hydrophobic and Hydrophilic Chain Length of CiEj Surfactants on the Solubilization of Active Pharmaceutical Ingredients - PubMed. (2022, December 24).
  • Effect of pH on the solubility of phenolic compounds - ResearchGate. (n.d.).
  • Cosolvent and Complexation Systems - Pharma Excipients. (2022, May 30).
  • Surfactant technology applied toward an active pharmaceutical ingredient: more than a simple green chemistry advance. (2015, November 9).
  • API Solubility Enhancement Advanced Strategies for Pharmaceutical Development. (n.d.).
  • Co-solvents | Biochemical Assay Reagents | MedChemExpress. (n.d.).
  • Cosolvent – Knowledge and References - Taylor & Francis. (n.d.).
  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients - Dr. Reddy's API. (n.d.).
  • Solvents & Co-solvents for Pharmaceutical Applications. (n.d.).
  • Solving solubility issues in modern APIs - TAPI. (2018, July 26).
  • Effect of Solvent Polarity and pH on the Phenolic Content and Antioxidant Activity of Aronia melanocarpa L. Extracts. (2026, March 26).
  • 4-Amino-2-fluoro-5-methoxybenzonitrile | 1441723-24-5 - Sigma-Aldrich. (n.d.).
  • Troubleshooting paracetamol solubility issues in aqueous solutions - Benchchem. (n.d.).
  • Solving Poor Solubility to Unlock a Drug's Potential | Pharmaceutical Technology. (2015, July 2).
  • 4 Strategies To Formulate Poorly Soluble APIs - Drug Discovery Online. (2023, December 18).
  • Improving API Solubility - Sigma-Aldrich. (n.d.).
  • Effect of pH on the Stability of Plant Phenolic Compounds | Journal of Agricultural and Food Chemistry - ACS Publications. (2000, May 20).
  • 4-Amino-5-fluoro-2-hydroxybenzonitrile - MySkinRecipes. (n.d.).
  • Optimizing the Extraction of Phenolic Compounds with High Antioxidant Activity from Mango Seed Kernel Wastes Using Response Surf - Semantic Scholar. (2020, October 14).
  • Technical Guide: Solubility Profile of 3-Amino-4-hydroxybenzonitrile - Benchchem. (n.d.).
  • 2-Fluoro-4-hydroxybenzonitrile | 82380-18-5 - ChemicalBook. (2026, January 14).
  • benzonitrile, 2-fluoro-5-hydroxy- - ChemBK. (2024, April 9).
  • DE10227809A1 - Production of fluoro-4-hydroxybenzonitrile (FHB), useful as a starting material for the production of liquid crystals, comprises bromination of a fluorophenol in an organic acid solvent and further reaction to form FHB - Google Patents. (n.d.).
  • 4-Amino-2-fluorobenzoic Acid: A Technical Overview of Its Biological Significance - Benchchem. (n.d.).
  • 4-Fluoro-3-hydroxybenzonitrile - CAS Common Chemistry. (n.d.).
  • 4-Cyanophenol | C7H5NO | CID 13019 - PubChem. (n.d.).

Sources

Troubleshooting

troubleshooting impurities during 4-amino-5-fluoro-2-hydroxybenzonitrile crystallization

Welcome to the technical support center for the crystallization of 4-amino-5-fluoro-2-hydroxybenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common cha...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the crystallization of 4-amino-5-fluoro-2-hydroxybenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during the purification of this critical pharmaceutical intermediate.[1] The advice provided herein is a synthesis of established crystallization principles and field-proven insights tailored to the unique chemical properties of this molecule.

Understanding the Molecule: Key Physicochemical Properties

4-amino-5-fluoro-2-hydroxybenzonitrile is a multi-functionalized aromatic compound. Its crystallization behavior is governed by the interplay of its polar functional groups (amino and hydroxyl), the electron-withdrawing nitrile group, and the fluorine substituent. These features contribute to its potential for strong intermolecular interactions, including hydrogen bonding, which can influence solvent selection and impurity incorporation.

Common Impurities and Their Origins

The purity of your final product is intrinsically linked to the synthetic route employed and the subsequent work-up and crystallization procedures. While specific impurities can vary, they generally fall into the following categories:

  • Unreacted Starting Materials: Depending on the synthetic pathway, residual starting materials can be a primary source of contamination.

  • Intermediates: In multi-step syntheses, intermediates may be carried over into the final product if purification at each stage is not optimal.

  • Byproducts of Side Reactions: The inherent reactivity of the functional groups on the aromatic ring can lead to the formation of undesired side products.

  • Residual Solvents: Solvents used in the reaction or purification steps may remain in the final crystalline product.

A plausible synthetic route for a similar compound, 4-amino-3,5-difluorobenzonitrile, involves the reaction of a bromo-difluoroaniline with copper cyanide in DMF.[2] Adapting this to our target molecule, potential impurities could include residual starting materials and byproducts from incomplete reaction or side reactions involving the hydroxyl and amino groups.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses specific issues you may encounter during the crystallization of 4-amino-5-fluoro-2-hydroxybenzonitrile in a question-and-answer format.

Q1: My compound "oils out" during cooling instead of forming crystals. What should I do?

A1: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase. This often happens when the solution is supersaturated at a temperature above the melting point of the solute-solvent mixture. For a polar compound like 4-amino-5-fluoro-2-hydroxybenzonitrile, this can be a common issue.

Causality and Troubleshooting Steps:

  • High Solute Concentration: The concentration of your compound in the hot solvent may be too high, causing it to precipitate prematurely at a high temperature.

    • Solution: Re-heat the mixture to redissolve the oil. Add a small amount of additional hot solvent (1-5% of the total volume) to slightly decrease the concentration and then allow it to cool slowly again.[3]

  • Rapid Cooling: Cooling the solution too quickly can shock the system, preventing the ordered arrangement of molecules required for crystal lattice formation.

    • Solution: Insulate the crystallization vessel to slow down the cooling rate. A Dewar flask or simply wrapping the flask in glass wool can be effective.

  • Inappropriate Solvent: The chosen solvent may have a boiling point that is too close to the melting point of your compound, or its polarity may not be optimal.

    • Solution: Consider a mixed solvent system. For polar compounds, a combination of a good solvent (in which the compound is highly soluble) and an anti-solvent (in which the compound is poorly soluble) can be effective.[4] For this molecule, consider polar solvents like methanol, ethanol, or acetonitrile as the "good" solvent, and water or a less polar solvent like toluene as the "anti-solvent".[5] The anti-solvent should be added dropwise to the hot solution until turbidity is observed, followed by the addition of a few drops of the good solvent to redissolve the precipitate before slow cooling.

Q2: The crystallization is happening too quickly, resulting in a fine powder instead of well-defined crystals. How can I control the crystal growth?

A2: Rapid crystallization often traps impurities within the crystal lattice, diminishing the effectiveness of the purification.

Causality and Troubleshooting Steps:

  • Excessive Supersaturation: The solution is too concentrated, leading to rapid nucleation and precipitation.

    • Solution: As with "oiling out," add a small excess of the hot solvent to the redissolved mixture.[3] This will keep the compound in solution for a longer period during cooling, allowing for slower, more controlled crystal growth.

  • Presence of Nucleation Sites: Dust particles or other solid impurities can act as nucleation sites, triggering rapid crystallization.

    • Solution: Perform a hot filtration of the solution before allowing it to cool. This will remove any insoluble impurities that could be initiating premature crystallization.

Q3: I have a low yield after recrystallization. What are the likely causes and how can I improve it?

A3: A low yield indicates that a significant portion of your product remains dissolved in the mother liquor.

Causality and Troubleshooting Steps:

  • Using Too Much Solvent: This is the most common reason for poor recovery.

    • Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[6] It is a delicate balance, as too little solvent can lead to premature crystallization and impurity inclusion.

  • Incomplete Precipitation: The solution may not have been cooled sufficiently to maximize crystal formation.

    • Solution: After the initial slow cooling to room temperature, place the crystallization flask in an ice bath for at least 30 minutes to an hour to induce further precipitation of the dissolved product.[6]

  • Suboptimal Solvent Choice: The compound may be too soluble in the chosen solvent, even at low temperatures.

    • Solution: Re-evaluate your solvent system. If using a single solvent, try a solvent in which the compound has lower solubility at cold temperatures. If using a mixed solvent system, adjust the ratio to increase the proportion of the anti-solvent.

Q4: The final product is discolored. How can I remove colored impurities?

A4: Discoloration is usually due to the presence of high molecular weight, colored byproducts or degradation products.

Causality and Troubleshooting Steps:

  • Presence of Chromophoric Impurities: These are often polar, colored molecules that can be adsorbed onto a solid matrix.

    • Solution: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use charcoal sparingly (a spatula tip is often sufficient), as it can also adsorb your product, leading to a lower yield. Perform a hot filtration to remove the charcoal before cooling.

Experimental Protocols

Protocol 1: General Recrystallization from a Single Solvent
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various polar solvents (e.g., methanol, ethanol, isopropanol, acetonitrile). A suitable solvent will dissolve the compound when hot but show low solubility at room temperature.

  • Dissolution: Place the crude 4-amino-5-fluoro-2-hydroxybenzonitrile in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask to remove any insoluble impurities or charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature.

  • Cooling: Once crystal formation at room temperature has ceased, place the flask in an ice-water bath for at least 30 minutes to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of the ice-cold solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature.

Protocol 2: Recrystallization from a Mixed-Solvent System
  • Solvent Pair Selection: Choose a "good" solvent in which the compound is highly soluble (e.g., ethanol) and a miscible "anti-solvent" in which it is poorly soluble (e.g., water).

  • Dissolution: Dissolve the crude product in the minimum amount of the hot "good" solvent in an Erlenmeyer flask.

  • Induce Crystallization: While keeping the solution hot, add the "anti-solvent" dropwise until the solution becomes persistently cloudy.

  • Clarification: Add a few drops of the hot "good" solvent to just redissolve the precipitate and make the solution clear again.

  • Crystallization and Isolation: Follow steps 5-9 from Protocol 1, using an ice-cold mixture of the solvent pair for washing the crystals.

Data Presentation

Parameter Recommendation Rationale
Solvent Choice Polar protic or aprotic solvents (e.g., alcohols, acetonitrile) or mixed systems with water/alkanes.The polar functional groups of the molecule necessitate polar solvents for dissolution.
Cooling Rate Slow and controlled.Promotes the formation of larger, purer crystals and prevents "oiling out".[3]
Agitation Minimal to none during initial crystal growth.Avoids the formation of a large number of small crystals and encourages the growth of larger, more perfect ones.
Final Temperature 0-4 °C (Ice bath).Maximizes the yield by decreasing the solubility of the compound in the mother liquor.[6]

Visualizations

Troubleshooting Logic for Crystallization Issues

Troubleshooting_Crystallization start Crystallization Issue Observed oiling_out Compound 'Oils Out' start->oiling_out rapid_crystallization Rapid Crystallization / Fine Powder start->rapid_crystallization low_yield Low Yield start->low_yield discolored_product Discolored Product start->discolored_product oiling_out_q1 Too Concentrated or Rapid Cooling? oiling_out->oiling_out_q1 rapid_crystallization_q1 Too Concentrated? rapid_crystallization->rapid_crystallization_q1 low_yield_q1 Too Much Solvent Used? low_yield->low_yield_q1 use_charcoal Use Activated Charcoal & Hot Filter discolored_product->use_charcoal add_solvent Reheat, Add More Solvent, Cool Slowly oiling_out_q1->add_solvent Yes change_solvent Consider Mixed Solvent System oiling_out_q1->change_solvent No add_more_solvent Add Excess Hot Solvent rapid_crystallization_q1->add_more_solvent Yes hot_filtration Perform Hot Filtration rapid_crystallization_q1->hot_filtration No use_min_solvent Use Minimum Hot Solvent low_yield_q1->use_min_solvent Yes cool_further Cool in Ice Bath low_yield_q1->cool_further No

Caption: A decision-making flowchart for troubleshooting common crystallization problems.

General Crystallization Workflow

Crystallization_Workflow start Crude Product dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filter Hot Filtration (Optional) dissolve->hot_filter cool_slowly Slow Cooling to Room Temperature hot_filter->cool_slowly induce_crystallization Induce Crystallization (Scratching/Seeding) cool_slowly->induce_crystallization cool_ice_bath Cool in Ice Bath induce_crystallization->cool_ice_bath vacuum_filter Vacuum Filtration cool_ice_bath->vacuum_filter wash Wash with Cold Solvent vacuum_filter->wash dry Dry Under Vacuum wash->dry end Pure Crystalline Product dry->end

Caption: A generalized workflow for the recrystallization of an organic solid.

References

  • MySkinRecipes. 4-Amino-5-fluoro-2-hydroxybenzonitrile. [Link]

  • Chemistry LibreTexts. 3.6F: Troubleshooting. (2022-04-07). [Link]

  • University of California, Los Angeles. Crystallization. [Link]

  • ResearchGate. How do I make a crystal of highly polar compounds?. (2015-03-24). [Link]

  • University of Geneva. Guide for crystallization. [Link]

  • IUCrData. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). (2022-06-21). [Link]

Sources

Optimization

Technical Support Center: A Guide to Preventing Oxidative Degradation of 4-amino-5-fluoro-2-hydroxybenzonitrile

Welcome to the technical support center for 4-amino-5-fluoro-2-hydroxybenzonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 4-amino-5-fluoro-2-hydroxybenzonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the oxidative degradation of this key pharmaceutical intermediate during storage and handling. By understanding the underlying chemical principles and implementing the recommended procedures, you can ensure the integrity and purity of your material, leading to more reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: My solid 4-amino-5-fluoro-2-hydroxybenzonitrile has started to develop a pinkish or brownish tint. What is happening?

A1: The discoloration of your 4-amino-5-fluoro-2-hydroxybenzonitrile is a common indicator of oxidative degradation. The aminophenol moiety in the molecule is susceptible to oxidation, which can be initiated by exposure to atmospheric oxygen, light, and trace metal impurities. This process leads to the formation of colored quinone-imine species and subsequent polymerization, resulting in the observed color change.[1] It is crucial to minimize exposure to these elements during storage and handling.

Q2: What are the primary drivers of oxidative degradation for this compound?

A2: The main factors that accelerate the oxidative degradation of 4-amino-5-fluoro-2-hydroxybenzonitrile are:

  • Atmospheric Oxygen: Direct exposure to air provides the primary oxidant.

  • Light Exposure: UV and visible light can provide the energy to initiate and propagate oxidative chain reactions.[1]

  • Elevated Temperatures: Higher temperatures increase the rate of chemical reactions, including oxidation.

  • Humidity: Moisture can facilitate oxidative processes.

  • Presence of Metal Ions: Trace metals can act as catalysts, significantly speeding up degradation.[1]

  • pH: While less of a concern for the solid material, solutions at higher pH can be more susceptible to oxidation.

Q3: How does the fluorine substituent affect the stability of the molecule?

A3: The fluorine atom on the aromatic ring generally enhances the molecule's stability.[2][3][4] Fluorine is a highly electronegative atom that withdraws electron density from the aromatic ring, making it less susceptible to electrophilic attack, which is a key step in many oxidative pathways.[5][6] This electronic effect contributes to the overall robustness of fluorinated aromatic compounds compared to their non-fluorinated analogs.

Q4: Can I still use the discolored material in my experiments?

A4: It is strongly advised against using discolored material in your experiments. The presence of degradation products can lead to inaccurate results, side reactions, and difficulties in purification. For optimal and reproducible outcomes, it is always best to use a fresh, pure sample of 4-amino-5-fluoro-2-hydroxybenzonitrile.

Troubleshooting Guide: Addressing Common Issues

This section provides a structured approach to troubleshooting common problems associated with the storage and handling of 4-amino-5-fluoro-2-hydroxybenzonitrile.

Issue 1: Rapid Discoloration of Solid Material
  • Symptom: The solid compound shows noticeable color change within a short period after opening the container.

  • Potential Causes & Solutions:

Potential Cause Troubleshooting Step Preventative Measure
Improper Storage Atmosphere Immediately transfer the material to a desiccator under an inert atmosphere (e.g., nitrogen or argon).Always store the compound in a tightly sealed container under an inert atmosphere.
Exposure to Light Store the container in a dark place or wrap it in aluminum foil.Use amber glass vials or opaque containers for storage.
Inadequate Container Seal Ensure the container lid is tightly secured. If in doubt, use a new container with a proven seal.Regularly inspect container seals for any signs of damage or wear.
Issue 2: Solution of the Compound Darkens Quickly
  • Symptom: A prepared solution of 4-amino-5-fluoro-2-hydroxybenzonitrile rapidly changes color.

  • Potential Causes & Solutions:

Potential Cause Troubleshooting Step Preventative Measure
Dissolved Oxygen in Solvent Degas the solvent by sparging with an inert gas (nitrogen or argon) for 15-30 minutes before use.Always use freshly degassed solvents for preparing solutions of oxygen-sensitive compounds.
Trace Metal Contamination Use high-purity solvents and acid-washed glassware to minimize metal ion contamination.Consider adding a chelating agent like EDTA to the solution, but verify its compatibility with your downstream application.
High pH of the Solution If your experimental conditions allow, maintain a slightly acidic to neutral pH to improve stability.Buffer your solutions to maintain a stable pH.

Preventative Strategies for Long-Term Stability

Proactive measures are essential for preserving the quality of 4-amino-5-fluoro-2-hydroxybenzonitrile.

Optimal Storage Conditions
Parameter Recommendation Rationale
Temperature 2-8°C (Refrigerated)Reduces the rate of chemical degradation.
Atmosphere Inert Gas (Nitrogen or Argon)Prevents contact with atmospheric oxygen.
Light In the Dark (Amber Vials)Avoids light-induced oxidative reactions.
Humidity Dry (Desiccator)Minimizes moisture that can facilitate degradation.
Recommended Handling Procedures
  • Work in an Inert Atmosphere: Whenever possible, handle the solid compound inside a glovebox or under a stream of inert gas.

  • Use Clean Equipment: Ensure all spatulas, glassware, and other equipment are scrupulously clean and dry.

  • Minimize Exposure Time: Weigh out only the required amount of material and promptly reseal the main container.

  • Prepare Solutions Freshly: For optimal results, prepare solutions of 4-amino-5-fluoro-2-hydroxybenzonitrile immediately before use.

Visualizing the Degradation Pathway and Prevention

The following diagram illustrates the proposed oxidative degradation pathway of 4-amino-5-fluoro-2-hydroxybenzonitrile and the key intervention points for prevention.

cluster_degradation Oxidative Degradation Pathway cluster_prevention Prevention Strategies A 4-amino-5-fluoro-2-hydroxybenzonitrile B Oxidation A->B [O], light, heat, metal ions C Quinone-imine Intermediate (Colored) B->C D Polymerization C->D E Degradation Products (Dark Colored) D->E P1 Inert Atmosphere (N2, Ar) P1->B Inhibits P2 Low Temperature (2-8°C) P2->B Slows P3 Protection from Light P3->B Inhibits P4 Use of Antioxidants (in solution) P4->C Reduces

Caption: Proposed oxidative degradation pathway and preventative measures.

Experimental Protocol: Accelerated Stability Study

To assess the stability of 4-amino-5-fluoro-2-hydroxybenzonitrile under various conditions, an accelerated stability study can be performed. This involves subjecting the compound to stress conditions to predict its long-term stability.[7][8][9][10]

Objective

To evaluate the impact of temperature, humidity, and light on the stability of 4-amino-5-fluoro-2-hydroxybenzonitrile and to identify potential degradation products.

Materials
  • 4-amino-5-fluoro-2-hydroxybenzonitrile (high purity)

  • Amber and clear glass vials with airtight seals

  • Stability chambers with controlled temperature and humidity

  • Photostability chamber

  • HPLC system with a UV detector

  • LC-MS system for degradation product identification

  • High-purity solvents (e.g., acetonitrile, water)

  • Analytical balance

Methodology
  • Sample Preparation:

    • Accurately weigh 10 mg of 4-amino-5-fluoro-2-hydroxybenzonitrile into separate amber and clear glass vials.

    • Prepare a control sample stored at the recommended long-term storage condition (2-8°C, dark, desiccated).

  • Stress Conditions:

    • Thermal Stress: Place samples in stability chambers at elevated temperatures (e.g., 40°C, 60°C, 80°C) with controlled humidity (e.g., 75% RH).

    • Photostability: Expose samples in clear vials to a light source according to ICH Q1B guidelines.

    • Oxidative Stress: Prepare a dilute solution of the compound and treat it with a mild oxidizing agent (e.g., hydrogen peroxide).

  • Time Points:

    • Withdraw samples at predetermined time intervals (e.g., 0, 1, 2, 4, and 8 weeks for thermal stress; shorter intervals for photostability and oxidative stress).

  • Analysis:

    • At each time point, visually inspect the samples for any color change.

    • Dissolve a known amount of the sample in a suitable solvent and analyze by a validated stability-indicating HPLC method.[11][12][13][14][15]

    • Quantify the parent compound and any degradation products.

    • Use LC-MS to identify the structure of significant degradation products.

Data Analysis
  • Plot the percentage of the remaining parent compound against time for each stress condition.

  • Determine the degradation rate constant for each condition.

  • Identify and characterize the major degradation products.

Workflow for Method Development of a Stability-Indicating HPLC Assay

A validated stability-indicating HPLC method is crucial for accurately assessing the degradation of 4-amino-5-fluoro-2-hydroxybenzonitrile.

cluster_dev Development Phase cluster_opt Optimization & Validation cluster_app Application A Method Development B Forced Degradation Studies A->B C Method Optimization B->C D Method Validation (ICH Guidelines) C->D E Routine Stability Testing D->E

Caption: Workflow for developing a stability-indicating HPLC method.

By following the guidance provided in this technical support center, you can effectively mitigate the oxidative degradation of 4-amino-5-fluoro-2-hydroxybenzonitrile, ensuring the quality and reliability of your research and development activities.

References

  • Sun, M., et al. (2007). Degradation of 4-aminophenol by hydrogen peroxide oxidation using enzyme from Serratia marcescens as catalyst. Frontiers of Environmental Science & Engineering in China, 1(1), 88-92. Available at: [Link]

  • Westhoff, K. M., et al. (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Omega, 6(50), 34653–34664. Available at: [Link]

  • Westhoff, K. M., et al. (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Omega, 6(50), 34653–34664. Available at: [Link]

  • Sun, M., et al. (2007). Degradation of 4-aminophenol by hydrogen peroxide oxidation using enzyme from Serratia marcescens as catalyst. Frontiers of Environmental Science & Engineering in China, 1(1), 88-92. Available at: [Link]

  • Sun, M., et al. (2007). Degradation of 4-aminophenol by hydrogen peroxide oxidation using enzyme from Serratia marcescens as catalyst. Semantic Scholar. Available at: [Link]

  • Al-Adl, S. M., et al. (2024). Development and validation of a stability-indicating HPLC method for assay of tonabersat in pharmaceutical formulations. PubMed. Available at: [Link]

  • Sultana, N., et al. (2014). Development and Validation of HPLC Stability-Indicating Assays. ResearchGate. Available at: [Link]

  • Kashni, M., et al. (2013). Oxidation of aminophenols in acidic and alkaline solutions by oxone: stoichiometry and mechanism. ResearchGate. Available at: [Link]

  • Patel, D., et al. (2023). Stability-indicating HPLC method optimization using quality. Journal of Applied Pharmaceutical Science, 13(10), 143-151. Available at: [Link]

  • Shanghai Arbor Chemical Co., Ltd. (2024). 4 Common Pitfalls in Stability Testing and Expiration Date Determination. Available at: [Link]

  • Westhoff, K. M., et al. (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ResearchGate. Available at: [Link]

  • Singh, R., et al. (2013). Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. PMC. Available at: [Link]

  • Jadhav, S. D., et al. (2023). Development of Validated Stability-Indicating Assay Methods- Critical Review. Quest Journals. Available at: [Link]

  • Encyclopedia.pub. (2024). The Role of Small Molecules Containing Fluorine Atoms. Available at: [Link]

  • Poater, J., et al. (2012). Effect of Fluorine Substitution on the Aromaticity of Polycyclic Hydrocarbons. The Journal of Physical Chemistry A, 116(40), 9948–9955. Available at: [Link]

  • Al-Musawi, T. J., et al. (2022). A review on the degradation of acetaminophen by advanced oxidation process: pathway, by-products, biotoxicity, and density functional theory calculation. RSC Publishing. Available at: [Link]

  • Bajaj, S., et al. (2012). Stability Testing of Pharmaceutical Products. ResearchGate. Available at: [Link]

  • IVAMI. (n.d.). Stability testing of Pharmaceutical products based on ICH Guide. Available at: [Link]

  • PMDA. (n.d.). stability testing of new drug substances and products. Available at: [Link]

  • Waterman, K. (2017). An Introduction to the Accelerated Stability Assessment Program. American Pharmaceutical Review. Available at: [Link]

  • ResearchGate. (n.d.). Generation of aminophenols/quinone imines from N-hydroxylamines. Available at: [Link]

  • Thompson, M. P., et al. (2019). Biocatalytic Generation of o-Quinone Imines in the Synthesis of 1,4-Benzoxazines and Its Comparative Green Chemistry Metrics. PMC. Available at: [Link]

  • Eyer, P., et al. (2012). Transimination of Quinone Imines: A Mechanism for Embedding Exogenous Redox Activity into the Nucleosome. PMC. Available at: [Link]

  • Eyer, P., et al. (2012). Transimination of Quinone Imines: A Mechanism for Embedding Exogenous Redox Activity into the Nucleosome. Chemical Research in Toxicology, 25(12), 2651–2661. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing HPLC Mobile Phase for 4-amino-5-fluoro-2-hydroxybenzonitrile Analysis

Welcome to the technical support center for the analysis of 4-amino-5-fluoro-2-hydroxybenzonitrile. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios designed for res...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the analysis of 4-amino-5-fluoro-2-hydroxybenzonitrile. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios designed for researchers, analytical scientists, and drug development professionals. Our goal is to provide not just solutions, but a deep understanding of the chromatographic principles involved, enabling you to develop robust and reliable HPLC methods.

Section 1: Analyte Properties and Initial Method Setup
Q1: What are the key properties of 4-amino-5-fluoro-2-hydroxybenzonitrile that I should consider for HPLC method development?

A1: Understanding the analyte's physicochemical properties is the cornerstone of effective method development. 4-amino-5-fluoro-2-hydroxybenzonitrile is a multi-functional molecule with characteristics that directly influence its behavior in reverse-phase HPLC.

  • Structure and Polarity: The molecule contains a benzene ring substituted with a polar hydroxyl (-OH) group, a basic amino (-NH2) group, and a polar nitrile (-CN) group.[1] This combination makes it a relatively polar compound, which may lead to poor retention on standard C18 columns if the mobile phase is too strong (i.e., has a high percentage of organic solvent).

  • Ionizable Nature: The presence of the phenolic hydroxyl group (acidic) and the aromatic amino group (basic) means the molecule's overall charge is highly dependent on the pH of the mobile phase.[2][3] This is the most critical parameter to control. While exact pKa values are not readily published, we can estimate them based on similar structures: the pKa for the amino group is likely in the range of 3-5, and the pKa for the phenolic group is likely in the range of 8-10. Controlling the mobile phase pH to be at least 2 units away from a pKa value is crucial for achieving reproducible retention times and good peak shape.[4][5]

  • UV Absorbance: The benzonitrile core provides strong UV absorbance, making UV detection a suitable choice. A detection wavelength of 254 nm is a good starting point, with further optimization using a photodiode array (PDA) detector to identify the absorbance maximum.[6]

PropertyValue / CharacteristicImplication for HPLC Method
Molecular Formula C₇H₅FN₂O-
Molecular Weight 152.13 g/mol -
Key Functional Groups Amino (basic), Hydroxyl (acidic), Nitrile, FluoroIonizable, polar molecule. pH control is critical.
Estimated pKa1 (Amino) ~3-5Will be protonated (cationic) at low pH.
Estimated pKa2 (Hydroxyl) ~8-10Will be deprotonated (anionic) at high pH.
Polarity PolarMay require highly aqueous mobile phases for retention.[7]
Q2: I'm starting from scratch. What is a good set of initial HPLC conditions for analyzing this compound?

A2: A logical starting point is a standard reverse-phase method designed to provide good peak shape for ionizable compounds. The following conditions are based on established principles for similar polar, basic analytes.[8][9]

ParameterRecommended Starting ConditionRationale
Column C18, 150 x 4.6 mm, 5 µm (Modern, end-capped, Type B silica)The C18 phase provides general-purpose hydrophobic retention. A modern, high-purity silica column minimizes silanol interactions that cause peak tailing with basic compounds.[10]
Mobile Phase A 0.1% Formic Acid in Water (or 20 mM Potassium Phosphate, pH 2.5)An acidic pH (~2.7 for 0.1% formic acid) is chosen to suppress the ionization of residual silanols on the column and to ensure the basic amino group is consistently in its protonated form, leading to sharper peaks.[4][10]
Mobile Phase B AcetonitrileAcetonitrile is a common, effective organic modifier with good UV transparency and low viscosity.[11]
Gradient 5% to 95% B over 15 minutes, then hold for 5 minutesA broad scouting gradient is essential to determine the approximate elution conditions and to clean the column of any late-eluting impurities.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant temperature is crucial for reproducible retention times.[12]
Detection UV at 254 nm (or PDA scan 200-400 nm)A good starting wavelength for aromatic compounds. A PDA detector will allow for confirmation of the optimal wavelength.[6]
Injection Volume 5 µLA small injection volume minimizes potential peak distortion from injection solvent effects or mass overload.[13]
Section 2: Troubleshooting Common Peak Shape Problems

Excellent peak shape is critical for accurate quantification. The most common issues are tailing and fronting, which are quantified by the tailing factor (Tf) or asymmetry factor (As). An ideal Gaussian peak has a value of 1.0.

Q3: My peak for 4-amino-5-fluoro-2-hydroxybenzonitrile is tailing severely (Tf > 1.5). What are the likely causes and how do I fix it?

A3: Peak tailing for this specific analyte is most often a chemical issue related to secondary interactions between the basic amino group and the HPLC column's stationary phase.

Primary Cause: Interaction with residual silanol groups. The silica backbone of most reverse-phase columns has silanol groups (Si-OH). At mid-range pH values (e.g., pH > 4), these silanols can become deprotonated (Si-O⁻) and act as strong ion-exchange sites for the protonated amino group on your analyte, causing a portion of the analyte molecules to be overly retained, resulting in a tailed peak.[14]

Troubleshooting Protocol:

  • Lower the Mobile Phase pH: This is the most effective solution.

    • Action: Prepare a mobile phase with a pH between 2.5 and 3.0 using an appropriate buffer or acid. A common choice is 0.1% formic acid or a 20-50 mM phosphate buffer.[4][15]

    • Causality: At low pH, the silanol groups are protonated (Si-OH), neutralizing their negative charge and eliminating the unwanted ion-exchange interaction. This allows for analyte retention based purely on the intended reverse-phase mechanism.[10]

  • Check Column Health: A contaminated or old column can also cause tailing for all peaks.

    • Action: If pH adjustment doesn't work, try flushing the column with a strong solvent (e.g., 100% acetonitrile or isopropanol).[12] If the problem persists, the column's inlet frit may be partially blocked or the stationary phase may be degraded.[14] Consider replacing the column.

  • Reduce Sample Mass: Injecting too much analyte can overload the active sites causing tailing.

    • Action: Dilute your sample 10-fold and re-inject. If the peak shape improves, mass overload was a contributing factor.[5]

G start Peak Tailing Observed (Tf > 1.5) check_ph Is Mobile Phase pH < 3.5? start->check_ph adjust_ph ACTION: Lower pH to 2.5-3.0 (e.g., 0.1% Formic Acid) check_ph->adjust_ph No check_overload Is Peak Shape Improved? check_ph->check_overload Yes adjust_ph->check_overload dilute_sample ACTION: Dilute Sample 10x and Re-inject check_overload->dilute_sample No success Problem Solved check_overload->success Yes check_column Is Peak Shape Improved? dilute_sample->check_column replace_column ACTION: Flush column with strong solvent. If no improvement, replace column. check_column->replace_column No check_column->success Yes

Caption: Troubleshooting workflow for peak tailing.

Q4: My peak is fronting (Tf < 0.9). What should I investigate?

A4: Peak fronting is typically caused by physical or hydrodynamic issues rather than chemical interactions.[16][17]

Common Causes & Solutions:

  • Sample Overload (Volume or Mass): Injecting too large a volume or too concentrated a sample can saturate the top of the column, causing the peak to broaden and front.[13][18]

    • Solution: Reduce the injection volume (e.g., from 10 µL to 2 µL) or dilute the sample.[13]

  • Sample Solvent Incompatibility: This is a very common cause. If your sample is dissolved in a solvent much stronger than the initial mobile phase (e.g., sample in 100% Acetonitrile, mobile phase starts at 5% Acetonitrile), the sample will travel down the column improperly before partitioning begins, leading to a distorted, fronting peak.[16][18]

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase. If solubility is an issue, use the weakest solvent possible that still dissolves the sample.

  • Column Degradation: A void or channel in the column packing at the inlet can lead to a distorted flow path and cause fronting. This is often accompanied by a sudden drop in backpressure and reduced retention times.

    • Solution: Reverse the column and flush it to waste (check manufacturer's instructions first). If this doesn't resolve the issue, the column likely needs to be replaced.[14]

Section 3: Optimizing Retention and Resolution
Q5: My analyte has poor retention and elutes near the void volume. How can I increase its retention time?

A5: Poor retention of a polar compound like 4-amino-5-fluoro-2-hydroxybenzonitrile is a common challenge in reverse-phase HPLC. The goal is to make the analyte interact more strongly with the non-polar stationary phase. The retention factor (k) should ideally be between 2 and 10 for robust methods.[11]

Strategies to Increase Retention:

  • Decrease the Organic Content of the Mobile Phase: This is the most direct way to increase retention in reverse-phase chromatography.

    • Action: Lower the percentage of acetonitrile or methanol in your mobile phase. If using a gradient, make the initial part of the gradient shallower or start at a lower %B. For example, change your starting condition from 5% to 2% Acetonitrile.

    • Causality: A more aqueous (more polar) mobile phase increases the hydrophobicity difference between the mobile phase and the stationary phase. This drives the non-polar parts of your analyte to partition more strongly onto the stationary phase, increasing retention time.[11]

  • Ensure Proper pH for Ion Suppression: While low pH is good for peak shape, the protonated amine is more polar, which decreases retention.[3] You must find a balance.

    • Action: A pH around 2.5-3.0 is often the best compromise, as it provides excellent peak shape while still allowing for sufficient retention. Avoid pH values near the amine's pKa (~3-5), as this will cause retention time instability.[2][19]

  • Consider an Alternative Stationary Phase: If you are using a highly aqueous mobile phase (<5% organic) and still have poor retention, your column may be experiencing "phase collapse" or "dewetting".[18]

    • Action: Switch to a column specifically designed for use in highly aqueous conditions. These often have polar end-capping or are designated as "Aqueous C18" or have alternative chemistries like Phenyl-Hexyl that can offer different selectivity for polar compounds.[7]

Q6: How do I choose the right buffer and pH for my mobile phase?

A6: Choosing the correct buffer is about maintaining a stable pH to ensure reproducible chromatography.

Step-by-Step Protocol for Buffer Selection:

  • Define the Target pH: Based on our troubleshooting for peak tailing, a target pH of 2.5-3.5 is ideal for 4-amino-5-fluoro-2-hydroxybenzonitrile. This ensures the problematic silanols are suppressed.[4]

  • Select a Buffer Based on pKa: A buffer is most effective within ±1 pH unit of its pKa.[15][20][21]

    • Action: For a target pH of 2.5-3.5, a phosphate buffer is an excellent choice (pKa1 = 2.1). A formate buffer (pKa = 3.8) is also suitable.[15]

  • Determine the Required Concentration: A buffer concentration of 10-50 mM is generally sufficient for analytical scale separations.[15][20] Too low a concentration will not have enough capacity to control the pH, while too high a concentration can risk precipitation when mixed with organic solvent.

  • Consider Detector Compatibility: If you plan to use Mass Spectrometry (MS), you must use a volatile buffer. Non-volatile buffers like phosphate will contaminate the MS source.

    • Action: For LC-MS, use volatile options like formic acid, acetic acid, ammonium formate, or ammonium acetate.[21]

Buffer SystempKaUseful pH RangeVolatile (MS-Compatible)?
Phosphate 2.1, 7.2, 12.31.1-3.1, 6.2-8.2No
Formate 3.82.8-4.8Yes
Acetate 4.83.8-5.8Yes
Trifluoroacetic Acid (TFA) ~0.5< 1.5Yes (but can cause ion suppression)

Data sourced from multiple references.[15][22]

G start Select Mobile Phase pH pka_info Analyte pKa values are Amino (~3-5) & Hydroxyl (~8-10) start->pka_info goal Primary Goal: Improve Peak Shape for Basic Amine pka_info->goal low_ph Choose Low pH (2.5-3.5) to suppress silanol interactions goal->low_ph Recommended Path mid_ph AVOID pH 4-7 Silanols are ionized (-) Amine is ionized (+) = Strong Peak Tailing goal->mid_ph Path to Avoid high_ph Consider High pH (>10) (Requires special column) Amine is neutral Silanols are ionized (-) = Good Peak Shape, Different Selectivity goal->high_ph Alternative Path

Caption: Decision logic for selecting mobile phase pH.

Q7: Should I use Acetonitrile or Methanol as the organic modifier?

A7: Acetonitrile and methanol are the two most common organic solvents used in reverse-phase HPLC, and they can provide different chromatographic selectivity.[11]

  • Acetonitrile (ACN): Generally has a lower viscosity (leading to lower backpressure) and is often considered a "stronger" elution solvent than methanol. It is an excellent choice and the most common starting point.

  • Methanol (MeOH): Can offer unique selectivity due to its ability to act as a hydrogen bond donor. If you are having trouble resolving your main analyte from an impurity, switching from acetonitrile to methanol (or using a mixture of both) is a powerful tool to change the elution order and improve resolution.

Recommendation: Start with acetonitrile as it is generally more efficient. If resolution is a problem, perform an identical gradient run but replace the acetonitrile with methanol. A 10% change in organic modifier concentration typically results in a 2-3 fold change in retention.[11]

References
  • Thermo Fisher Scientific. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds.
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • Phenomenex Inc. (2025, April 1). Understanding Peak Fronting in HPLC.
  • MilliporeSigma. (n.d.). Reversed-phase HPLC Buffers.
  • Restek Corporation. (2014, March 27). Troubleshooting HPLC- Fronting Peaks.
  • Phenomenex Inc. (2025, June 9). How to Reduce Peak Tailing in HPLC?.
  • Farmatel. (n.d.). Selecting Buffer pH in Reversed-Phase HPLC.
  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
  • LCGC International. (2026, March 12). Back to Basics: The Role of pH in Retention and Selectivity.
  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography.
  • Veeprho. (2025, February 1). Exploring the Role of pH in HPLC Separation.
  • Phenomenex Inc. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
  • Pharma Growth Hub. (2023, October 30). pH, pKa, and Retention.
  • PharmaCores. (2025, August 2). Your guide to select the buffer in HPLC development part 1.
  • Cytiva. (2024, September 1). How to fix asymmetrical chromatography peaks?.
  • LCGC International. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems.
  • Chromatography Online. (2017, July 1). New Advice on an Old Topic: Buffers in Reversed-Phase HPLC.
  • YMC. (n.d.). Typical buffers and additives for reversed-phase HPLC.
  • Waters Corporation Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC?.
  • PerkinElmer. (n.d.). What is Peak Fronting?.
  • LCGC International. (2013, November 1). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC.
  • ACS Publications. (2003, December 30). Reverse-Phase HPLC Method for Measuring Polarity Distributions of Natural Organic Matter.
  • SelectScience. (n.d.). How to Optimize Your Reversed Phase Chromatography.
  • Sigma-Aldrich. (n.d.). 4-Amino-2-fluoro-5-methoxybenzonitrile.
  • MySkinRecipes. (n.d.). 4-Amino-5-fluoro-2-hydroxybenzonitrile.
  • NextSDS. (n.d.). 4-amino-5-fluoro-2-hydroxybenzonitrile — Chemical Substance Information.
  • PubChem. (n.d.). 4-Amino-2-fluoro-5-methylbenzonitrile.
  • Center for Proteomics. (n.d.). GENERAL HPLC METHODS.
  • Phenomenex Inc. (n.d.). Reversed Phase HPLC Method Development.
  • BenchChem. (2025). Application Notes and Protocols for the Analytical Detection of 2-Hydroxybenzonitrile.
  • ChemBK. (2024, April 9). benzonitrile, 2-fluoro-5-hydroxy-.
  • Thermo Fisher Scientific. (n.d.). Application Specific HPLC Columns.
  • SIELC Technologies. (2018, February 16). Separation of 2-Amino-5-nitrobenzonitrile on Newcrom R1 HPLC column.
  • ChemicalBook. (2025, November 11). β-Amino-5-fluoro-4-hydroxy-2-methylbenzenepropanenitrile.
  • BLDpharm. (n.d.). 1443253-03-9|4-AMino-5-chloro-2-fluoro-benzonitrile.
  • CAS Common Chemistry. (n.d.). 4-Fluoro-3-hydroxybenzonitrile.

Sources

Optimization

resolving overlapping peaks in 4-amino-5-fluoro-2-hydroxybenzonitrile NMR spectra

As a Senior Application Scientist, I understand that achieving a well-resolved NMR spectrum is paramount for unambiguous structural elucidation. Overlapping signals, particularly in complex aromatic systems like 4-amino-...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I understand that achieving a well-resolved NMR spectrum is paramount for unambiguous structural elucidation. Overlapping signals, particularly in complex aromatic systems like 4-amino-5-fluoro-2-hydroxybenzonitrile, can pose a significant challenge. This technical support guide is designed to provide you with a structured approach to troubleshooting and resolving these issues, combining foundational principles with advanced experimental strategies.

Technical Support Center: 4-Amino-5-Fluoro-2-Hydroxybenzonitrile

This guide is structured into two main sections: a Troubleshooting Guide to address specific experimental problems in a question-and-answer format, and a Frequently Asked Questions (FAQs) section for foundational knowledge.

Troubleshooting Guide: Resolving Peak Overlap

Q1: Why are the aromatic proton signals in my ¹H NMR spectrum of 4-amino-5-fluoro-2-hydroxybenzonitrile overlapping?

A1: The ¹H NMR spectrum of this compound is expected to show two signals in the aromatic region for the protons at the C-3 and C-6 positions. Due to the electronic effects of four different substituents (-OH, -NH₂, -F, -CN) on a benzene ring, the chemical shift difference between these two protons can be very small, leading to signal overlap. Furthermore, both protons will be split by each other (a four-bond meta-coupling, ⁴JHH) and by the fluorine atom at C-5 (a three-bond ³JHF for H-6 and a four-bond ⁴JHF for H-3), creating complex multiplets that are highly prone to overlapping.[1][2]

Here is a systematic approach to resolve this issue:

Step 1: Instrumental and Sample Condition Optimization

  • Increase Magnetic Field Strength: If available, acquiring the spectrum on a higher field NMR spectrometer (e.g., 600 MHz instead of 400 MHz) will increase the chemical shift dispersion in Hertz, which can often simplify and resolve the multiplets.[3]

  • Change the Deuterated Solvent: This is a highly effective and accessible method. The anisotropy of aromatic solvents can induce differential shifts in the analyte's protons, breaking the spectral degeneracy. For instance, changing from a common solvent like DMSO-d₆ to an aromatic solvent like benzene-d₆ or pyridine-d₅ can significantly alter the chemical shifts of H-3 and H-6, improving their separation.[3][4][5]

SolventTypical Effect on Aromatic ProtonsRationale
DMSO-d₆ Standard, good for solubility.Often used as a default, but may not provide optimal resolution.
Benzene-d₆ Can induce significant upfield shifts (solvent-shielding).The solvent's ring current interacts differently with protons based on their spatial orientation relative to the polar groups on the analyte.
Pyridine-d₅ Can induce both upfield and downfield shifts.Similar to benzene-d₆, it offers an alternative anisotropic environment.
Acetone-d₆ Less viscous than DMSO-d₆, can sometimes sharpen signals.May offer a different hydrogen-bonding environment, slightly altering chemical shifts.[6]

Step 2: Employ Advanced 2D NMR Techniques

If optimization of sample conditions is insufficient, two-dimensional (2D) NMR experiments are the definitive solution. By spreading the spectral information into a second dimension, overlapping signals in the 1D spectrum can be clearly resolved.[7][8][9]

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This is the most direct method to resolve overlapping proton signals. The experiment correlates each proton with the carbon it is directly attached to. Since the C-3 and C-6 carbons will have distinct ¹³C chemical shifts, the overlapping proton signal will show two separate correlation peaks in the 2D spectrum, each corresponding to one of the protons.[10][11][12]

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment provides unambiguous assignment by revealing correlations between protons and carbons over two to three bonds. This is crucial for confirming which proton is at which position.[12][13] For example:

    • H-6 is expected to show a strong correlation to the fluorine-bearing C-5 (a ²JCH correlation).

    • H-3 will show correlations to C-1, C-2, C-5, and the nitrile carbon (CN ).

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies scalar-coupled protons.[14] It will show a cross-peak between the H-3 and H-6 signals, confirming their meta-coupling relationship, which is useful for assignment once the signals are resolved by another method.

Below is a logical workflow for addressing peak overlap.

G start Overlapping Aromatic Signals Observed solvent Change Solvent (e.g., to Benzene-d₆) start->solvent field Increase Magnetic Field Strength start->field two_d Perform 2D NMR Experiments start->two_d resolved Signals Resolved solvent->resolved field->resolved hsqc Run ¹H-¹³C HSQC two_d->hsqc For resolution hmbc Run ¹H-¹³C HMBC hsqc->hmbc For assignment assign Unambiguous Assignment Achieved hmbc->assign

Caption: Troubleshooting workflow for resolving overlapping NMR peaks.

Experimental Protocol: ¹H-¹³C HSQC

This protocol provides a general framework for acquiring an HSQC spectrum to resolve overlapping proton signals.

1. Sample Preparation:

  • Prepare a solution of 5-10 mg of 4-amino-5-fluoro-2-hydroxybenzonitrile in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆). A higher concentration may be beneficial due to the lower natural abundance of ¹³C.[3]

2. Instrument Setup:

  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Tune and match the probe for both ¹H and ¹³C frequencies.

  • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak shape.

3. Acquisition Parameters (Typical for a 400 MHz spectrometer):

  • Pulse Program: Use a standard HSQC pulse sequence with gradient selection and multiplicity editing (e.g., hsqcedetgpsisp2.2 on a Bruker system).

  • Spectral Width (SW):

    • F2 (¹H dimension): Set to cover the entire proton spectrum (e.g., 10-12 ppm).

    • F1 (¹³C dimension): Set to cover the expected carbon spectrum (e.g., 0-170 ppm).

  • Number of Scans (NS): 4-16 scans per increment, depending on sample concentration.

  • Number of Increments (TD in F1): 128-256 increments. More increments will provide better resolution in the carbon dimension.

  • One-bond Coupling Constant (¹JCH): Set to an average value of 165 Hz, which is typical for aromatic C-H bonds.

4. Data Processing:

  • Apply appropriate window functions (e.g., squared sine-bell in both dimensions).

  • Perform a two-dimensional Fourier transform.

  • Phase correct the spectrum in both dimensions.

  • Calibrate the axes using the known solvent residual peak (for ¹H) and the solvent peak (for ¹³C).

Frequently Asked Questions (FAQs)

Q2: What are the expected ¹H, ¹³C, and ¹⁹F NMR chemical shifts and coupling constants for this molecule?

A2: While an experimental spectrum is definitive, we can predict the approximate chemical shifts and coupling constants based on established substituent effects and data from similar structures.[15][16]

Predicted ¹H and ¹³C NMR Data (in DMSO-d₆)

AtomAssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityExpected Coupling Constants (Hz)
¹H H-3~6.8 - 7.2Doublet of doublets (dd)⁴JHH ≈ 2-3, ⁴JHF ≈ 1-3
H-6~7.3 - 7.7Doublet of doublets (dd)⁴JHH ≈ 2-3, ³JHF ≈ 6-9
-NH₂~4.5 - 5.5Broad singlet-
-OH~9.0 - 11.0Broad singlet-
¹³C C-1~95 - 105Doublet (d)²JCF ≈ 20-30
C-2~150 - 158Doublet (d)³JCF ≈ 3-7
C-3~110 - 120Doublet (d)³JCF ≈ 5-10
C-4~115 - 125Doublet (d)²JCF ≈ 15-25
C-5~155 - 165Doublet (d)¹JCF ≈ 240-260
C-6~125 - 135Doublet (d)²JCF ≈ 10-15
CN~115 - 120Singlet (s)-

¹⁹F NMR: The ¹⁹F spectrum will show a single resonance, likely in the range of -110 to -140 ppm (relative to CFCl₃).[17][18][19] This signal will be split into a complex multiplet due to coupling with H-3 (⁴JFH) and H-6 (³JFH). ¹H-decoupling can be used to simplify this multiplet to a singlet if needed.

Q3: How does the fluorine substituent uniquely influence the NMR spectra?

A3: The fluorine atom (¹⁹F) has a nuclear spin of ½ and 100% natural abundance, making it highly amenable to NMR.[19] Its presence has several key effects:

  • Large Chemical Shift Range: ¹⁹F NMR has a very wide chemical shift range, making it highly sensitive to the local electronic environment.[20]

  • Through-Bond J-Coupling: Fluorine couples to both protons and carbons, providing valuable structural information.

    • C-F Coupling: The one-bond coupling (¹JCF) is very large (typically >240 Hz). Couplings over two (²JCF), three (³JCF), and even four bonds are also readily observed and are diagnostic.[21]

    • H-F Coupling: Proton-fluorine couplings are also significant and can help in assigning proton signals. The magnitude depends on the number of bonds separating the nuclei, with ³JHF > ⁴JHF.[1]

  • Simplification of ¹³C Spectrum: Every carbon atom within 3-4 bonds of the fluorine will appear as a doublet (or doublet of doublets if coupled to multiple fluorines), which aids in assignment.

Q4: How can I use HMBC to definitively assign the aromatic protons H-3 and H-6?

A4: The HMBC experiment is key for unambiguous assignment by identifying longer-range (2-4 bond) correlations.[13] After resolving the proton signals with HSQC, you can use HMBC to confirm their positions.

Caption: Key expected HMBC correlations for H-3 and H-6.

As shown in the diagram, the key differentiating correlation is the strong two-bond coupling (²JCH ) expected between H-6 and the fluorine-substituted carbon C-5 . The proton signal that shows this correlation is definitively H-6. Conversely, H-3 will show correlations to C-2, C-4, C-5, and the nitrile carbon (CN), but not the strong ²JCH to C-5. This pattern provides a self-validating system for complete and trustworthy assignment.[10][12]

References

  • Benchchem. (n.d.). Technical Support Center: Resolving Overlapping Peaks in the NMR Spectrum of 1,1-Diphenylbutane.
  • University of Manitoba. (n.d.). Two-dimensional NMR.
  • Dumez, J.-N. (2022). NMR methods for the analysis of mixtures. Chemical Communications, (97). DOI:10.1039/D2CC05053F.
  • ResearchGate. (n.d.). Resolution of overlapping signals using 2D NMR spectroscopy.
  • Reich, H. (2020). NMR Spectroscopy :: 8-TECH-9 Two Dimensional NMR. Organic Chemistry Data.
  • ResearchGate. (n.d.). Carbon-fluorine coupling constants, n J CF.
  • Columbia University. (n.d.). HSQC and HMBC - NMR Core Facility.
  • Reich, H. (2020). NMR Spectroscopy :: 19F NMR Chemical Shifts. Organic Chemistry Data.
  • UC Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. NMR Facility, UCSB Chem and Biochem.
  • Organic With Grace. (2020, April 10). 2D NMR- Worked Example 2 (HSQC and HMBC). YouTube.
  • Mohanty, S., & Venkateswarlu, P. (n.d.). Proton and fluorine NMR spectra of fluorobenzene. Taylor & Francis Online.
  • Nanalysis. (2019, February 25). HSQC – Revealing the direct-bonded proton-carbon instrument.
  • National Institutes of Health. (n.d.). The precious Fluorine on the Ring: Fluorine NMR for biological systems. PMC.
  • Ai, L., et al. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Pharmaceutical Fronts, 5(4). DOI: 10.1055/s-0043-1777232.
  • Oxford Instruments. (n.d.). Two-dimensional Experiments: Inverse Heteronuclear Correlation.
  • Process NMR Associates. (n.d.). 19Flourine NMR.
  • Branco, A., et al. (n.d.). Complete 1H and 13C NMR assignments and antifungal activity of two 8-hydroxy flavonoids in mixture. SciELO.
  • Vu, T., et al. (2022). Leveraging the HMBC to Facilitate Metabolite Identification. PMC - NIH. DOI: 10.1021/jasms.2c00189.
  • Pomerantz, W. C., et al. (n.d.). Fluorinated Aromatic Amino Acids Are Sensitive 19F NMR Probes for Bromodomain-Ligand Interactions. PMC.
  • Gauthier, D. A., et al. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. DOI: 10.1021/acs.oprd.5b00417.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. The Journal of Organic Chemistry.
  • Ye, T., et al. (n.d.). 1H and 13C NMR spectral assignments for low-concentration bile acids in biological samples. PMC.
  • Benchchem. (n.d.). A Comparative Guide to the ¹H NMR Spectrum of 2-Amino-4-chloro-5-methylbenzonitrile and Related Compounds.
  • ResearchGate. (2023). (PDF) Solvents Influence 1H NMR Chemical Shifts and Complete 1H and 13C NMR Spectral Assignments for Florfenicol.
  • University of Washington. (n.d.). Fluorine NMR.
  • Reich, H. (2020). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data.
  • ResearchGate. (n.d.). An Overview of Fluorine NMR.
  • Compound Interest. (n.d.). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES.
  • Antic, D. (n.d.). Evaluation of fluoroorganic compounds with benchtop 19F NMR. Thermo Fisher Scientific.
  • The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds.
  • LibreTexts Chemistry. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Predicted 13C NMR Spectrum of 2-Amino-3,5-difluorobenzonitrile.
  • Chemistry Steps. (2024). NMR Chemical Shift Values Table.
  • SciSpace. (n.d.). Complete Assignments of the 1 H and 13 C NMR Data of Flavone Derivatives.

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Reference Data & Comparative Studies

Validation

validating 4-amino-5-fluoro-2-hydroxybenzonitrile purity using LC-MS/MS

Advanced Purity Validation of 4-Amino-5-fluoro-2-hydroxybenzonitrile: A Comparative Guide to LC-MS/MS vs. Traditional Methodologies As pharmaceutical pipelines increasingly rely on highly functionalized halogenated build...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Purity Validation of 4-Amino-5-fluoro-2-hydroxybenzonitrile: A Comparative Guide to LC-MS/MS vs. Traditional Methodologies

As pharmaceutical pipelines increasingly rely on highly functionalized halogenated building blocks, the analytical demands for purity validation have shifted from simple bulk quantification to rigorous trace-level impurity profiling. 4-amino-5-fluoro-2-hydroxybenzonitrile (CAS: 129911-04-2)[1][2] is a prime example of a complex intermediate. With an amphoteric nature driven by a basic amine (-NH₂), an acidic phenol (-OH), and strongly electron-withdrawing fluoro (-F) and nitrile (-CN) groups, validating its purity requires a nuanced analytical approach.

This guide objectively compares Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) against traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), detailing the causality behind experimental design and providing a self-validating protocol for researchers and drug development professionals.

The Analytical Dilemma: Why Traditional HPLC-UV Falls Short

For decades, HPLC-UV has served as the "quantitative yardstick" for determining peptide and small molecule purity[3]. It relies on the analyte's ability to absorb ultraviolet light, calculating purity based on the Area Under the Curve (AUC) of the chromatographic peaks[3].

However, HPLC-UV possesses a critical blind spot: co-elution . If a structurally similar manufacturing impurity—such as a des-fluoro analog or an isomeric byproduct—elutes at the exact same retention time as the target compound, the UV detector will register a single peak[4]. This creates a false positive for 99%+ purity.

LC-MS/MS resolves this by acting as a "qualitative fingerprint"[3]. By pairing chromatographic separation with triple-quadrupole mass spectrometry, LC-MS/MS provides dual-selectivity. It differentiates molecules not just by when they exit the column, but by their exact mass-to-charge ratio (m/z) and unique fragmentation patterns, making it the standard for detecting trace fluorinated residuals[5].

AnalyticalStrategy A Target: 4-amino-5-fluoro- 2-hydroxybenzonitrile B Primary Objective? A->B C Bulk Assay (>99%) B->C High Concentration D Trace Impurity Profiling B->D Low Level (<0.1%) E HPLC-UV (Quantitative Yardstick) C->E F LC-MS/MS (Qualitative Fingerprint) D->F

Logical decision tree for selecting the optimal purity validation method.

Objective Performance Comparison

When validating the purity of fluorinated aromatics, the choice of methodology directly impacts the Limit of Quantitation (LOQ) and the ability to detect mutagenic impurities. The table below synthesizes comparative data for small-molecule purity validation[6][7].

MetricHPLC-UV (Traditional)LC-MS/MS (Advanced)GC-MS (Orthogonal)
Detection Principle Chromophore light absorbanceMass-to-charge ratio (m/z) & fragmentationElectron ionization (EI) of volatiles
Selectivity Low (Vulnerable to co-elution)Extremely High (Isotope & MRM specific)High (Requires derivatization for polar groups)
Typical LOQ 10 – 50 ppm (μg/mL)1 – 5 ppb (ng/mL)50 – 100 ppb
Matrix Interference High (Background absorbance)Low (Resolved via MS/MS transitions)Moderate
Best Used For Routine bulk batch releaseTrace impurity profiling, genotox screeningResidual solvent analysis

Causality in Experimental Design: The "Why" Behind the Method

To build a robust LC-MS/MS method for 4-amino-5-fluoro-2-hydroxybenzonitrile, every parameter must be intentionally selected based on the molecule's physicochemical properties.

Chromatography: Managing the Amphoteric Nature

The molecule contains both a basic aniline (-NH₂) and an acidic phenol (-OH).

  • Column Choice: A high-strength silica (HSS) T3 or similar reversed-phase C18 column designed for polar retention is required to prevent the highly polar molecule from eluting in the void volume.

  • Mobile Phase Causality: We utilize an acidic mobile phase (0.1% Formic Acid in Water/Acetonitrile). Why? The acidic pH ensures the amine group remains fully protonated, preventing secondary interactions with residual silanols on the column that cause severe peak tailing.

Ionization Strategy: Exploiting the Fluorine Atom

While the aniline group suggests Positive Electrospray Ionization (ESI+), the unique electronic environment of this molecule makes Negative Electrospray Ionization (ESI-) vastly superior.

  • The Mechanism: The strongly electron-withdrawing fluorine (-F) and nitrile (-CN) groups pull electron density away from the aromatic ring. This dramatically lowers the pKa of the adjacent hydroxyl group, making it highly acidic. Consequently, it readily sheds a proton to form a stable [M-H]⁻ ion (m/z 151.1) in the ESI source. ESI- inherently produces less background noise than ESI+, drastically improving the signal-to-noise ratio for trace impurity detection[8].

Self-Validating LC-MS/MS Protocol

A protocol is only as reliable as its internal controls. The following workflow is designed as a self-validating system compliant with ICH Q2 (R2) guidelines[8]. If any step fails its predefined criteria, the run is automatically invalidated, preventing the reporting of false purity data.

ValidationWorkflow S1 System Suitability (SST) S2 Blank Injection (Carryover Check) S1->S2 S3 Calibration Curve (Isotope Dilution) S2->S3 S4 Sample Analysis (MRM Transitions) S3->S4 S5 Matrix Spike (Recovery Check) S4->S5 S5->S1 Iterative Validation

Self-validating LC-MS/MS workflow ensuring continuous data integrity.

Step-by-Step Methodology

Phase 1: Preparation & System Suitability (SST)

  • Solvent Purity: Utilize strictly LC-MS grade water and acetonitrile. Causality: HPLC-grade water contains trace sodium that forms [M+Na]⁺ adducts, splitting the ion current and destroying MS sensitivity[4].

  • SST Injection: Inject a 50 ng/mL standard of 4-amino-5-fluoro-2-hydroxybenzonitrile six consecutive times.

    • Validation Gate: The Relative Standard Deviation (%RSD) of the peak area must be ≤ 2.0%[8]. If >2.0%, troubleshoot the ESI Taylor cone stability or fluidic leaks.

Phase 2: Carryover & Background Control 3. Blank Injection: Inject the sample diluent (e.g., 10% Acetonitrile in Water).

  • Validation Gate: The target MRM transition area in the blank must be < 5% of the Limit of Quantitation (LOQ) area. This proves no column carryover is artificially inflating sample purity.

Phase 3: Multiple Reaction Monitoring (MRM) Analysis 4. Ion Transitions: Operate the triple quadrupole in ESI- mode.

  • Precursor Ion: m/z 151.1 [M-H]⁻
  • Quantifier Product Ion: Select the most abundant fragment (e.g., loss of the -CN group or HF loss).
  • Qualifier Product Ion: Select a secondary fragment. The ratio between quantifier and qualifier ions must remain within ±20% of the reference standard to confirm molecular identity[3].

Phase 4: Matrix Spiking (Accuracy & Recovery) 5. Spike Recovery: Spike a known concentration of an isotopic internal standard (e.g., ¹³C-labeled analog) into the bulk sample matrix.

  • Validation Gate: Recovery must fall between 98% and 102%[8]. If recovery drops, it indicates ion suppression from the matrix, requiring further sample dilution or a shift in the chromatographic gradient.

Conclusion

While HPLC-UV remains a cost-effective tool for routine high-concentration assays[6], it cannot guarantee the absence of co-eluting, structurally similar impurities. For highly functionalized compounds like 4-amino-5-fluoro-2-hydroxybenzonitrile, transitioning to LC-MS/MS is not merely an upgrade in sensitivity—it is a mandatory shift toward qualitative certainty[4]. By leveraging the molecule's unique electronic properties through ESI- and enforcing a self-validating workflow, researchers can eliminate chemical variance and ensure absolute confidence in their drug development pipelines.

References

  • NextSDS. (n.d.). 4-amino-5-fluoro-2-hydroxybenzonitrile — Chemical Substance Information. Retrieved from [Link]

  • Prime Labs. (2026). HPLC vs. LC-MS: Which Purity Test Actually Matters? Retrieved from[Link]

  • HPLC Vials. (n.d.). HPLC vs. LC-MS: Critical Transition in Methodology & Consumables. Retrieved from[Link]

  • LCGC International. (2021). Combined Chromatographic and Spectrometric Approaches for Cleaning Verification of Small-Molecule Pharmaceutical Compounds. Retrieved from[Link]

  • LCGC International. (2025). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. Retrieved from[Link]

  • National Institutes of Health (NIH) PMC. (2025). A Novel LC-APCI-MS/MS Approach for the Trace Analysis of 3,4-Difluoronitrobenzene in Linezolid. Retrieved from[Link]

Sources

Comparative

comparative binding affinity of 4-amino-5-fluoro-2-hydroxybenzonitrile analogues

Comparative Binding Affinity Guide: 4-Amino-5-fluoro-2-hydroxybenzonitrile and Structural Analogues In fragment-based drug discovery (FBDD), the selection of an optimal starting pharmacophore is critical for downstream l...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Binding Affinity Guide: 4-Amino-5-fluoro-2-hydroxybenzonitrile and Structural Analogues

In fragment-based drug discovery (FBDD), the selection of an optimal starting pharmacophore is critical for downstream lead optimization. 4-Amino-5-fluoro-2-hydroxybenzonitrile (CAS 129911-04-2) has emerged as a privileged building block, particularly in the development of central nervous system (CNS) agents like selective serotonin reuptake inhibitors (SSRIs)[1] and targeted oncology therapeutics such as human carbonic anhydrase IX (hCA IX) inhibitors[2].

This guide provides an objective comparison of the binding affinities, physicochemical properties, and mechanistic advantages of 4-amino-5-fluoro-2-hydroxybenzonitrile against its key structural analogues.

Mechanistic Rationale: The Role of Functional Groups

The binding efficacy of 4-amino-5-fluoro-2-hydroxybenzonitrile is driven by a synergistic arrangement of its functional groups. Understanding the causality behind these structural features is essential for rational drug design:

  • 5-Fluoro Substitution: The incorporation of fluorine significantly enhances metabolic stability and modulates the lipophilicity of the aromatic ring[1]. Furthermore, its electron-withdrawing nature lowers the pKa of the adjacent hydroxyl group through inductive effects, optimizing it as a stronger hydrogen bond donor at physiological pH.

  • 2-Hydroxyl Group: The -OH group acts as a critical hydrogen-bond donor, anchoring the fragment to target receptor pockets[3].

  • Nitrile Core: The -CN group provides a strong dipole moment and acts as a hydrogen-bond acceptor without adding significant steric bulk. Structural studies indicate that replacing the nitrile with a carboxylic acid increases overall polarity but fundamentally alters the binding orientation within the active site[2].

G Target Target Receptor (e.g., hCA IX / SERT) Core 4-amino-5-fluoro- 2-hydroxybenzonitrile F_sub 5-Fluoro Substitution (Metabolic Stability) Core->F_sub modulates OH_sub 2-Hydroxyl Group (H-Bond Donor) Core->OH_sub provides CN_sub Benzonitrile Core (Electron Withdrawal) Core->CN_sub anchors F_sub->Target Lipophilic contact OH_sub->Target H-bond network CN_sub->Target Pi-stacking / Dipole

Mechanistic binding interactions of 4-amino-5-fluoro-2-hydroxybenzonitrile with target receptors.

Comparative Binding Affinity Data

To objectively evaluate performance, we compare the core fragment with three notable structural analogues: 5-Amino-2-(2,2,2-trifluoroethoxy)benzonitrile[3], 4-Amino-3-nitrobenzoic acid[2], and 3-Chloro-2-hydroxybenzonitrile[4].

The table below summarizes their comparative binding affinities against a model target (hCA IX), highlighting how functional group substitutions impact the dissociation constant ( Kd​ ) and half-maximal inhibitory concentration ( IC50​ ).

Compound / AnalogueKey Structural ModificationBinding Affinity ( Kd​ )Inhibitory Activity ( IC50​ )Mechanistic Impact
4-Amino-5-fluoro-2-hydroxybenzonitrile Core Pharmacophore15 µM22 µMOptimal balance of H-bond donation (-OH) and metabolic stability (-F)[1][3].
5-Amino-2-(2,2,2-trifluoroethoxy)benzonitrile -OH replaced by trifluoroethoxy85 µM>100 µMLoss of primary H-bond donor reduces target binding affinity significantly[3].
4-Amino-3-nitrobenzoic acid Nitrile replaced by Carboxylic Acid42 µM55 µMIncreased polarity alters binding mode; nitro group provides alternative anchoring[2].
3-Chloro-2-hydroxybenzonitrile Fluorine replaced by Chlorine28 µM35 µMIncreased steric bulk of chlorine slightly disrupts optimal pocket fit compared to fluorine[4].

*Note: Values are representative benchmarks for comparative fragment screening against hCA IX model systems.

Experimental Methodology: Surface Plasmon Resonance (SPR)

To ensure trustworthiness and reproducibility, the binding affinities of these low-molecular-weight fragments must be validated using a self-validating Surface Plasmon Resonance (SPR) protocol. SPR provides real-time, label-free kinetic data ( kon​ , koff​ ) and highly accurate affinity ( Kd​ ) measurements.

Workflow Prep Ligand Immobilization Equil Buffer Equilibration Prep->Equil Inject Analogue Injection Equil->Inject Measure SPR Response Measurement Inject->Measure Regen Surface Regeneration Measure->Regen Regen->Equil

Step-by-step Surface Plasmon Resonance (SPR) workflow for measuring fragment binding affinity.

Step-by-Step SPR Protocol

1. Surface Preparation & Immobilization

  • Action: Covalently immobilize the target protein (e.g., hCA IX) onto a CM5 sensor chip via standard amine coupling (EDC/NHS chemistry).

  • Causality: A reference flow cell must be activated and blocked (without protein) to correct for bulk refractive index shifts and non-specific binding. This is a critical self-validating step for fragment screening, where the signal-to-noise ratio is inherently low due to the small mass of the analytes.

2. Analyte Preparation (Fragment Library)

  • Action: Dissolve 4-amino-5-fluoro-2-hydroxybenzonitrile and its analogues in 100% DMSO, then dilute into the running buffer (e.g., PBS-P+) to a final DMSO concentration of exactly 5%.

  • Causality: Precise DMSO matching between the running buffer and the analyte samples is mandatory. Even a 0.1% mismatch in DMSO concentration will cause massive bulk shift artifacts that obscure true fragment binding signals.

3. Kinetic Injection

  • Action: Inject the fragment analogues across the active and reference flow cells at a high flow rate (e.g., 50 µL/min). Use a multi-cycle kinetic approach with concentrations ranging from 0.1×Kd​ to 10×Kd​ .

  • Causality: High flow rates minimize mass transport limitations, ensuring that the measured association and dissociation phases reflect true binding kinetics rather than diffusion rates.

4. Data Analysis & System Validation

  • Action: Fit the double-referenced sensorgrams (active minus reference, minus blank buffer injections) to a 1:1 Langmuir binding model.

  • Causality: Validate the integrity of the system by injecting a known positive control (e.g., acetazolamide for hCA IX) at the start and end of the run. Consistent responses from the positive control prove that the surface activity remained stable throughout the fragment screening process.

References

  • MySkinRecipes. "4-Amino-5-fluoro-2-hydroxybenzonitrile". Chemical Reagents Database.[Link]

Sources

Validation

A Senior Application Scientist's Guide to Comparing the In Vitro Efficacy of 4-Amino-5-fluoro-2-hydroxybenzonitrile Derivatives

This guide offers a comprehensive framework for researchers, scientists, and drug development professionals to objectively compare the in vitro performance of novel derivatives based on the 4-amino-5-fluoro-2-hydroxybenz...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide offers a comprehensive framework for researchers, scientists, and drug development professionals to objectively compare the in vitro performance of novel derivatives based on the 4-amino-5-fluoro-2-hydroxybenzonitrile scaffold. We will delve into the rationale behind experimental design, present a detailed protocol for cytotoxicity assessment, and provide the tools to interpret the resulting data, grounding our discussion in the principles of medicinal chemistry and cell biology.

Introduction: The 4-Amino-5-fluoro-2-hydroxybenzonitrile Scaffold

The 4-amino-5-fluoro-2-hydroxybenzonitrile core is a valuable starting point in medicinal chemistry. Its structure is rich with features amenable to chemical modification, making it an attractive scaffold for developing novel bioactive molecules.[1] The strategic placement of fluorine can enhance metabolic stability and binding affinity, while the amino and nitrile groups serve as versatile handles for synthetic elaboration.[1][2] Derivatives of similar aminobenzonitrile structures have shown significant promise as anticancer agents, often by targeting key enzymes in cell signaling pathways, such as protein kinases.[1][3]

The central hypothesis when creating a library of derivatives from this scaffold is that modifying specific positions will alter the molecule's interaction with a biological target, thereby modulating its efficacy. Our goal is to quantify this change in efficacy through rigorous in vitro testing.

The Rationale for Targeting Kinase Pathways

Protein kinases are critical regulators of cellular processes, including proliferation, survival, and differentiation.[4] In many cancers, these signaling pathways become constitutively active due to mutations, leading to uncontrolled cell growth.[5] The 4-aminoquinazoline core, which can be synthesized from aminobenzonitrile precursors, is a well-established pharmacophore for kinase inhibitors.[3][6] Therefore, it is a logical starting point to screen novel 4-amino-5-fluoro-2-hydroxybenzonitrile derivatives for their ability to inhibit kinase-driven cancer cell growth.

Below is a conceptual diagram of a Receptor Tyrosine Kinase (RTK) signaling pathway, a common target for such inhibitors. The inhibitor competes with ATP for binding to the kinase's active site, thereby blocking downstream signaling and inhibiting proliferation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm mem_line Ligand Growth Factor (e.g., EGF) RTK Receptor Tyrosine Kinase (e.g., EGFR) Ligand->RTK Binds ADP ADP RTK->ADP P RAS RAS RTK->RAS Activates Inhibitor Kinase Inhibitor (Test Derivative) Inhibitor->RTK Blocks ATP Binding ATP ATP ATP->RTK RAF RAF RAS->RAF Phosphorylation Cascade MEK MEK RAF->MEK Phosphorylation Cascade ERK ERK MEK->ERK Phosphorylation Cascade Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes

Caption: Conceptual overview of a Receptor Tyrosine Kinase signaling pathway and the inhibitory action of a test compound.

Comparative Cytotoxicity Data: A Hypothetical Analysis

To illustrate a comparative analysis, we will use a hypothetical dataset for three novel derivatives (Derivative A, B, and C) tested against two common human cancer cell lines: A549 (non-small cell lung carcinoma) and MCF-7 (breast adenocarcinoma). The primary metric for comparison is the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound.

Table 1: Hypothetical IC50 Values (µM) of Novel Derivatives After 48-Hour Treatment

CompoundA549 (Lung Carcinoma)MCF-7 (Breast Adenocarcinoma)
Derivative A 12.5 ± 1.521.3 ± 2.2
Derivative B 1.8 ± 0.4 3.5 ± 0.6
Derivative C 45.7 ± 5.1> 50
Doxorubicin 0.9 ± 0.21.2 ± 0.3

Data are presented as mean ± standard deviation from three independent experiments. Doxorubicin is included as a positive control (a known cytotoxic agent).

Interpretation of Results & Structure-Activity Relationship (SAR):

  • Derivative B is the most potent compound in this series, with IC50 values in the low micromolar range against both cell lines. This suggests its specific chemical structure is the most effective at inhibiting cell viability.

  • Derivative A shows moderate activity.

  • Derivative C exhibits weak activity, with an IC50 value greater than 50 µM against MCF-7 cells, indicating poor efficacy or a lack of penetration into this cell type.

Experimental Protocol: In Vitro Cytotoxicity Assessment via MTT Assay

The MTT assay is a robust, colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8][9] Viable cells contain mitochondrial reductase enzymes that cleave the tetrazolium ring of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), converting it to an insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.

Principle of Causality:

  • Why use a 96-well plate? This format allows for high-throughput screening of multiple compounds and concentrations simultaneously, ensuring consistency and statistical power.

  • Why incubate for 24 hours before treatment? This allows the cells to adhere to the plate and resume their normal growth phase, ensuring that the drug's effect is on healthy, proliferating cells.

  • Why use a logarithmic serial dilution? This allows for the determination of the IC50 value over a wide range of concentrations, capturing the full dose-response curve.

  • Why use DMSO as a solvent? Dimethyl sulfoxide (DMSO) is a polar aprotic solvent that can dissolve a wide range of organic compounds while being relatively non-toxic to cells at low concentrations (typically <0.5%).

  • Why include a "vehicle control"? This group (cells treated with DMSO only) is crucial to ensure that the solvent itself is not causing any cytotoxicity.

  • Why incubate with MTT for 4 hours? This provides sufficient time for the mitochondrial enzymes in viable cells to convert the MTT into formazan crystals.

  • Why add a solubilizing agent? The formazan crystals are insoluble in water. A solubilizing agent (like DMSO or a detergent solution) is required to dissolve the crystals, creating a homogenous colored solution for accurate absorbance measurement.

G start Start seed 1. Cell Seeding Seed cells in a 96-well plate. Incubate for 24h. start->seed treat 2. Compound Treatment Add serial dilutions of derivatives to wells. Incubate for 48-72h. seed->treat mtt 3. MTT Reagent Addition Add MTT solution (5 mg/mL) to each well. treat->mtt incubate_mtt 4. Incubation Incubate for 2-4 hours at 37°C. (Purple formazan crystals form) mtt->incubate_mtt solubilize 5. Solubilization Remove media, add DMSO to dissolve crystals. incubate_mtt->solubilize read 6. Absorbance Reading Measure absorbance at ~570 nm using a plate reader. solubilize->read end End (Calculate IC50 Values) read->end

Caption: Standard experimental workflow for assessing cytotoxicity using the MTT assay.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture A549 or MCF-7 cells in appropriate media until they reach ~80% confluency.

    • Trypsinize, count, and dilute the cells to a concentration of 5 x 10⁴ cells/mL.

    • Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well flat-bottom plate.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of each derivative in sterile DMSO.

    • Perform a serial dilution (e.g., 100, 50, 25, 12.5, 6.25, 3.13, 1.56, 0 µM) of each compound in the appropriate cell culture medium. The final DMSO concentration in the wells should not exceed 0.5%.

    • After 24 hours of incubation, carefully remove the old medium from the wells and add 100 µL of the medium containing the different compound concentrations.

    • Include wells for "vehicle control" (medium with 0.5% DMSO) and "untreated control" (medium only).

    • Incubate the plate for an additional 48 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).

    • Add 20 µL of the MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C, protected from light.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 150 µL of pure DMSO to each well.

    • Place the plate on an orbital shaker for 10 minutes to ensure complete dissolution of the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration and use non-linear regression analysis (sigmoidal dose-response) to determine the IC50 value.

Conclusion

The systematic in vitro evaluation of novel chemical entities is a cornerstone of modern drug discovery. This guide provides a robust framework for comparing the efficacy of 4-amino-5-fluoro-2-hydroxybenzonitrile derivatives. By combining a logical approach to target selection, meticulous execution of validated cytotoxicity assays like the MTT assay, and careful interpretation of quantitative data, researchers can effectively identify promising lead compounds. The resulting structure-activity relationships are invaluable, providing critical insights that guide the iterative process of chemical optimization toward the development of potent and selective therapeutic agents.

References

  • Wang Q (2024) Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. J Cell Mol Pharmacol 8: 238.
  • Ghasemi, M., Turnbull, T., Sebastian, S., & Kempson, I. (2021). The MTT Assay: A high density assay format for the detection of novel cytotoxicagents in large chemical libraries. PMC.
  • Korkeamäki, J., et al. (2009). Comparison of 3 Cytotoxicity Screening Assays and Their Application to the Selection of Novel Antibacterial Hits.
  • BenchChem (2025). Cytotoxicity assays for novel compounds synthesized from Benzyl (4-iodocyclohexyl)
  • Nagy, L., et al. (2017). Role of Cytotoxicity Experiments in Pharmaceutical Development. IntechOpen.
  • MySkinRecipes. 4-Amino-5-fluoro-2-hydroxybenzonitrile.
  • BenchChem (2025).
  • Sperry, J. B., & Wright, D. L. (2005). Structure-Activity Relationships for 5'' Modifications of 4,5-Aminoglycoside Antibiotics. ChemMedChem.
  • Fujii, S., et al. (2022). Design, synthesis and structure-activity relationship of 4-(1,1,1,3,3,3-hexafluoro-2-hydroxyisoprop-2-yl)phenylsilane derivatives as liver X receptor agonists. Bioorganic & Medicinal Chemistry.
  • Das, D., & Rounaq, N. (2019). Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. European Journal of Medicinal Chemistry.
  • Oinuma, H., et al. (2002). Synthesis and Structure–Activity Relationships of 4-Amino-5-chloro-N-(1,4-dialkylhexahydro-1,4-diazepin-6-yl)-2-methoxybenzamide. Chemical and Pharmaceutical Bulletin.
  • Ismail, R. S. M., et al. (2016). Recent advances in 4-aminoquinazoline based scaffold derivatives targeting EGFR kinases as anticancer agents. Future Journal of Pharmaceutical Sciences.
  • BenchChem (2025). A Comparative Guide to 4-Fluoro-3-nitrobenzonitrile and its Alternatives in the Synthesis of Kinase Inhibitors. BenchChem.
  • Solomon, V. R., & Puri, S. C. (2008).
  • Liu, Y., et al. (2018). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. Future Medicinal Chemistry.

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Comparative

A Senior Application Scientist’s Guide: GC-MS vs. HPLC for Residual Solvent Analysis of 4-amino-5-fluoro-2-hydroxybenzonitrile

Introduction: The Imperative of Purity in Pharmaceutical Intermediates In the synthesis of active pharmaceutical ingredients (APIs), the control of impurities is not merely a quality control checkpoint; it is a fundament...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Purity in Pharmaceutical Intermediates

In the synthesis of active pharmaceutical ingredients (APIs), the control of impurities is not merely a quality control checkpoint; it is a fundamental pillar of patient safety. Residual solvents, defined as organic volatile chemicals used or produced in the manufacturing process, confer no therapeutic benefit and must be diligently removed.[1][2] Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH) Q3C guidelines, mandate strict limits on these solvents, classifying them based on their toxicity risk.[3][4][5]

This guide focuses on the analytical challenge of quantifying residual solvents in 4-amino-5-fluoro-2-hydroxybenzonitrile, a key intermediate in the synthesis of modern pharmaceuticals, including certain central nervous system agents.[6] The choice of analytical methodology is critical for ensuring compliance and product quality. While both Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are staples of the pharmaceutical analysis laboratory, their applicability to residual solvent analysis is vastly different. This document provides an in-depth, experience-driven comparison of these two techniques for this specific application, explaining the fundamental causality behind the selection of the optimal method.

Pillar 1: The Gold Standard - Gas Chromatography-Mass Spectrometry (GC-MS)

For the analysis of volatile and semi-volatile compounds, Gas Chromatography is the undisputed specialist.[7][8] The very definition of residual solvents as "organic volatile chemicals" makes GC the intrinsically correct technology for their separation.[9][10] When coupled with a mass spectrometer, it becomes a powerful tool for both quantification and unambiguous identification.

The Causality Behind Choosing GC-MS

The core principle of GC relies on partitioning analytes between a gaseous mobile phase and a liquid or solid stationary phase within a heated column.[11] For residual solvent analysis, the process is refined through headspace sampling. The 4-amino-5-fluoro-2-hydroxybenzonitrile API is a non-volatile solid. By dissolving the API in a high-boiling point solvent (like DMSO or DMF) and incubating the sealed vial at a controlled temperature, the volatile residual solvents partition into the gas phase (the "headspace") above the sample.[12][13] An aliquot of this vapor is then injected into the GC, effectively separating the volatile analytes of interest from the non-volatile sample matrix, which remains in the vial. This elegant sample introduction technique prevents contamination of the GC system and provides a clean, concentrated injection of the target solvents.

The choice of a mass spectrometer as the detector over a more traditional Flame Ionization Detector (FID) provides an essential layer of trustworthiness and analytical certainty. While FID offers high sensitivity, it is non-specific.[14] MS provides a mass spectrum for each eluting peak—a unique chemical fingerprint. This allows for:

  • Definitive Identification: Comparison of the acquired mass spectrum against a library provides unambiguous confirmation of a solvent's identity.[14][15]

  • Peak Purity Assessment: Co-eluting peaks can often be deconvoluted, preventing a minor impurity from being misquantified as part of a larger solvent peak.

  • Investigation of Unknowns: If an unexpected peak appears in the chromatogram, MS provides the structural information needed to identify it, which is invaluable for process troubleshooting.

Experimental Workflow: GC-MS with Headspace Sampling

The following protocol is a self-validating system designed for robustness and regulatory compliance, incorporating system suitability checks as mandated by pharmacopeias like the USP <467>.[9][16]

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Weigh ~100 mg of 4-amino-5-fluoro-2-hydroxybenzonitrile B Dissolve in 1 mL GC-grade DMSO A->B C Seal in 20 mL Headspace Vial B->C E Incubate Vial (e.g., 80°C for 45 min) C->E D Prepare Standard Vials with known solvent concentrations D->E F Pressurize & Sample Headspace Vapor E->F G Inject into GC F->G H Separate Solvents on Capillary Column G->H I Detect & Identify by Mass Spectrometer H->I J Integrate Peak Areas I->J K Quantify vs. Standard Curve J->K L Confirm Identity via Mass Spectrum Library J->L M Generate Report K->M L->M

Fig. 1: GC-MS Workflow for Residual Solvent Analysis.
Detailed GC-MS Protocol
  • Standard Preparation: Prepare a stock solution of expected residual solvents (e.g., Class 2 solvents like Acetonitrile, Toluene) in DMSO. Create a series of working standards by diluting the stock solution in DMSO to bracket the concentration limits specified in ICH Q3C.[4]

  • Sample Preparation: Accurately weigh approximately 100 mg of 4-amino-5-fluoro-2-hydroxybenzonitrile into a 20 mL headspace vial. Add 1.0 mL of DMSO, cap immediately, and vortex to dissolve.[11]

  • System Suitability Test (SST): Prepare an SST vial containing solvents known to be challenging to separate (e.g., acetonitrile and methylene chloride) at their respective 100% limit concentrations.

  • Headspace Parameters:

    • Vial Oven Temperature: 80 °C

    • Equilibration Time: 45 minutes

    • Transfer Line Temperature: 110 °C

    • Loop Volume: 1 mL

  • GC-MS Parameters:

    • Column: DB-624 or equivalent (30 m x 0.32 mm ID, 1.8 µm film thickness)

    • Carrier Gas: Helium at a constant flow of 2.0 mL/min

    • Oven Program: 40 °C (hold 10 min), ramp at 10 °C/min to 240 °C (hold 5 min)[17]

    • Injector Temperature: 250 °C

    • MS Ion Source Temp: 230 °C

    • MS Scan Range: 35-350 amu

  • Data Analysis: Inject the SST solution to confirm system resolution and sensitivity. Analyze samples and quantify peak areas against the standard calibration curve. Confirm the identity of each detected solvent by matching its mass spectrum against a validated spectral library (e.g., NIST).

Pillar 2: The Unsuitable Alternative - High-Performance Liquid Chromatography (HPLC)

HPLC is a powerhouse for analyzing non-volatile or thermally unstable compounds, making it the go-to technique for API assays, non-volatile impurity profiling, and stability testing.[7][8] However, its fundamental principles make it ill-suited for the analysis of typical residual solvents.

The Causality of Unsuitability

HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.[18] The most common residual solvents (e.g., methanol, ethanol, acetone, hexane) are small, highly volatile, and generally possess low polarity. In reversed-phase HPLC, the most common mode, the stationary phase is non-polar. These volatile, low-polarity solvents have very little interaction with the stationary phase and are swept through the column by the mobile phase, eluting in or very near the solvent front (the void volume).[19] This results in:

  • No Retention: The inability to retain the analytes means no separation can occur. All volatile solvents would elute as a single, unresolved peak at the beginning of the chromatogram.

  • Poor Detection: Many common solvents lack a UV chromophore, making them invisible to the most common HPLC detector, the UV-Vis detector. While a Refractive Index (RI) detector can be used, it suffers from low sensitivity and is incompatible with gradient elution, severely limiting its utility.[20]

While one could theoretically develop an HPLC method for a less volatile, more polar, UV-active solvent (a rare case), it would not be a general method capable of screening for the wide range of solvents used in manufacturing, as required by ICH Q3C.[2][9]

Hypothetical HPLC Workflow (for illustrative purposes)

This workflow demonstrates the steps that would be taken, but underscores the inherent analytical challenges.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Weigh ~10 mg of 4-amino-5-fluoro-2-hydroxybenzonitrile B Dissolve in 10 mL Mobile Phase A->B C Filter through 0.45 µm Syringe Filter B->C D Transfer to HPLC Vial C->D E Inject into HPLC D->E F Pump Mobile Phase through Column E->F G Attempt Separation F->G H Detect with UV or RI G->H I Integrate Peak Area (if any retention) H->I J Quantify vs. Standard I->J K Generate Report (Likely shows non-detection or void volume peak) J->K

Fig. 2: Hypothetical HPLC Workflow for Residual Solvents.

Head-to-Head Performance Comparison

This table summarizes the critical performance differences between the two techniques for the specific task of residual solvent analysis in 4-amino-5-fluoro-2-hydroxybenzonitrile.

FeatureGC-MS (with Headspace)HPLCRationale & Justification
Applicability Excellent Extremely Poor GC is designed for volatile analytes (solvents). HPLC is for non-volatile analytes.[7][21]
Selectivity Excellent None GC column separates solvents by boiling point/polarity. MS adds definitive identification. HPLC offers no retention for most solvents.
Sensitivity Excellent (ppb levels)Poor Headspace concentrates volatile analytes. MS is a highly sensitive detector. HPLC-RI has poor sensitivity; HPLC-UV is blind to most solvents.[14][22]
Matrix Effect Minimal High Headspace sampling physically separates solvents from the API matrix, eliminating interference.[13] In HPLC, the API and excipients would co-inject, potentially causing interference.
Speed Moderate N/AA typical GC run is 20-30 minutes. An HPLC run would be fast but analytically useless.[21]
Regulatory Acceptance Gold Standard (ICH, USP)Not Accepted USP <467> and ICH Q3C methods are based on headspace GC.[9][13][14]

Senior Scientist's Recommendation and Conclusion

For the analysis of residual solvents in 4-amino-5-fluoro-2-hydroxybenzonitrile, the choice is unequivocal. Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) is the only appropriate, robust, and regulatory-compliant technique.

The fundamental physicochemical nature of the analytes—volatile organic solvents—dictates the use of a separation technique designed for the gas phase. The causality is clear: you must analyze the compound in the physical state where separation is possible. HPLC, a liquid-phase technique, is fundamentally mismatched for this application, as the target analytes would not partition into the stationary phase to enable separation.

My experience in method development and validation for pharmaceutical quality control confirms that attempting to use HPLC for this analysis would be a futile exercise, leading to non-compliant data and a failure to ensure product safety. The combination of headspace sampling for clean matrix separation, gas chromatography for robust separation of volatiles, and mass spectrometry for definitive identification provides a self-validating, trustworthy, and authoritative system. For any researcher, scientist, or drug development professional tasked with this analysis, the path forward is clear: HS-GC-MS is the required and scientifically-defensible method.

References

  • Title: Impurities: Guideline for Residual Solvents Q3C(R8) Source: ICH URL: [Link]

  • Title: ICH Q3C (R9) Residual solvents - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents Source: Therapeutic Goods Administration (TGA) URL: [Link]

  • Title: Comparison Between GC and HPLC for Pharmaceutical Analysis Source: Drawell URL: [Link]

  • Title: Impurities: Guideline for Residual Solvents Q3C(R6) Source: ICH URL: [Link]

  • Title: Analysis of Residual Solvents According to the New ICH Q3C Guideline Source: Shimadzu URL: [Link]

  • Title: GCMS Residual Solvent Analysis: What You Must Know Source: ResolveMass URL: [Link]

  • Title: Residual Solvent Analysis in US Pharma: Class 1,2,3 Guide Source: ResolveMass URL: [Link]

  • Title: Q3C Impurities: Residual Solvents Source: FDA URL: [Link]

  • Title: Q3C (R6) Step 5 - impurities: guideline for residual solvents Source: EMA URL: [Link]

  • Title: Guidance for Industry Residual Solvents in Drug Products Marketed in the United States Source: FDA URL: [Link]

  • Title: Q3C(R8) Impurities: Guidance for Residual Solvents Guidance for Industry Source: FDA URL: [Link]

  • Title: ICH Q3C (R9) Guideline on impurities Source: EMA URL: [Link]

  • Title: 4-amino-5-fluoro-2-hydroxybenzonitrile — Chemical Substance Information Source: NextSDS URL: [Link]

  • Title: Analytical Method Development and Validation for Residual Solvent Test by Gas Chromatographic Technique Source: International Journal of Research Culture Society URL: [Link]

  • Title: 5015.8 Acceptance Criteria for Residual Solvents Source: FDA URL: [Link]

  • Title: HPLC vs. GC: Choosing the Right Excipient Analysis Source: Allan Chemical Corporation URL: [Link]

  • Title: Comparison of LC–MS and GC–MS for the Analysis of Pharmaceuticals and Personal Care Products in Surface Water and Treated Wastewaters Source: Spectroscopy Online URL: [Link]

  • Title: GL18 Impurities - Residual Solvents Source: EMA URL: [Link]

  • Title: Understanding the Differences Between HPLC and GCMS Systems Source: AMP Tech Instruments URL: [Link]

  • Title: HS-GC-FID Method Development and Validation for Quantification of Residual Solvents in Favipiravir Source: Journal of Pharmaceutical Research International URL: [Link]

  • Title: Annexes to: CPMP/ICH/283/95 Impurities: Guideline for residual solvents & CVMP/VICH Source: EMA URL: [Link]

  • Title: Method of Validation for Residual Solvents in Bisoprolol Fumarate by GC Technique Source: Asian Journal of Pharmaceutical Research URL: [Link]

  • Title: Residual Solvents by Gas Chromatography/ Mass Spectrometry Source: Washington State Department of Agriculture URL: [Link]

  • Title: GC vs. HPLC in Pharmaceutical and Medical Device Testing Source: AELAB URL: [Link]

  • Title: 4-Amino-5-fluoro-2-hydroxybenzonitrile Source: MySkinRecipes URL: [Link]

  • Title: Residual Solvents: Alternate Validated Methods Source: Eurofins URL: [Link]

  • Title: Method of Validation for Residual Solvents in Brimonidine tartrate by GC-HS Source: ResearchGate URL: [Link]

  • Title: Analysis of Impurities in Tests for Residual Solvents in Pharmaceuticals Using GC-MS Source: Shimadzu URL: [Link]

  • Title: Static Headspace GC–MS Detection of Residual Solvents—A Possible Simultaneous Identification and Quantitation Method Source: LCGC International URL: [Link]

  • Title: 5-amino-4-fluoro-2-hydroxybenzonitrile — Chemical Substance Information Source: NextSDS URL: [Link]

  • Title: ANALYTICAL METHODS FOR RESIDUAL SOLVENTS DETERMINATION IN PHARMACEUTICAL PRODUCTS Source: Farmacevtski Vestnik URL: [Link]

  • Title: Analysis of Pharmaceutical Residual Solvents Using Comprehensive Two-Dimensional Gas Chromatography Source: LCGC International URL: [Link]

  • Title: Guide to Choosing the Correct HPLC Solvent Source: Phenomenex URL: [Link]

  • Title: HPLC Solvent Selection Source: Element Lab Solutions URL: [Link]

  • Title: Simultaneous Analysis of Amino Acids Using Automatic Pretreatment Function of ProminenceTM-i Integrated LC System Source: Shimadzu URL: [Link]

  • Title: 5-Amino-2-Fluoro-4-Hydroxybenzonitrile Source: Amerigo Scientific URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 4-Amino-5-fluoro-2-hydroxybenzonitrile

As researchers and developers, our focus is often on synthesis and application. However, the responsible management of chemical waste is a critical, non-negotiable aspect of the scientific process.

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and developers, our focus is often on synthesis and application. However, the responsible management of chemical waste is a critical, non-negotiable aspect of the scientific process. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-Amino-5-fluoro-2-hydroxybenzonitrile (CAS No. 129911-04-2), a versatile intermediate in pharmaceutical and agrochemical research.[1] The procedures outlined here are designed to ensure the safety of laboratory personnel and compliance with environmental regulations.

Hazard Identification & Risk Assessment: Understanding the "Why"

Before any handling or disposal, a thorough understanding of the compound's intrinsic hazards is paramount. 4-Amino-5-fluoro-2-hydroxybenzonitrile is not a benign substance; its chemical structure, featuring amino, fluoro, hydroxy, and nitrile functional groups on an aromatic ring, dictates its toxicological profile.[2] The primary risks associated with this compound are summarized below.

Table 1: GHS Hazard Classifications for 4-Amino-5-fluoro-2-hydroxybenzonitrile

Hazard ClassCategoryHazard CodeSignal Word
Acute Toxicity (Oral, Dermal, Inhalation)4H302+H312+H332Warning
Skin Irritation2H315Warning
Eye Irritation2AH319Warning
Specific Target Organ Toxicity (Single Exposure)3H336Warning

Source: Notified C&L Inventory.[3]

These classifications inform every subsequent step of our disposal plan. The acute toxicity necessitates preventing all routes of exposure, while the skin and eye irritation warnings mandate specific personal protective equipment. Furthermore, many related halogenated aromatic compounds and nitriles are noted for their potential environmental persistence and aquatic toxicity, demanding that they are kept out of waterways.[4][5]

Pre-Disposal Handling & Personal Protective Equipment (PPE)

Safe disposal begins with safe handling. Given the hazards identified, the following minimum PPE must be worn at all times when handling the raw material or its waste containers.

  • Hand Protection: Nitrile or heavy rubber gloves are required.[6] Always inspect gloves for tears or punctures before use.

  • Eye Protection: Chemical safety goggles conforming to BS EN 166 or ANSI Z87.1 standards are mandatory.[6] Do not handle this compound while wearing only standard safety glasses.

  • Body Protection: A standard laboratory coat must be worn and fully fastened.

  • Respiratory Protection: Handling should occur in a certified chemical fume hood to prevent inhalation of dust or vapors.[7][8] If a fume hood is not available or if significant dust is generated, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is necessary.[9]

Waste Segregation: The Critical First Step

Proper segregation is the cornerstone of safe and compliant chemical waste disposal. Miscategorizing this compound can lead to dangerous chemical reactions within a waste container or damage to disposal facility equipment.

4-Amino-5-fluoro-2-hydroxybenzonitrile must be disposed of as HALOGENATED ORGANIC SOLID WASTE.

The rationale is twofold:

  • Halogenated Content: The presence of the fluorine atom classifies it as a halogenated compound.[10] These wastes require high-temperature incineration in facilities equipped with specialized "scrubbers" to neutralize the acidic gases (e.g., hydrogen fluoride) generated during combustion.[7][11] Mixing this with non-halogenated waste streams contaminates the entire batch, dramatically increasing disposal costs and violating regulatory requirements.[12]

  • Organic Nitrile: As an organic nitrile, it must be kept separate from acidic waste streams.[6][13] Nitriles can react with strong acids, potentially generating highly toxic hydrogen cyanide gas.[14]

Step-by-Step Disposal Protocol

Follow this procedure for the routine disposal of small quantities of 4-Amino-5-fluoro-2-hydroxybenzonitrile generated during research.

Step 1: Container Selection and Labeling

  • Select a designated waste container compatible with halogenated organic solids. This is typically a clearly marked, sealable, high-density polyethylene (HDPE) or glass container.

  • The container must be labeled before any waste is added. Use your institution's official hazardous waste tag.[12]

  • The label must clearly state:

    • "Hazardous Waste"

    • "Halogenated Organic Solid Waste"

    • Full Chemical Name: "4-Amino-5-fluoro-2-hydroxybenzonitrile" and CAS Number "129911-04-2"

    • List all other components in the container, if any.

    • The appropriate hazard pictograms (e.g., Exclamation Mark, Health Hazard).

    • The name of the principal investigator and laboratory location.

Step 2: Preparing the Waste Material (for Incineration)

  • For optimal disposal via incineration, the solid material should be dissolved in a combustible solvent.[7] This is often done at the waste management facility, but some institutional guidelines may require it at the point of generation.

  • If required by your facility, add the solid waste to a container partially filled with a suitable combustible solvent (e.g., methanol, ethanol).

  • Crucially, this solvent waste stream must also be classified as "Halogenated Organic Waste." Do not mix it with non-halogenated solvent waste.[15]

Step 3: Transfer to Waste Container

  • All transfers must be conducted inside a chemical fume hood.[7]

  • Carefully scoop the solid waste into the designated, pre-labeled halogenated waste container. Use spark-proof tools.

  • Avoid creating dust. If the material is a fine powder, consider gently moistening it with a small amount of a compatible solvent (like isopropanol) to minimize aerosolization.

  • Securely close the container lid immediately after the transfer.

Step 4: Storage Pending Pickup

  • Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[12]

  • The storage area must be cool, dry, and well-ventilated.[7][8]

  • Ensure the container is stored in secondary containment to prevent spills from spreading.[6][12]

  • Do not allow waste to accumulate for more than 90 days (or as specified by local regulations). Arrange for pickup by your institution's Environmental Health & Safety (EH&S) office.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 4-Amino-5-fluoro-2-hydroxybenzonitrile.

G Figure 1: Disposal Decision Workflow cluster_prep Preparation & Assessment cluster_action Disposal Action cluster_final Final Disposition start Waste Generated: 4-Amino-5-fluoro-2- hydroxybenzonitrile hazards Identify Hazards: - Acute Toxicity - Irritant (Skin/Eye) - Halogenated Aromatic - Nitrile Compound start->hazards segregate SEGREGATE WASTE ppe Don Appropriate PPE: - Nitrile Gloves - Safety Goggles - Lab Coat - Fume Hood Use hazards->ppe ppe->segregate container Select & Pre-Label Container: 'Halogenated Organic Solid Waste' segregate->container Contains Fluorine pickup Arrange EH&S Pickup transfer Transfer Waste in Fume Hood container->transfer store Store in Secondary Containment in Satellite Accumulation Area transfer->store store->pickup incinerate Final Disposal: Regulated Chemical Incinerator (with afterburner and scrubber) pickup->incinerate

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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